DBCO-PEG4-Ahx-DM1
Descripción
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Propiedades
Fórmula molecular |
C68H89ClN6O17 |
|---|---|
Peso molecular |
1297.9 g/mol |
Nombre IUPAC |
[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoyl-methylamino]propanoate |
InChI |
InChI=1S/C68H89ClN6O17/c1-45-17-16-22-56(85-8)68(83)43-55(90-66(82)72-68)46(2)64-67(4,92-64)57(42-62(80)74(6)53-40-48(39-45)41-54(84-7)63(53)69)91-65(81)47(3)73(5)60(78)23-10-9-15-29-70-59(77)28-31-86-33-35-88-37-38-89-36-34-87-32-30-71-58(76)26-27-61(79)75-44-51-20-12-11-18-49(51)24-25-50-19-13-14-21-52(50)75/h11-14,16-22,40-41,46-47,55-57,64,83H,9-10,15,23,26-39,42-44H2,1-8H3,(H,70,77)(H,71,76)(H,72,82)/b22-16-,45-17-/t46-,47+,55+,56-,57+,64+,67+,68+/m1/s1 |
Clave InChI |
HAGWYLKCEZXKPL-QLVKWVOESA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to DBCO-PEG4-Ahx-DM1 for Advanced Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of DBCO-PEG4-Ahx-DM1, a pre-eminent drug-linker conjugate for the development of next-generation antibody-drug conjugates (ADCs). We will delve into its constituent components, mechanism of action, and provide detailed experimental protocols for its application in cancer research and therapeutics.
Core Components and Physicochemical Properties
This compound is a sophisticated chemical entity meticulously designed for ADC construction. It comprises four key components: a Dibenzocyclooctyne (DBCO) group for bioorthogonal antibody conjugation, a hydrophilic tetra-polyethylene glycol (PEG4) spacer, a flexible aminohexanoic acid (Ahx) linker, and the potent cytotoxic agent, DM1.
| Property | Value | Reference(s) |
| Chemical Formula | C68H89ClN6O | [1] |
| Molecular Weight | 1297.92 g/mol | [1][2] |
| CAS Number | 2479378-44-2 | [1] |
| Purity | >95% | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF | [4] |
| Storage Conditions | Powder: -20°C for up to 2 years | [3][5] |
| In DMSO: -80°C for up to 6 months | [3][5] |
Mechanism of Action: From Systemic Circulation to Cellular Demise
The therapeutic efficacy of an ADC constructed with this compound is contingent on a multi-step process that ensures targeted delivery and potent cytotoxicity.
-
Targeted Delivery : The monoclonal antibody component of the ADC selectively binds to a tumor-associated antigen on the surface of cancer cells.
-
Internalization : Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically via receptor-mediated endocytosis.
-
Lysosomal Trafficking and Payload Release : The internalized complex is trafficked to the lysosome. Within the acidic and enzyme-rich environment of the lysosome, the antibody is degraded, leading to the release of the DM1 payload.
-
Microtubule Disruption and Apoptosis : The released DM1, a potent maytansinoid, binds to tubulin, inhibiting its polymerization and disrupting the microtubule network.[6] This interference with microtubule dynamics arrests the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[2][7]
Experimental Protocols
Antibody Modification: Introduction of an Azide (B81097) Moiety
For conjugation with the DBCO group of the linker, the antibody must first be functionalized with an azide group. This can be achieved through various methods, including the use of N-hydroxysuccinimide (NHS) esters targeting lysine (B10760008) residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-PEG-NHS ester (e.g., Azido-PEG4-NHS Ester)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., PD-10)
-
Reaction buffer (e.g., PBS, pH 8.0-8.5)
Procedure:
-
Antibody Preparation : Exchange the buffer of the antibody solution to the reaction buffer (PBS, pH 8.0-8.5) using a desalting column. Adjust the antibody concentration to 1-2 mg/mL.
-
NHS Ester Stock Solution : Dissolve the Azide-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Reaction : Add a 10-fold molar excess of the Azide-PEG-NHS ester stock solution to the antibody solution.
-
Incubation : Gently mix the reaction and incubate at room temperature for 1-2 hours.
-
Purification : Remove unreacted NHS ester and byproducts by purifying the azide-modified antibody using a desalting column, exchanging the buffer back to PBS, pH 7.4.
-
Characterization : Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm.
ADC Synthesis via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol outlines the copper-free click chemistry reaction between the azide-modified antibody and this compound.[8]
Materials:
-
Azide-functionalized antibody (from section 3.1)
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting column (e.g., PD-10)
-
Protein concentrator
Procedure:
-
Reagent Preparation :
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Ensure the azide-functionalized antibody is in PBS at a suitable concentration (e.g., 5-10 mg/mL).
-
-
SPAAC Conjugation :
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the azide-functionalized antibody solution. The final concentration of DMSO should be kept below 10% to maintain antibody integrity.[8]
-
Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing.[8]
-
-
Purification of the ADC :
-
Characterization :
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.
-
Assess the purity and aggregation of the ADC using size-exclusion chromatography (SEC).
-
In Vitro Cytotoxicity Assay
This protocol describes a method to evaluate the potency of the newly synthesized ADC on cancer cell lines using a standard MTT assay.[9][10]
Materials:
-
Target cancer cell line and appropriate culture medium
-
Synthesized ADC and a non-targeting control ADC
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding : Seed the target cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[2]
-
ADC Treatment : Prepare serial dilutions of the ADC and the control ADC in complete culture medium. Treat the cells with the ADCs for a predetermined incubation period (e.g., 72-96 hours).[11]
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the MTT to formazan (B1609692) crystals.[9]
-
Formazan Solubilization : Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[2]
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizing Key Processes
To further elucidate the mechanisms and workflows described, the following diagrams are provided.
Caption: Mechanism of action of a DM1-based ADC.
Caption: Experimental workflow for ADC synthesis and evaluation.
Conclusion
This compound is a highly versatile and effective drug-linker conjugate that facilitates the development of potent and specific ADCs. Its well-defined components each play a crucial role in enhancing the therapeutic window of the resulting conjugate. The bioorthogonal DBCO group allows for precise and controlled conjugation, the PEG4 spacer improves solubility and pharmacokinetic properties, the Ahx linker provides flexibility, and the DM1 payload delivers potent cytotoxicity to target cells. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of ADCs utilizing this advanced linker technology.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound |CAS 2479378-44-2|DC Chemicals [dcchemicals.com]
- 4. DBCO-PEG4-acid, 1537170-85-6 | BroadPharm [broadpharm.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to DBCO-PEG4-Ahx-DM1: Structure, Application, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-PEG4-Ahx-DM1 is a pivotal reagent in the field of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs).[1][2][3] This molecule is an ADC linker-payload conjugate, comprising a potent cytotoxic agent, DM1, connected to a versatile linker system.[2][3][4] The linker incorporates a Dibenzocyclooctyne (DBCO) moiety, enabling copper-free click chemistry for covalent attachment to azide-modified antibodies.[2] The inclusion of a hydrophilic tetra-polyethylene glycol (PEG4) spacer and an aminohexanoic acid (Ahx) unit enhances solubility and provides optimal spacing between the antibody and the cytotoxic payload.[5][6][7]
This technical guide provides a comprehensive overview of the structure and components of this compound, its mechanism of action, and detailed protocols for its application in ADC development.
Molecular Structure and Components
This compound is a complex molecule with three key functional components:
-
Dibenzocyclooctyne (DBCO): This is a strained alkyne that readily participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions. This "click chemistry" allows for the efficient and bioorthogonal conjugation to azide-modified biomolecules, such as antibodies, without the need for a cytotoxic copper catalyst.[2]
-
PEG4-Ahx Linker: This component serves as a spacer between the antibody and the cytotoxic drug. The PEG4 moiety is a hydrophilic chain of four polyethylene (B3416737) glycol units that improves the solubility and pharmacokinetic properties of the resulting ADC. The aminohexanoic acid (Ahx) provides an additional linear spacer.
-
DM1 (Mertansine): This is a highly potent microtubule inhibitor derived from maytansine.[2][3][4] Once delivered to the target cell, DM1 disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[4]
Below is a diagram illustrating the individual components and their assembly.
Physicochemical and Quantitative Data
A summary of the key quantitative data for this compound is provided in the tables below.
Table 1: General Properties
| Property | Value | Reference(s) |
| Molecular Weight | 1297.92 g/mol | [3] |
| Molecular Formula | C68H89ClN6O17 | [3] |
| CAS Number | 2479378-44-2 | [2] |
| Appearance | Solid | [4] |
Table 2: Storage and Stability
| Condition | Recommended Storage | Duration | Reference(s) |
| Powder | -20°C | 3 years | [3] |
| In Solvent (e.g., DMSO) | -80°C | 1 year | [3] |
Note: Stability of ADCs is influenced by pH and temperature. It is recommended to perform stability studies for specific ADC constructs.[6][8]
Table 3: Solubility
| Solvent | Solubility Information | Reference(s) |
| DMSO | Soluble | [3] |
| DMF | Soluble | Inferred from similar compounds |
| Aqueous Buffers | Limited solubility; requires organic co-solvent | Inferred from general knowledge |
For in vivo applications, a common formulation involves dissolving the compound in DMSO, followed by dilution with PEG300, Tween 80, and saline or PBS.[3]
Mechanism of Action: From Antibody Targeting to Apoptosis
The therapeutic efficacy of an ADC constructed with this compound is a multi-step process that begins with targeted delivery and culminates in programmed cell death.
-
Targeting and Internalization: The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell. Following binding, the entire ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[2]
-
Lysosomal Trafficking and Payload Release: Once inside the cell, the ADC is trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome degrades the antibody, leading to the release of the DM1 payload.
-
Microtubule Disruption: The released DM1 binds to tubulin, the protein subunit of microtubules. This binding disrupts microtubule dynamics by inhibiting their polymerization. This interference with the microtubule network is critical as it halts the cell cycle at the G2/M phase, preventing mitosis.[4]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers a signaling cascade that leads to apoptosis.[1][9] This process involves the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7), which then cleave various cellular substrates, ultimately leading to the dismantling of the cell.[1][9]
The following diagram illustrates the signaling pathway from mitotic arrest to apoptosis.
Experimental Protocols
This section provides detailed methodologies for the key experiments involving this compound.
Protocol 1: Antibody-Drug Conjugation via Copper-Free Click Chemistry
This protocol describes the conjugation of an azide-modified antibody with this compound.
Materials:
-
Azide-modified monoclonal antibody (in an amine-free and azide-free buffer, e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Desalting columns (e.g., Sephadex G-25) or centrifugal filter units (e.g., Amicon Ultra) for purification
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Antibody Preparation:
-
Ensure the azide-modified antibody is at a concentration of 1-10 mg/mL in an appropriate reaction buffer.
-
-
This compound Stock Solution:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the azide-modified antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to prevent antibody denaturation.[1]
-
Incubate the reaction mixture for 4-16 hours at 4°C or 1-2 hours at room temperature with gentle mixing.[1]
-
-
Purification:
-
Remove the excess, unreacted this compound using a desalting column or by repeated buffer exchange with a centrifugal filter unit equilibrated with PBS, pH 7.4.[1]
-
The following diagram outlines the experimental workflow for ADC synthesis and purification.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of the purified ADC on target and non-target cell lines.
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
Purified ADC, unconjugated antibody (as control), and free DM1 (as control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C, 5% CO2.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free DM1 in complete cell culture medium.
-
Remove the old medium from the cells and add the diluted compounds. Include untreated wells as a negative control.
-
-
Incubation:
-
Incubate the plates for 72-120 hours at 37°C, 5% CO2.
-
-
Viability Measurement:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Conclusion
This compound is a highly effective and versatile reagent for the development of targeted cancer therapeutics. Its well-defined structure, which combines a potent cytotoxic payload with a linker optimized for bioorthogonal conjugation and favorable physicochemical properties, makes it an invaluable tool for researchers in oncology and drug development. The detailed protocols provided in this guide offer a solid foundation for the successful implementation of this compound in the synthesis and evaluation of novel antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Connection: An In-depth Technical Guide to PEG4 Linkers in Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The advent of antibody-drug conjugates (ADCs) has revolutionized targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[][] Central to the success of these complex biotherapeutics is the linker, a critical component that dictates the stability, solubility, pharmacokinetics, and ultimately, the therapeutic index of the ADC.[][3] Among the diverse linker technologies, polyethylene (B3416737) glycol (PEG) linkers, and specifically the four-unit PEG4 linker, have emerged as a cornerstone for optimizing ADC design and performance.[][4] This technical guide provides a comprehensive exploration of PEG4 linkers in drug conjugates, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to inform and guide researchers in this dynamic field.
The Fundamental Role and Chemical Properties of PEG4 Linkers
A PEG4 linker is a short, hydrophilic spacer composed of four repeating ethylene (B1197577) glycol units. Its incorporation into an ADC construct addresses several challenges inherent in conjugating often hydrophobic drug molecules to large antibody frameworks.[3][4] The primary function of the PEG4 linker is to impart hydrophilicity, creating a "hydrophilic shield" around the payload.[3][5] This has several profound and advantageous consequences for the overall properties of the ADC.
The chemical structure of a typical heterobifunctional PEG4 linker, for instance, a PEG4-SPDP linker, contains reactive groups at either end to facilitate conjugation with both the antibody and the cytotoxic drug.[6] For example, an N-hydroxysuccinimide (NHS) ester can react with primary amines on lysine (B10760008) residues of the antibody, while a pyridyldithiol group can form a cleavable disulfide bond with a thiol-containing payload.[6] This bifunctionality allows for a controlled and stepwise conjugation process.[6]
Advantages of Integrating PEG4 Linkers in ADCs
The inclusion of a PEG4 spacer in an ADC's design offers a multitude of benefits that contribute to an improved therapeutic profile:
-
Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the ADC, compromising its stability and potentially leading to rapid clearance from circulation.[3][4] The hydrophilic nature of the PEG4 linker counteracts this hydrophobicity, improving the overall solubility and stability of the conjugate in aqueous environments.[][5]
-
Improved Pharmacokinetics: The PEG moiety increases the hydrodynamic radius of the ADC, which can reduce renal clearance and prolong its circulation half-life.[7][8] This extended exposure allows for greater accumulation of the ADC in the tumor tissue, potentially enhancing its efficacy.[7]
-
Increased Drug-to-Antibody Ratio (DAR): By mitigating the aggregation issues associated with hydrophobic payloads, PEG linkers can enable the development of ADCs with a higher drug-to-antibody ratio (DAR).[4][8] This allows for the delivery of a greater concentration of the cytotoxic payload per antibody, which can lead to enhanced potency.[4]
-
Reduced Immunogenicity: The flexible PEG chains can mask potential immunogenic epitopes on the payload or linker, reducing the risk of an immune response against the ADC.[3][8]
-
Controlled Payload Release: PEG linkers can be incorporated into both cleavable and non-cleavable linker designs, allowing for tailored payload release mechanisms inside the target cell.[] For instance, linkers containing a disulfide bond, like SPDP-PEG4-NHS ester, are designed to be cleaved in the reducing environment of the cytoplasm.[9]
Quantitative Impact of PEG Linkers on ADC Performance
The length of the PEG chain is a critical parameter that must be optimized for each ADC, representing a balance between enhancing pharmacokinetic properties and potentially reducing in vitro potency due to steric hindrance.[3][8]
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| ADC Construct | PEG Chain Length | Half-life (t½) | Fold Increase in Half-life | Reference(s) |
| Miniaturized ADC (ZHER2-SMCC-MMAE) | No PEG | 19.6 min | - | [3][10][11] |
| Miniaturized ADC (ZHER2-PEG4K-MMAE) | 4 kDa | 49.2 min | 2.5 | [3][10] |
| Miniaturized ADC (ZHER2-PEG10K-MMAE) | 10 kDa | 219.0 min | 11.2 | [3][10] |
Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity
| ADC Construct | PEG Chain Length | In Vitro Cytotoxicity Reduction | Reference(s) |
| ZHER2-PEG4K-MMAE | 4 kDa | 4.5-fold | [10][11] |
| ZHER2-PEG10K-MMAE | 10 kDa | 22-fold | [10][11] |
Note: IC50 values are highly dependent on the cell line and assay conditions.
Table 3: Comparative In Vitro Plasma Stability of ADCs with Different PEG Linkers
| Linker Type | Time Point (hours) | % Payload Loss in Mouse Plasma | Reference(s) |
| ADC-PEG4 | 24 | 22% | [12] |
| ADC-PEG8 | 24 | 12% | [12] |
This data indicates that longer PEG chains can significantly enhance plasma stability.[12]
Experimental Protocols
Detailed methodologies are crucial for the synthesis, characterization, and evaluation of ADCs incorporating PEG4 linkers.
Protocol 1: ADC Synthesis via Lysine Conjugation using a PEG4-NHS Ester
This protocol outlines a general two-step process for conjugating a drug to an antibody via its lysine residues using a heterobifunctional PEG4 linker.[13]
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Drug-PEG4-NHS ester
-
Anhydrous DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Buffer exchange the mAb into the reaction buffer to a final concentration of 5-10 mg/mL.[13]
-
Drug-Linker Preparation: Dissolve the Drug-PEG4-NHS ester in anhydrous DMSO to a stock concentration of 10-20 mM.[13]
-
Conjugation Reaction: Add the desired molar excess of the Drug-PEG4-NHS ester solution to the antibody solution with gentle mixing. The optimal molar ratio should be determined empirically.[13]
-
Incubation: Incubate the reaction at room temperature or 4°C for 1-2 hours.[13]
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.[13]
-
Purification: Purify the ADC from unconjugated drug-linker and other reaction components using a pre-equilibrated SEC column with PBS buffer, pH 7.4.[13]
-
Characterization: Determine the protein concentration of the purified ADC (e.g., BCA assay) and the Drug-to-Antibody Ratio (DAR).[13]
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a powerful technique for determining the DAR of ADCs by separating the light and heavy chains after reduction of the disulfide bonds.[14]
System:
-
UHPLC system with a UV detector
Column:
-
Agilent PLRP-S, 2.1 x 50 mm, 5 µm, 1000 Å (or equivalent)[14]
Mobile Phases:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
Gradient:
-
A suitable gradient from low to high percentage of Mobile Phase B.
Flow Rate:
-
0.5 mL/min[14]
Column Temperature:
-
80 °C[14]
Detection:
-
UV absorbance at 280 nm[14]
Sample Preparation:
-
To a 100 µg sample of the PEG4-ADC, add Dithiothreitol (DTT) to a final concentration of 10 mM.[14]
-
Incubate at 37 °C for 30 minutes to reduce the disulfide bonds.[14]
-
Inject 10 µL.[14]
Data Analysis:
-
Integrate the peak areas of the unconjugated and conjugated light and heavy chains.[14]
-
Calculate the weighted average DAR using the peak areas and the number of conjugated drugs per chain.[14]
Protocol 3: In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This protocol describes a method to determine the cytotoxic potential of an ADC on cancer cell lines.[9][13]
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC and control antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC and control antibody. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).[9]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[9][13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9][13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using non-linear regression analysis.[13]
Visualizing Core Concepts
Diagrams illustrating key pathways and workflows are essential for a comprehensive understanding of PEG4 linkers in ADCs.
Generalized mechanism of action for an ADC with a cleavable linker.
High-level workflow for ADC synthesis and purification.
Workflow for DAR determination by RP-HPLC.
Conclusion and Future Perspectives
PEG4 linkers represent a critical and versatile tool in the design of modern antibody-drug conjugates. Their ability to impart hydrophilicity effectively mitigates many of the challenges associated with conjugating potent, hydrophobic payloads to antibodies, leading to ADCs with improved solubility, stability, and pharmacokinetic profiles. The strategic incorporation of PEG4 linkers allows for the development of more effective and tolerable targeted therapies.
The future of ADC development will likely see continued innovation in linker technology, including the exploration of branched and multi-arm PEG linkers to further increase DAR and the development of novel cleavable and non-cleavable systems with enhanced specificity and controlled release kinetics.[4][15] As our understanding of the intricate interplay between the antibody, linker, and payload deepens, the rational design of linkers, with PEG4 as a fundamental building block, will remain a key driver in the evolution of next-generation ADCs.
References
- 3. benchchem.com [benchchem.com]
- 4. adcreview.com [adcreview.com]
- 5. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
The Strategic Role of 6-Aminohexanoic Acid (Ahx) Spacers in Antibody-Drug Conjugate Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The linker in an antibody-drug conjugate (ADC) is a critical component that dictates the stability, efficacy, and pharmacokinetic profile of the therapeutic. Within the linker, the spacer moiety plays a pivotal role in modulating the overall properties of the ADC. 6-aminohexanoic acid (Ahx), a six-carbon alkyl chain, is a frequently utilized hydrophobic spacer in ADC linker design. Its inherent hydrophobicity and flexibility present both advantages and challenges. This technical guide provides a comprehensive analysis of the function of the Ahx spacer in ADC linkers, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows. While direct quantitative comparisons are not always available in peer-reviewed literature, this guide synthesizes established principles to provide a robust framework for researchers in the field.
Introduction: The Pivotal Role of the Linker Spacer
An ADC's therapeutic efficacy is contingent on a delicate balance of properties: stability in systemic circulation, selective targeting of tumor cells, efficient internalization, and controlled release of the cytotoxic payload. The linker connecting the antibody to the payload is central to this process, and the spacer unit within it is a key modulator of the ADC's physicochemical properties.[1]
The 6-aminohexanoic acid (Ahx) spacer, a derivative of caprolactam, is a linear six-carbon chain that provides a defined spatial separation between the antibody and the cytotoxic drug.[1] Its primary characteristics are its hydrophobicity and conformational flexibility. These attributes significantly influence the overall hydrophobicity of the ADC, which in turn affects its aggregation propensity, plasma clearance, and interaction with the tumor microenvironment.
Physicochemical Properties and their Impact on ADC Characteristics
The defining feature of the Ahx spacer is its non-polar, hydrophobic nature. This inherent hydrophobicity can have several consequences for the ADC construct.
Hydrophobicity and Aggregation
The conjugation of hydrophobic payloads to an antibody increases the overall hydrophobicity of the resulting ADC, which can lead to a higher propensity for aggregation.[2][3] Hydrophobic patches on the surface of ADC molecules can interact, leading to the formation of soluble and insoluble aggregates.[2] ADC aggregation is a critical quality attribute to control as it can lead to immunogenicity, altered pharmacokinetic profiles, and reduced efficacy.[2]
The Ahx spacer, being hydrophobic itself, can contribute to this increased aggregation tendency, particularly in ADCs with a high drug-to-antibody ratio (DAR).[4] To mitigate this, ADC developers often incorporate hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), into the linker design to counterbalance the hydrophobicity of the payload and the Ahx spacer.[5][6]
Pharmacokinetics and Clearance
Increased hydrophobicity of an ADC is often associated with faster clearance from systemic circulation, primarily through uptake by the reticuloendothelial system (RES) in the liver and spleen.[7] This can limit the exposure of the tumor to the ADC, potentially reducing its therapeutic efficacy. While specific data for Ahx-containing ADCs is limited, the general trend observed with hydrophobic linkers suggests that the inclusion of an Ahx spacer may contribute to a shorter plasma half-life compared to ADCs with more hydrophilic linkers.[8]
Spatial Separation and Steric Hindrance
The defined length of the Ahx spacer provides predictable spatial separation between the antibody and the cytotoxic payload. This separation can be crucial for several reasons:
-
Overcoming Steric Hindrance: The spacer can prevent the bulky payload from interfering with the antigen-binding site of the antibody, thereby preserving its targeting function.
-
Facilitating Payload Release: For cleavable linkers, the spacer can provide better access for enzymes (e.g., cathepsins in the lysosome) to the cleavage site, ensuring efficient payload release.[9]
Quantitative Data on the Impact of Hydrophobic Spacers
While direct head-to-head comparisons of ADCs with and without an Ahx spacer are not extensively reported, the following tables summarize the general quantitative effects of incorporating hydrophobic versus hydrophilic spacers into ADC design, based on available literature. It is important to note that these values are illustrative and can vary significantly based on the specific antibody, payload, and conjugation chemistry.
Table 1: Impact of Linker Hydrophilicity on ADC Aggregation and In Vitro Potency
| Linker Type | Representative Spacer | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | In Vitro Potency (IC50) |
| Hydrophobic | Alkyl Chain (e.g., Ahx) | 4 | Can be significant, especially at higher DARs | Generally potent |
| Hydrophilic | PEG8 | 8 | Low | Potency may be slightly reduced compared to hydrophobic linkers in some cases |
Data synthesized from multiple sources indicating general trends.
Table 2: Impact of Linker Hydrophilicity on ADC Pharmacokinetics
| Linker Type | Representative Spacer | Clearance Rate | Plasma Half-life (t½) |
| Hydrophobic | Alkyl Chain (e.g., Ahx) | Higher | Shorter |
| Hydrophilic | PEG12 | Lower | Longer |
Data synthesized from multiple sources indicating general trends.[8]
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of ADCs containing an Ahx spacer. The following sections provide detailed protocols for key experiments.
Synthesis of a Maleimide-Ahx-Payload Linker
This protocol describes the synthesis of a common linker construct where a maleimide (B117702) group (for conjugation to antibody cysteines) is linked to a payload via an Ahx spacer.
Materials:
-
6-Maleimidohexanoic acid
-
Cytotoxic payload with a reactive amine group (e.g., MMAE)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
-
HPLC for purification
Procedure:
-
Dissolve 6-maleimidohexanoic acid (1 equivalent) and the cytotoxic payload (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and HOBt (1.1 equivalents) to the solution.
-
Add DIPEA (2 equivalents) to the reaction mixture and stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, purify the maleimide-Ahx-payload conjugate by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final product.
Conjugation of Maleimide-Ahx-Payload to an Antibody
This protocol outlines the steps for conjugating the synthesized linker-payload to a monoclonal antibody.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent (e.g., TCEP)
-
Maleimide-Ahx-payload linker dissolved in DMSO
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Antibody Reduction:
-
To the antibody solution, add a 5-10 molar excess of TCEP.
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column, exchanging the buffer to a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0).[]
-
-
Conjugation Reaction:
-
Add the Maleimide-Ahx-payload solution (typically a 1.2 to 1.5-fold molar excess over the number of available thiols) to the reduced antibody solution.[11]
-
Ensure the final concentration of DMSO is below 10% (v/v) to maintain antibody stability.[11]
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.[12]
-
-
Quenching:
-
Add an excess of N-acetylcysteine to quench any unreacted maleimide groups.
-
-
Purification:
-
Purify the resulting ADC using a size-exclusion chromatography (SEC) column to remove unconjugated linker-payload and other small molecules.
-
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing cancer cells.
Materials:
-
Target cancer cell line (e.g., HER2-positive for Trastuzumab-based ADCs)
-
Control cell line (e.g., HER2-negative)
-
Cell culture medium and supplements
-
ADC constructs
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and add them to the cells. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-96 hours.
-
Viability Assessment: Add the cell viability reagent and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[5][13]
Pharmacokinetic Study in Rodents
This study evaluates the in vivo stability and clearance of the ADC.
Materials:
-
Rodent model (e.g., mice or rats)
-
ADC constructs
-
ELISA or LC-MS/MS for ADC quantification
Procedure:
-
ADC Administration: Administer a single intravenous (IV) dose of the ADC to the animals.
-
Blood Sampling: Collect blood samples at various time points post-injection.
-
Plasma Preparation: Isolate plasma from the blood samples.
-
ADC Quantification: Determine the concentration of the ADC in the plasma samples using a validated ELISA or LC-MS/MS method.[]
-
Data Analysis: Calculate pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).[15]
Signaling Pathways and Logical Relationships
The primary mechanism of action of most ADCs involves internalization, lysosomal trafficking, and payload-induced cytotoxicity. The Ahx spacer does not directly participate in signaling pathways but plays a crucial role in the successful delivery of the payload to its intracellular target.
ADC Internalization and Payload Release
References
- 1. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacology of Antibody-Drug Conjugates [clinicalresearchnewsonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 13. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to Maytansinoid ADC Payloads for Researchers, Scientists, and Drug Development Professionals
Maytansinoids, a class of potent microtubule-targeting agents, have emerged as a cornerstone in the development of antibody-drug conjugates (ADCs) for cancer therapy.[1] Originally isolated from the Ethiopian shrub Maytenus ovatus, these ansamacrolide compounds induce mitotic arrest and cell death at subnanomolar concentrations.[1][2] Their high cytotoxicity, which is up to 1,000 times greater than conventional chemotherapeutics like doxorubicin, necessitates targeted delivery to tumor cells to minimize systemic toxicity.[1] This challenge is effectively addressed by conjugating maytansinoids to tumor-specific monoclonal antibodies, creating ADCs that selectively deliver the potent payload to cancer cells.[2]
This technical guide provides a comprehensive overview of maytansinoid ADC payloads, covering their mechanism of action, key derivatives, conjugation chemistry, and a summary of preclinical and clinical data. Detailed experimental protocols and visual representations of key processes are included to support researchers and drug development professionals in this field.
Mechanism of Action: Disruption of Microtubule Dynamics and Induction of Apoptosis
Maytansinoid-based ADCs exert their cytotoxic effect through a targeted mechanism. The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex.[1][2] Once inside the cell, the linker is cleaved (for cleavable linkers) or the antibody is degraded in the lysosome, releasing the maytansinoid payload.[2]
The free maytansinoid then binds to tubulin, the fundamental protein subunit of microtubules, at a site distinct from the vinca (B1221190) alkaloid-binding site.[3][4] This binding inhibits tubulin polymerization, preventing the formation of new microtubules and disrupting the dynamic instability of existing ones.[5] This interference with the mitotic spindle leads to cell cycle arrest in the G2/M phase.[6] Prolonged mitotic arrest activates the intrinsic apoptotic pathway, characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases, ultimately leading to programmed cell death.[7][8]
Key Maytansinoid Derivatives: DM1 and DM4
While maytansine (B1676224) itself is too toxic for systemic administration, derivatives have been synthesized to enable conjugation to antibodies. The most prominent of these are DM1 and DM4.[9]
-
DM1 (Emtansine): A thiol-containing maytansinoid that is widely used in ADCs.[5] Trastuzumab emtansine (Kadcyla®), an ADC approved for HER2-positive breast cancer, utilizes DM1 as its payload.[10]
-
DM4 (Soravtansine): Another thiol-containing maytansinoid derivative with potent anti-tumor activity.[11] Mirvetuximab soravtansine (B3322474) (Elahere®), an ADC targeting folate receptor alpha-positive ovarian cancer, employs DM4.[12]
The choice between DM1 and DM4 can be influenced by factors such as the linker chemistry, the target antigen, and the specific cancer type.
Linker and Conjugation Technologies
The linker connecting the maytansinoid payload to the antibody is a critical component that influences the stability, efficacy, and safety of the ADC. Linkers can be broadly categorized as cleavable or non-cleavable.
-
Cleavable Linkers: These are designed to be stable in circulation but are cleaved within the tumor microenvironment or inside the cancer cell by specific enzymes (e.g., cathepsins in the lysosome) or in response to the reducing environment of the cell. Disulfide and peptide linkers are common examples. Cleavable linkers can enable the "bystander effect," where the released, membrane-permeable payload can kill adjacent antigen-negative tumor cells.[13]
-
Non-cleavable Linkers: These linkers, such as the thioether linker SMCC used in T-DM1, rely on the degradation of the antibody in the lysosome to release the payload.[10] The released payload is typically charged and less membrane-permeable, which can limit the bystander effect but may offer a better safety profile.[13]
Conjugation of maytansinoids to antibodies is most commonly achieved through the reaction of the thiol group on the maytansinoid derivative with maleimide (B117702) groups introduced onto the antibody, often via lysine (B10760008) residues.[14]
Quantitative Data Summary
The following tables summarize key preclinical and clinical data for maytansinoid-based ADCs.
Table 1: Preclinical Cytotoxicity of Maytansinoid Payloads
| Cell Line | Cancer Type | Payload | IC50 (nM) |
| SK-BR-3 | Breast Cancer | DM1 | ~0.1-1 |
| BT-474 | Breast Cancer | DM1 | ~0.5-5 |
| NCI-N87 | Gastric Cancer | DM1 | ~1-10 |
| KB | Cervical Cancer | DM4 | ~0.1-1 |
| OVCAR-3 | Ovarian Cancer | DM4 | ~0.5-5 |
| A549 | Lung Cancer | DM4 | ~1-10 |
Note: IC50 values are approximate and can vary depending on the specific experimental conditions.[11][15]
Table 2: Preclinical Pharmacokinetic Parameters of Maytansinoid ADCs in Rodents
| ADC | Animal Model | Average DAR | Clearance (mL/day/kg) | Terminal Half-life (days) |
| T-DM1 | Rat | 3.1 | ~2.4 | ~4-5 |
| T-DM1 | Mouse | 3.5 | ~3-4 fold faster than unconjugated trastuzumab | ~3-4 |
| Mirvetuximab soravtansine | Mouse | 3.5 | Biphasic, with a slower terminal elimination phase | ~3-4 |
Note: Pharmacokinetic parameters can vary based on the specific ADC, animal model, and dosing.[4][16][17]
Table 3: Clinical Efficacy of Trastuzumab Emtansine (T-DM1) in HER2+ Metastatic Breast Cancer
| Clinical Trial | Treatment Arm | Control Arm | Objective Response Rate (ORR) | Progression-Free Survival (PFS) (months) | Overall Survival (OS) (months) |
| EMILIA | T-DM1 | Lapatinib + Capecitabine | 43.6% | 9.6 | 30.9 |
| TH3RESA | T-DM1 | Physician's Choice | 31.3% | 6.2 | 22.7 |
| MARIANNE | T-DM1 | Trastuzumab + Taxane | 64.2% | 14.1 | Not reached |
Data compiled from multiple clinical trial publications.
Table 4: Clinical Efficacy of Mirvetuximab Soravtansine in Platinum-Resistant Ovarian Cancer (SORAYA Study)
| Efficacy Endpoint | Result | 95% Confidence Interval |
| Objective Response Rate (ORR) | 32.4% | 23.6% - 42.2% |
| Complete Response (CR) | 4.7% | - |
| Partial Response (PR) | 27.6% | - |
| Median Duration of Response (DOR) | 6.9 months | 5.6 - 9.7 months |
| Median Progression-Free Survival (PFS) | 4.3 months | 3.7 - 5.2 months |
Data from the SORAYA clinical trial.[12]
Experimental Protocols
Detailed methodologies for key experiments are provided below for researchers developing and evaluating maytansinoid ADCs.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effect of a maytansinoid ADC on target antigen-positive and -negative cancer cell lines.
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium
-
Maytansinoid ADC and unconjugated antibody control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[14][18]
-
ADC Treatment: Prepare serial dilutions of the maytansinoid ADC and control antibody in complete medium. Remove the medium from the wells and add 100 µL of the diluted ADC or control. Incubate for 72-120 hours.[5][18]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5][14]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[14][18]
-
Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[14]
Protocol 2: In Vitro Bystander Effect Assay (Co-culture Method)
This protocol assesses the ability of an ADC's payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)
-
Maytansinoid ADC
-
96-well clear-bottom black tissue culture plates
-
High-content imager or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and Ag- GFP cells in the same wells. The ratio can be varied (e.g., 1:1, 1:3). Include monocultures of both cell lines as controls.[19]
-
ADC Treatment: Add the ADC at a concentration that is highly cytotoxic to Ag+ cells but has low activity against Ag- cells in monoculture.[19]
-
Incubation: Incubate for 72-120 hours.[19]
-
Data Acquisition: Acquire images in both brightfield and the appropriate fluorescence channel. Count the number of viable fluorescent (Ag-) cells in each well.[19]
-
Data Analysis: Normalize the number of viable Ag- cells in the ADC-treated co-culture wells to the number in the untreated co-culture wells. A significant reduction in viability indicates a bystander effect.[19]
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
This protocol describes the determination of the average DAR and drug load distribution of an ADC.
Materials:
-
Purified ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 20% isopropanol (B130326) in 25 mM sodium phosphate, pH 7.0
Procedure:
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 20-30 minutes).
-
Monitor the absorbance at 280 nm.[20]
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species × DAR of Species) / 100[21]
-
Protocol 4: In Vivo Xenograft Efficacy Study
This protocol outlines the evaluation of the anti-tumor activity of a maytansinoid ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells for implantation
-
Maytansinoid ADC and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells) into the flank of the mice. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[3][21]
-
Animal Grouping and Treatment: Randomize mice into treatment and control groups. Administer the ADC and vehicle control intravenously at a predetermined dose and schedule.[21]
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume using calipers 2-3 times per week. Monitor body weight as an indicator of toxicity. Tumor volume can be calculated using the formula: (Length × Width²) / 2.[21][22]
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate tumor growth inhibition (TGI) at the end of the study.[23]
Preclinical Development Workflow
The preclinical development of a maytansinoid ADC is a multi-step process that involves careful selection of each component and rigorous in vitro and in vivo evaluation.
References
- 1. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 3. benchchem.com [benchchem.com]
- 4. A Mechanistic Pharmacokinetic Model Elucidating the Disposition of Trastuzumab Emtansine (T-DM1), an Antibody–Drug Conjugate (ADC) for Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Catabolic fate and pharmacokinetic characterization of trastuzumab emtansine (T-DM1): an emphasis on preclinical and clinical catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomarker-driven Models of Tumour Growth Inhibition in preclinical animal studies [page-meeting.org]
- 9. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 10. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mycenax.com [mycenax.com]
- 12. A review of mirvetuximab soravtansine-gynx in folate receptor alpha–expressing platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
An In-Depth Technical Guide to DBCO-PEG4-Ahx-DM1: Properties and Applications in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for the drug-linker conjugate, DBCO-PEG4-Ahx-DM1. This reagent is a critical component in the development of next-generation antibody-drug conjugates (ADCs), combining a potent cytotoxic agent, DM1, with a versatile linker system for site-specific conjugation. This document details the molecule's structure, stability, and reactivity, and provides insights into its mechanism of action. Furthermore, it offers generalized experimental protocols for bioconjugation and characterization, alongside visualizations to elucidate key processes, empowering researchers to effectively utilize this advanced ADC linker in their therapeutic development programs.
Introduction
This compound is a pre-formed drug-linker conjugate designed for the construction of antibody-drug conjugates (ADCs). It comprises three key functional components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for covalent attachment to azide-modified antibodies.[1][2]
-
PEG4-Ahx Linker: A hydrophilic tetraethylene glycol (PEG4) spacer and an aminohexanoic acid (Ahx) unit. This linker enhances solubility, reduces aggregation, and provides spatial separation between the antibody and the cytotoxic payload.[3]
-
DM1 (Mertansine): A potent maytansinoid microtubule inhibitor that induces cell cycle arrest and apoptosis in target cancer cells.[4][5]
The strategic combination of these elements allows for the precise, site-specific conjugation of DM1 to a monoclonal antibody, leading to ADCs with a defined drug-to-antibody ratio (DAR) and improved therapeutic windows.[6]
Chemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in ADC development.
| Property | Value | Source(s) |
| Molecular Formula | C₆₈H₈₉ClN₆O₁₇ | [7] |
| Molecular Weight | 1297.92 g/mol | [4][7] |
| CAS Number | 2479378-44-2 | [8] |
| Appearance | Solid powder | [9] |
| Solubility | Soluble in DMSO | [10] |
| Purity | Typically >98% | [6] |
Storage and Stability:
This compound should be stored as a solid at -20°C for long-term stability, where it can be viable for up to three years.[4] In a solvent such as DMSO, it is recommended to store at -80°C for up to one year.[4] The DBCO moiety, while generally stable, can lose reactivity over time, and it is advisable to avoid buffers containing azides or thiols for long-term storage.[11]
Mechanism of Action
The therapeutic effect of an ADC constructed with this compound is driven by the cytotoxic payload, DM1. The following diagram illustrates the mechanism of action following ADC administration.
Upon intravenous administration, the ADC circulates in the bloodstream.[6] The antibody component specifically targets and binds to a tumor-associated antigen on the surface of cancer cells.[2] This binding event triggers receptor-mediated endocytosis, internalizing the ADC-antigen complex into an endosome. The endosome then fuses with a lysosome, where the acidic environment and proteolytic enzymes degrade the antibody, releasing the DM1 payload.[2] The released DM1 then binds to tubulin, disrupting microtubule dynamics.[5] This interference with the cytoskeleton leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[5]
Experimental Protocols
The following sections provide generalized protocols for the synthesis and characterization of ADCs using this compound.
Antibody-Drug Conjugation via SPAAC
This protocol outlines the conjugation of this compound to an azide-modified monoclonal antibody.
Materials:
-
Azide-modified monoclonal antibody in an appropriate buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Ensure the azide-modified antibody is at a suitable concentration (e.g., 1-10 mg/mL) in the reaction buffer.
-
-
Conjugation Reaction:
-
Add a 3 to 5-fold molar excess of the this compound stock solution to the azide-modified antibody solution. The final concentration of DMSO should be kept below 10% to maintain antibody integrity.
-
Incubate the reaction mixture for 4-12 hours at 4°C or room temperature with gentle agitation. Reaction progress can be monitored by analytical techniques such as HPLC.
-
-
Purification:
-
Following the incubation, purify the ADC from unreacted this compound and other small molecules using a desalting column or SEC.
-
The purified ADC can be concentrated and buffer-exchanged into a suitable formulation buffer.
-
Characterization of the ADC
Drug-to-Antibody Ratio (DAR) Determination:
The DAR is a critical quality attribute of an ADC.[6] It can be determined using several methods:
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since each conjugated DM1 molecule increases the hydrophobicity of the antibody, species with different DARs can be resolved. The weighted average DAR is calculated from the peak areas of the different species.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can also be used to determine the DAR, often after reduction of the antibody to separate the light and heavy chains.
-
Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC provides precise mass measurements, allowing for the determination of the number of conjugated drug-linkers and thus the DAR.
In Vitro Cytotoxicity Assay:
The potency of the generated ADC should be evaluated in relevant cancer cell lines.
Materials:
-
Target cancer cell line (expressing the antigen of interest)
-
Control cell line (antigen-negative)
-
Cell culture medium and supplements
-
ADC constructs and unconjugated antibody
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free DM1. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-96 hours.
-
Viability Assessment: Add the cell viability reagent and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited). Maytansinoid-based ADCs are expected to have IC50 values in the sub-nanomolar to low nanomolar range in antigen-positive cell lines.[5]
Conclusion
This compound is a valuable tool for the development of site-specific ADCs. Its well-defined chemical properties, including a versatile DBCO group for copper-free click chemistry and a hydrophilic linker, facilitate the creation of homogeneous and potent therapeutic conjugates. The potent cytotoxic payload, DM1, ensures effective tumor cell killing. The experimental protocols and characterization methods outlined in this guide provide a framework for researchers to effectively utilize this advanced drug-linker in the pursuit of novel and improved cancer therapies. Careful optimization of conjugation conditions and thorough characterization of the resulting ADCs are paramount to achieving desired therapeutic outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. xcessbio.com [xcessbio.com]
- 8. This compound |CAS 2479378-44-2|DC Chemicals [dcchemicals.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
DBCO-PEG4-Ahx-DM1: A Technical Guide to Solubility, Stability, and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility, stability, and handling of DBCO-PEG4-Ahx-DM1, a key reagent in the development of antibody-drug conjugates (ADCs). This document outlines critical data for its effective use in research and drug development, including experimental protocols and a visualization of its mechanism of action.
Core Properties of this compound
This compound is a drug-linker conjugate that plays a crucial role in targeted cancer therapy research. It comprises three key components:
-
Dibenzocyclooctyne (DBCO): A cyclooctyne (B158145) that enables copper-free click chemistry, allowing for a bioorthogonal reaction with azide-functionalized molecules.
-
Polyethylene (B3416737) Glycol (PEG4): A four-unit polyethylene glycol spacer that enhances the solubility and reduces aggregation of the conjugate.
-
DM1: A potent microtubule-inhibiting maytansinoid payload that induces cell death upon internalization into target cells.
Solubility
| Solvent | Concentration | Remarks |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Ultrasonic treatment may be required to achieve full dissolution.[1] |
| Aqueous Buffers | Limited | While specific data for this compound is unavailable, similar DBCO-PEG4-maleimide and DBCO-PEG4-NHS ester compounds show solubility in aqueous buffers up to 6.6 mM and 5.5 mM, respectively. It is recommended to first dissolve this compound in a water-miscible organic solvent like DMSO before dilution in the final aqueous reaction buffer. The final concentration of the organic solvent should be minimized to avoid protein precipitation (typically ≤10% v/v). |
Stability
Proper storage and handling are paramount to maintain the integrity and reactivity of this compound.
| Condition | Form | Duration |
| -20°C | Powder | 2 to 3 years[2][3] |
| -80°C | In DMSO | 6 months to 1 year[2][3][4] |
| 4°C | In DMSO | 2 weeks[2] |
| -20°C | In DMSO | 1 month (protect from light)[4] |
Note: For optimal results, it is recommended to prepare solutions fresh. If storage of a stock solution in DMSO is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and protected from light.
Experimental Protocols: Antibody Conjugation
This section provides a detailed methodology for the conjugation of this compound to an azide-modified antibody via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.
Materials
-
Azide-modified antibody in an amine-free and azide-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis equipment for purification
-
Reaction tubes
Procedure
-
Preparation of this compound Stock Solution:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
-
Antibody Preparation:
-
Ensure the azide-modified antibody is at a suitable concentration (e.g., 1-10 mg/mL) in an appropriate buffer.
-
-
SPAAC Reaction:
-
Add the this compound stock solution to the azide-modified antibody solution. A 1.5- to 10-fold molar excess of the DBCO-linker drug conjugate over the antibody is typically recommended.
-
The final concentration of DMSO in the reaction mixture should be kept low (ideally below 10% v/v) to prevent antibody denaturation.
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight with gentle mixing.
-
-
Purification of the Antibody-Drug Conjugate (ADC):
-
Remove excess, unreacted this compound using a desalting column or dialysis. The purification buffer should be chosen based on the downstream application of the ADC.
-
-
Characterization:
-
Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR) and confirm the integrity of the conjugate.
-
Caption: Experimental workflow for antibody-drug conjugation.
Mechanism of Action of DM1
The cytotoxic payload, DM1, is a potent inhibitor of microtubule dynamics. Upon internalization of the ADC and subsequent release of DM1 within the target cell, it exerts its anti-cancer effects through the following mechanism:
-
Binding to Microtubules: DM1 binds to the plus-ends of microtubules, the sites of tubulin polymerization and depolymerization.[5]
-
Suppression of Microtubule Dynamics: This binding suppresses the dynamic instability of microtubules, which is essential for proper mitotic spindle formation and function.[5]
-
Cell Cycle Arrest: The disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase.[6]
-
Induction of Cell Death: Prolonged mitotic arrest triggers cellular pathways leading to apoptosis (programmed cell death) or mitotic catastrophe.[6]
Caption: Cellular mechanism of action of DM1.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of DBCO Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation, the development of highly efficient and bioorthogonal reactions has been a paramount achievement. Among these, the strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of "click chemistry," has emerged as a powerful tool. At the heart of this reaction lies the dibenzocyclooctyne (DBCO) linker, a molecule whose unique structural strain enables rapid and specific covalent bond formation with azide-functionalized molecules without the need for a cytotoxic copper catalyst.[][2] This technical guide provides a comprehensive overview of the applications of DBCO linkers, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.
The bioorthogonal nature of the DBCO-azide reaction allows for its application in complex biological environments, including living cells and organisms, without interfering with native biochemical processes.[2] The resulting triazole linkage is exceptionally stable, resisting both hydrolysis and enzymatic degradation, a critical feature for in vivo applications.[3] These properties have led to the widespread adoption of DBCO linkers in a multitude of applications, including the development of antibody-drug conjugates (ADCs), advanced cell imaging and tracking, and the functionalization of biomaterials.[4]
Core Applications of DBCO Linkers
Antibody-Drug Conjugates (ADCs)
The targeted delivery of potent cytotoxic drugs to cancer cells is a leading strategy in oncology. ADCs leverage the specificity of monoclonal antibodies to achieve this, and the linker connecting the antibody to the drug payload is a critical determinant of the ADC's efficacy and safety.[5] DBCO linkers offer a robust method for ADC synthesis due to the stability of the resulting conjugate and the mild reaction conditions that preserve the antibody's integrity.[5][6]
Quantitative Data Summary: ADC Characterization
The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, influencing its therapeutic window.[5] Various analytical techniques are employed to determine the DAR of DBCO-linked ADCs.
| Analytical Technique | Information Provided | Resolution | Complexity & Cost | Throughput |
| Hydrophobic Interaction Chromatography (HIC) | Average DAR, drug distribution (DAR species), presence of unconjugated antibody.[5] | High | Moderate | Moderate |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Precise mass of intact ADC and its subunits, average DAR, and drug distribution. Can also identify conjugation sites.[5] | Very High | High | Lower |
| UV/Vis Spectrophotometry | Average DAR only.[5] | No separation of species | Low | High |
Experimental Protocol: Synthesis of a DBCO-Linked ADC
This protocol outlines a general two-step process for creating an ADC using a DBCO-PEG-Maleimide linker.[6]
Part 1: Antibody Modification with DBCO Linker
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS).
-
Add a reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), to reduce the interchain disulfide bonds, exposing free sulfhydryl groups.
-
Incubate the reaction for a specified time at a controlled temperature.
-
-
Conjugation with DBCO-PEG-Maleimide:
-
Dissolve the DBCO-PEG-Maleimide linker in a compatible organic solvent (e.g., DMSO).
-
Add the linker solution to the reduced antibody. The maleimide (B117702) group will react with the free sulfhydryl groups to form a stable thioether bond.
-
Incubate the reaction mixture.
-
-
Purification:
-
Remove excess linker and reducing agent using a purification method such as size-exclusion chromatography (SEC) or dialysis.
-
Part 2: Conjugation of Azide-Modified Drug
-
Click Reaction:
-
Add the azide-functionalized cytotoxic drug to the purified DBCO-modified antibody.
-
The DBCO and azide (B81097) groups will undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) to form a stable triazole linkage.
-
Incubate the reaction, typically for 4-17 hours at room temperature.[7]
-
-
Final Purification:
-
Purify the final ADC to remove any unreacted drug using methods like SEC or HIC.
-
-
Characterization:
Workflow for ADC Synthesis and Characterization
Caption: Workflow for ADC synthesis and subsequent characterization.
Cell Labeling and Imaging
The ability to visualize and track biomolecules in their native environment is crucial for understanding cellular processes. DBCO linkers, in conjunction with bioorthogonal metabolic or genetic labeling strategies, provide a powerful platform for live-cell imaging.[8] For instance, cells can be metabolically engineered to express azide groups on their surface proteins, which can then be specifically targeted with a DBCO-functionalized fluorescent probe.[8]
Quantitative Data Summary: Live Cell Imaging Parameters
| Parameter | Typical Concentration/Time | Notes |
| DBCO-functionalized antibody for cell labeling | 1-10 µg/mL | Optimal concentration may vary depending on cell type and antibody.[8] |
| DBCO-functionalized fluorophore for cell labeling | 20-50 µM | |
| Incubation time for DBCO-fluorophore labeling | 15-30 minutes at 37°C |
Experimental Protocol: Cell Surface Labeling
This protocol describes a two-step process for labeling the surface of live cells using a DBCO-PEG-NHS ester.[9]
-
Amine Labeling with DBCO-PEG-NHS Ester:
-
Culture cells to the desired confluency.
-
Prepare a fresh solution of DBCO-PEG-NHS ester in an appropriate buffer (e.g., PBS).
-
Wash the cells to remove any amine-containing media.
-
Incubate the cells with the DBCO-PEG-NHS ester solution. The NHS ester will react with primary amines on cell surface proteins, decorating the cell surface with DBCO groups.
-
Incubate at 37°C for 30 minutes.[9]
-
-
Quenching and Washing:
-
Remove the labeling solution and add a quenching buffer (e.g., containing Tris or glycine) to react with any unreacted NHS esters.
-
Incubate for 10 minutes at room temperature.[9]
-
Wash the cells gently with PBS.
-
-
Copper-Free Click Reaction with Azide-Probe:
-
Add the azide-modified fluorescent probe, diluted in cell culture medium or PBS, to the DBCO-labeled cells.
-
Incubate for 1-4 hours at 37°C, protected from light.[9]
-
-
Final Washes and Imaging:
-
Wash the cells to remove the unbound probe.
-
The cells are now ready for imaging using fluorescence microscopy.
-
Workflow for Cell Surface Labeling
Caption: Experimental workflow for labeling live cell surfaces.
Surface Modification and Biomaterials
The functionalization of surfaces and the engineering of biomaterials are critical areas in diagnostics, drug delivery, and tissue engineering. DBCO linkers provide a versatile tool for immobilizing biomolecules onto various surfaces.[10] For example, nanoparticles can be functionalized with DBCO groups to allow for the subsequent attachment of targeting ligands or therapeutic payloads.[10]
Experimental Protocol: Nanoparticle Surface Modification
This protocol outlines the use of a DBCO-PEG-NHS ester to functionalize amine-containing nanoparticles.[10]
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in a suitable buffer.
-
-
Reaction with DBCO-PEG-NHS Ester:
-
Add a solution of DBCO-PEG-NHS ester to the nanoparticle suspension.
-
The NHS ester will react with the primary amines on the nanoparticle surface, forming stable amide bonds and coating the nanoparticles with DBCO groups.
-
Incubate the reaction mixture.
-
-
Purification:
-
Remove excess, unreacted linker by methods such as centrifugation, dialysis, or size-exclusion chromatography.
-
-
Conjugation with Azide-Modified Molecule:
-
Resuspend the purified DBCO-functionalized nanoparticles.
-
Add the azide-modified molecule of interest (e.g., a targeting antibody, a fluorescent dye).
-
Allow the SPAAC reaction to proceed to completion.
-
-
Final Purification and Characterization:
-
Purify the final functionalized nanoparticles to remove any unreacted molecules.
-
Characterize the modified nanoparticles using techniques such as dynamic light scattering (DLS) for size and transmission electron microscopy (TEM) for morphology.
-
Logical Relationship of Nanoparticle Functionalization
Caption: Functionalization of nanoparticles using a DBCO linker.
Stability and Reaction Kinetics
The stability of the bioconjugate is of utmost importance, particularly for in vivo applications. The triazole ring formed by the DBCO-azide reaction is known for its exceptional stability.[3] However, the DBCO group itself can show some instability in the presence of strong reducing agents.[3]
Comparative Stability of Linkages
| Linker Chemistry | Bond Formed | Stability Characteristics |
| DBCO-Azide (SPAAC) | Triazole ring | Highly stable; resistant to hydrolysis and enzymatic degradation.[3] |
| Maleimide-Thiol | Thiosuccinimide linkage | Prone to retro-Michael reaction, leading to potential premature payload release.[3] |
| NHS Ester-Amine | Amide bond | Generally stable, but NHS esters themselves are moisture-sensitive and can hydrolyze.[3] |
Reaction Kinetics
The rate of the SPAAC reaction is a key advantage of DBCO linkers.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| DBCO | Benzyl azide | ~0.24 - 0.31 |
| endo-BCN | Benzyl azide | ~0.07 |
Note: Reaction rates can vary depending on the specific reactants and reaction conditions.[11]
Conclusion
DBCO linkers have become an indispensable tool in the fields of chemical biology, drug development, and materials science. Their ability to facilitate rapid, specific, and biocompatible conjugations under physiological conditions has enabled a wide range of applications, from the creation of next-generation antibody-drug conjugates to the intricate labeling of molecules in living cells. The high stability of the resulting triazole linkage ensures the integrity of the bioconjugates, a critical factor for their successful application in vivo. This guide has provided a comprehensive overview of the core applications, supported by quantitative data and detailed protocols, to aid researchers in harnessing the full potential of DBCO linker technology. As research continues to advance, the versatility and robustness of DBCO linkers will undoubtedly continue to drive innovation across the scientific landscape.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. DBCO Linker, DBCO Reagents | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Core Principles of Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, merging the exquisite specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic small molecules. This powerful synergy allows for the selective delivery of highly toxic payloads directly to tumor cells, thereby minimizing systemic exposure and associated off-target toxicities, which are significant limitations of traditional chemotherapy.[1][2] This technical guide provides an in-depth exploration of the fundamental principles of ADCs, detailing their core components, mechanism of action, and the critical parameters that govern their efficacy and safety.
The Tripartite Structure of Antibody-Drug Conjugates
An ADC is a complex biomolecule composed of three distinct components: a monoclonal antibody, a chemical linker, and a cytotoxic payload. The careful selection and optimization of each component are paramount to the successful development of a safe and effective ADC.[3][4]
The Monoclonal Antibody: The Targeting Vehicle
The monoclonal antibody serves as the targeting moiety of the ADC, responsible for recognizing and binding to a specific tumor-associated antigen (TAA) on the surface of cancer cells.[3][5] The ideal TAA for an ADC should exhibit high and homogenous expression on tumor cells with limited or no expression on healthy tissues to minimize on-target, off-tumor toxicity.[5] The antibody's affinity for its target antigen, its internalization rate, and its pharmacokinetic properties are all critical characteristics that influence the overall performance of the ADC.[5] The majority of antibodies used in ADCs are of the IgG1 isotype due to their favorable half-life and effector functions.[5]
The Cytotoxic Payload: The Warhead
The payload is the pharmacologically active component of the ADC, responsible for inducing cell death upon internalization into the target cancer cell.[6] Payloads are typically highly potent cytotoxic agents that are too toxic to be administered systemically as standalone chemotherapeutic agents.[7] The choice of payload is critical and must be highly potent, with cytotoxic activity in the picomolar to nanomolar range, to ensure efficacy even at the low concentrations delivered to the tumor.[8]
Common classes of payloads used in ADCs include:
-
Microtubule Inhibitors: These agents, such as auristatins (e.g., MMAE, MMAF) and maytansinoids (e.g., DM1, DM4), disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[6][9]
-
DNA-Damaging Agents: This class includes agents that cause DNA double-strand breaks (e.g., calicheamicin), DNA alkylation (e.g., duocarmycins), or DNA cross-linking (e.g., pyrrolobenzodiazepine (PBD) dimers).[6]
-
Topoisomerase I Inhibitors: These payloads, such as deruxtecan (B607063) (a derivative of exatecan) and SN-38, interfere with DNA replication by trapping topoisomerase I-DNA cleavage complexes, leading to DNA damage and cell death.[6]
The Linker: The Crucial Connection
The linker is the chemical bridge that connects the antibody to the cytotoxic payload.[10][11] Its design is a critical determinant of the ADC's stability, safety, and efficacy.[12][13] An ideal linker must be stable in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity.[13][14] Once the ADC reaches the target tumor cell, the linker must efficiently release the payload in its active form.[14]
There are two main categories of linkers:
-
Cleavable Linkers: These linkers are designed to be cleaved by specific triggers present in the tumor microenvironment or within the tumor cell, such as low pH in endosomes and lysosomes (acid-labile linkers), specific enzymes like cathepsins (protease-cleavable linkers), or the high reducing potential within the cell (disulfide linkers).[10][15]
-
Non-cleavable Linkers: These linkers are more stable and rely on the complete degradation of the antibody backbone within the lysosome to release the payload, which remains attached to the linker and an amino acid residue.[7][16]
Mechanism of Action: A Stepwise Journey to Cell Death
The therapeutic effect of an ADC is achieved through a multi-step process that begins with systemic administration and culminates in the targeted killing of cancer cells.[][18]
-
Target Binding: The ADC circulates in the bloodstream until it encounters a tumor cell expressing the target antigen on its surface. The antibody component of the ADC then specifically binds to this antigen.[]
-
Internalization: Upon binding, the ADC-antigen complex is internalized into the tumor cell through a process called receptor-mediated endocytosis.[18][19]
-
Intracellular Trafficking: The internalized complex is trafficked through the endosomal pathway to the lysosomes.[20][21]
-
Payload Release: Within the acidic and enzyme-rich environment of the lysosome, the linker is cleaved (in the case of cleavable linkers) or the antibody is degraded (for non-cleavable linkers), releasing the cytotoxic payload into the cytoplasm.[20][21]
-
Cytotoxicity: The released payload then exerts its cytotoxic effect by interfering with essential cellular processes, such as cell division or DNA replication, ultimately leading to apoptosis (programmed cell death) of the cancer cell.[22]
-
Bystander Effect: For some ADCs with cleavable linkers and membrane-permeable payloads, the released payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells. This "bystander effect" is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[20][23]
Key Characteristics and Quantitative Parameters
The development of a successful ADC requires careful consideration and optimization of several key parameters that influence its therapeutic window.
Drug-to-Antibody Ratio (DAR)
The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, representing the average number of payload molecules conjugated to a single antibody.[24][25] The DAR significantly impacts the ADC's efficacy, pharmacokinetics, and safety.[26] A higher DAR can enhance potency but may also lead to increased aggregation, faster clearance, and greater toxicity.[27] Conversely, a low DAR may result in insufficient efficacy.[25] The optimal DAR is a balance between these factors and is typically in the range of 2 to 8 for approved ADCs.[12][28]
| Approved ADC | Target Antigen | Payload | Linker Type | Average DAR |
| Adcetris® (Brentuximab vedotin) | CD30 | MMAE | Protease-cleavable | ~4 |
| Kadcyla® (Trastuzumab emtansine) | HER2 | DM1 | Non-cleavable | ~3.5 |
| Besponsa® (Inotuzumab ozogamicin) | CD22 | Calicheamicin | Acid-cleavable | ~6 |
| Mylotarg® (Gemtuzumab ozogamicin) | CD33 | Calicheamicin | Acid-cleavable | 2-3 |
| Polivy® (Polatuzumab vedotin) | CD79b | MMAE | Protease-cleavable | ~3.5 |
| Padcev® (Enfortumab vedotin) | Nectin-4 | MMAE | Protease-cleavable | ~3.8 |
| Enhertu® (Trastuzumab deruxtecan) | HER2 | Deruxtecan (DXd) | Protease-cleavable | ~8 |
| Trodelvy® (Sacituzumab govitecan) | Trop-2 | SN-38 | Acid-cleavable | ~7.6 |
| Blenrep® (Belantamab mafodotin) | BCMA | MMAF | Protease-cleavable | ~4 |
| Zynlonta® (Loncastuximab tesirine) | CD19 | PBD dimer | Protease-cleavable | ~2 |
This table presents a selection of approved ADCs and their corresponding characteristics. Data compiled from multiple sources.[9][12][14][29][30]
Linker Stability
The stability of the linker in systemic circulation is a crucial factor for minimizing off-target toxicity. Premature release of the payload can lead to adverse effects on healthy tissues. The stability of a linker is often assessed by its half-life in plasma.
| Linker Type | Cleavage Mechanism | Plasma Half-life (t½) | Key Characteristics |
| Cleavable | |||
| Hydrazone | Acid-catalyzed hydrolysis | ~2 days | Early generation, susceptible to hydrolysis in circulation.[23] |
| Silyl ether-based | Acid-catalyzed hydrolysis | >7 days | Improved stability over traditional acid-cleavable linkers.[23] |
| Disulfide | Reduction | Low to Moderate | Can be unstable due to reducing agents in plasma.[20] |
| Valine-Citrulline (vc) | Protease (Cathepsin B) | High (stable for days) | Widely used, stable in circulation, and efficiently cleaved in lysosomes. |
| Glutamic acid-Valine-Citrulline (EVCit) | Protease (Cathepsin B) | High (>28 days) | Demonstrates very high stability in plasma. |
| Non-cleavable | |||
| Thioether (e.g., SMCC) | Antibody degradation | High | Very stable in circulation, relies on lysosomal degradation of the antibody.[16][20] |
This table provides a comparative overview of the stability of different ADC linkers. Half-life values are approximate and can vary depending on the specific ADC construct and experimental conditions.[16][20][23]
In Vitro Cytotoxicity
The potency of an ADC is typically evaluated in vitro by determining its half-maximal inhibitory concentration (IC50) against cancer cell lines expressing the target antigen. A lower IC50 value indicates higher potency.
| ADC | Target Antigen | Payload | Cell Line | IC50 (ng/mL) |
| Trastuzumab-thailanstatin (DAR >3.5) | HER2 | Thailanstatin | N87 (High HER2) | 13 - 50 |
| Trastuzumab-thailanstatin (DAR >3.5) | HER2 | Thailanstatin | MDA-MB-361-DYT2 (Moderate HER2) | 25 - 80 |
| Trastuzumab-thailanstatin (DAR <3.5) | HER2 | Thailanstatin | MDA-MB-361-DYT2 (Moderate HER2) | 1500 - 60,000 |
| Trastuzumab emtansine (T-DM1) | HER2 | DM1 | SK-BR-3 (High HER2) | ~200 nM |
| Brentuximab vedotin | CD30 | MMAE | Karpas 299 (CD30+) | 2 - 9 pM |
| Trastuzumab deruxtecan | HER2 | Deruxtecan | KPL-4 (HER2+) | 10 - 70 pM |
This table presents a selection of IC50 values for different ADCs in various cancer cell lines. The data highlights the dependence of potency on factors such as DAR and antigen expression levels. It is important to note that IC50 values can vary significantly between different studies and experimental conditions.[11][12][14][21]
Experimental Protocols
The preclinical evaluation of ADCs involves a series of well-defined in vitro and in vivo assays to characterize their activity, stability, and safety.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potency (IC50) of an ADC against antigen-positive and antigen-negative cancer cell lines.[6][16]
Methodology:
-
Cell Seeding: Seed antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[7]
-
ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated control wells.
-
Incubation: Incubate the plates for a period sufficient to observe cytotoxicity (typically 72-120 hours).[23]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[29]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[22]
Bystander Effect Assay (Co-culture Method)
Objective: To assess the ability of an ADC's payload to kill neighboring antigen-negative cells.[16][23]
Methodology:
-
Cell Line Preparation: Generate a fluorescently labeled antigen-negative cell line (e.g., by transfecting with a GFP-expressing plasmid).
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1). Include monocultures of each cell line as controls.[23]
-
ADC Treatment: Treat the co-cultures with serial dilutions of the ADC.
-
Incubation: Incubate the plate for 72-120 hours.[23]
-
Viability Assessment:
-
Imaging: Use a high-content imager to quantify the number of viable (fluorescent) and dead (e.g., stained with a viability dye like propidium (B1200493) iodide) antigen-negative cells.
-
Flow Cytometry: Harvest the cells and analyze the population based on fluorescence to distinguish the antigen-negative cells. Use a viability dye to determine the percentage of viable fluorescent cells.[23]
-
-
Data Analysis: Normalize the viability of the antigen-negative cells in the co-culture to the viability in the monoculture to determine the extent of the bystander effect.[23]
In Vivo Efficacy Study (Xenograft Mouse Model)
Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.[11]
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG mice) that can accept human tumor xenografts.[11]
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (expressing the target antigen) into the flank of the mice.[11]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers 2-3 times per week. The tumor volume can be calculated using the formula: (Width² x Length) / 2.[11]
-
Randomization and Treatment: When the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the ADC (typically intravenously) and a vehicle control according to the desired dosing schedule.[11]
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is tumor growth inhibition (TGI).[6]
-
Data Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight and volume. Compare the tumor growth in the treated groups to the control group to determine the efficacy of the ADC.[11]
Signaling Pathways and Logical Relationships
The intricate journey of an ADC from the bloodstream to its intracellular target involves a series of well-orchestrated cellular processes.
Challenges and Future Directions
Despite the significant advances in ADC technology, several challenges remain. These include the development of resistance to ADCs, managing on-target, off-tumor toxicities, and overcoming the physical barriers to tumor penetration.[16][19] Future research is focused on developing novel payloads with unique mechanisms of action, engineering next-generation linkers with improved stability and cleavage specificity, and identifying new, highly specific tumor antigens. Furthermore, the combination of ADCs with other therapeutic modalities, such as immunotherapy, holds great promise for enhancing anti-tumor responses and overcoming resistance.
Conclusion
Antibody-drug conjugates have emerged as a powerful and transformative class of targeted cancer therapies. Their modular design allows for a high degree of tunability, enabling the optimization of each component to maximize efficacy and minimize toxicity. A thorough understanding of the core principles of ADC design, their intricate mechanism of action, and the key parameters that govern their performance is essential for the continued development of next-generation ADCs that will further improve outcomes for cancer patients.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 5. Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 18. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. stackoverflow.com [stackoverflow.com]
- 20. An overview of receptor endocytosis and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Intracellular Trafficking in Drosophila Visual System Development: A Basis for Pattern Formation Through Simple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An Insight into FDA Approved Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mechanics of receptor-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 26. biorxiv.org [biorxiv.org]
- 27. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. Exploiting artificial intelligence in precision oncology: an updated comprehensive review | springermedizin.de [springermedizin.de]
- 30. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
DM1 as a Microtubule Targeting Agent: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DM1, also known as emtansine, is a highly potent synthetic derivative of the natural product maytansine.[1][2] Maytansine and its analogs, the maytansinoids, are powerful antimitotic agents that exert their cytotoxic effects by targeting microtubules.[3] Due to its high cytotoxicity, DM1 is not typically used as a standalone systemic drug but has become a critical component of antibody-drug conjugates (ADCs), which offer targeted delivery to cancer cells, thereby enhancing the therapeutic index.[2][4] This technical guide provides a comprehensive overview of DM1, focusing on its mechanism of action as a microtubule targeting agent, quantitative data on its efficacy, and detailed experimental protocols for its evaluation.
Mechanism of Action: Disruption of Microtubule Dynamics
DM1's primary mechanism of action is the disruption of microtubule dynamics, which are crucial for the formation of the mitotic spindle during cell division.[2][5] This process can be broken down into several key steps:
-
Binding to Tubulin: DM1 binds to tubulin, the fundamental protein subunit of microtubules.[2] It is believed to share a binding site with vinca (B1221190) alkaloids.[6] The binding affinity of S-methyl DM1 to tubulin has been determined with a dissociation constant (KD) of approximately 0.93 µmol/L.[3][7]
-
Suppression of Microtubule Dynamics: Unlike some microtubule agents that cause wholesale depolymerization, DM1, at low concentrations, primarily suppresses the dynamic instability of microtubules.[3][4] This means it inhibits both the growth and shortening phases of microtubules, effectively freezing their dynamics.[4] S-methyl DM1 has been shown to bind to a small number of high-affinity sites at the microtubule ends, with a KD of 0.1 µmol/L for these sites, which is about 20 times stronger than its affinity for free tubulin.[3][7] This high-affinity binding at the tips is thought to be responsible for the potent suppression of microtubule dynamics.[4]
-
Mitotic Arrest: The disruption of microtubule function prevents the formation of a proper mitotic spindle, a requisite for chromosome segregation during mitosis.[5] This activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[5][8]
-
Induction of Apoptosis: Sustained mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death, leading to the elimination of the cancer cell.[5]
When delivered as part of an ADC, such as trastuzumab emtansine (T-DM1), the conjugate first binds to a specific antigen on the surface of a cancer cell (e.g., HER2 for T-DM1).[9] The ADC-antigen complex is then internalized through receptor-mediated endocytosis.[9] Inside the cell, the linker connecting the antibody to DM1 is cleaved, releasing the active DM1 payload into the cytoplasm where it can then exert its effects on the microtubules.[9]
Quantitative Data on DM1 Efficacy
The potency of DM1 and its conjugates is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The lower the IC50 value, the more potent the compound.
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Free Maytansinoids | ||||
| Maytansine | KB | Human Nasopharynx Carcinoma | 8 pM | [10] |
| Maytansine | P-388 | Murine Lymphocytic Leukemia | 0.6 pM | [10] |
| Maytansine | L1210 | Murine Leukemia | 2 pM | [10] |
| DM1 Conjugates (ADCs) | ||||
| 4C9-DM1 | NCI-H526 | Small Cell Lung Cancer | 158 pM | [5] |
| 4C9-DM1 | NCI-H889 | Small Cell Lung Cancer | ~4 nM | [5] |
| 4C9-DM1 | NCI-H1048 | Small Cell Lung Cancer | ~1.5 nM | [5] |
Note: The data presented are from different studies, and experimental conditions may vary. Direct comparison of IC50 values should be made with caution as potency can be influenced by the specific cell line and experimental setup.[5]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells, which is proportional to the number of viable cells.[5]
Materials:
-
DM1 stock solution (dissolved in DMSO)[5]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[5]
-
96-well microplates[5]
-
Microplate reader[5]
-
Chosen cancer cell line and complete culture medium[11]
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of DM1 in complete culture medium. A typical concentration range might be from 0.01 pM to 100 nM.[5]
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.[5]
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.[5]
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO2.[5]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT reagent to each well.[5]
-
Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[5]
-
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using a suitable software.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of DM1 on cell cycle progression by staining cellular DNA with propidium (B1200493) iodide (PI) and analyzing it via flow cytometry.[2][8]
Materials:
-
DM1 stock solution (dissolved in DMSO)[8]
-
Chosen cancer cell line and complete culture medium[8]
-
Phosphate-buffered saline (PBS)[8]
-
Trypsin-EDTA[8]
-
70% ethanol (B145695) (ice-cold)[8]
-
Propidium iodide (PI) staining solution (containing RNase A)[8]
-
Flow cytometer[8]
Procedure:
-
Cell Culture and Treatment:
-
Cell Harvesting and Fixation:
-
Aspirate the medium and wash the cells once with PBS.[8]
-
Detach the cells using Trypsin-EDTA and neutralize with complete medium.[8]
-
Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes.[8]
-
Discard the supernatant and resuspend the cell pellet in 2 mL of cold PBS. Centrifuge again and discard the supernatant.[8]
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[2]
-
Incubate the cells on ice for at least 1 hour or store at -20°C overnight.[8]
-
-
DNA Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.[2]
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Data Analysis:
-
Quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) using cell cycle analysis software to identify any cell cycle arrest.[2]
-
Visualizations
Caption: Mechanism of action of an antibody-DM1 conjugate.[2]
Caption: Experimental workflow for an in vitro cytotoxicity assay.
Caption: Experimental workflow for cell cycle analysis.[8]
References
- 1. Mertansine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Trastuzumab-DM1: A Clinical Update of the Novel Antibody-Drug Conjugate for HER2-Overexpressing Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to DBCO-PEG4-Ahx-DM1 for Advanced Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DBCO-PEG4-Ahx-DM1, a potent drug-linker conjugate designed for the development of next-generation antibody-drug conjugates (ADCs). This document details its core properties, experimental protocols for its use, and the underlying scientific principles of its mechanism of action.
Introduction to this compound
This compound is a pre-conjugated payload and linker system that facilitates the site-specific attachment of the highly potent cytotoxic agent DM1 to a monoclonal antibody (mAb).[1][2][3][4] This system utilizes bioorthogonal click chemistry, offering a significant advantage over traditional, random conjugation methods by enabling the production of homogeneous ADCs with a precisely controlled drug-to-antibody ratio (DAR).[]
The molecule consists of three key components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide-modified antibody. This bioorthogonal reaction is highly efficient and proceeds under mild, physiological conditions.[6]
-
PEG4 Linker: A hydrophilic tetraethylene glycol spacer that enhances the solubility and stability of the ADC, potentially improving its pharmacokinetic profile.[7][8][9]
-
Ahx Linker: An aminohexanoic acid spacer.
-
DM1: A potent maytansinoid derivative that acts as a microtubule inhibitor, inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells.[]
Physicochemical and Biological Properties
A summary of the key physicochemical and biological properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C68H89ClN6O17 | [10][11][12] |
| Molecular Weight | 1297.92 g/mol | [10][11][12] |
| CAS Number | 2479378-44-2 | [10][11][12] |
| Appearance | Solid | [10] |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent (e.g., DMSO): -80°C for up to 1 year. | [13] |
| Solubility | Soluble in DMSO. | [13][14][15][16] |
| Mechanism of Action | Inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis. | [1][] |
Experimental Protocols
The following sections provide detailed methodologies for the development of an ADC using this compound, from antibody modification to ADC characterization and in vitro evaluation.
Antibody Azide (B81097) Functionalization and Conjugation with this compound
This protocol outlines the two-step process for creating an ADC using SPAAC click chemistry.
Workflow for ADC Synthesis using this compound
Caption: A two-step workflow for the synthesis of an ADC using this compound.
Materials:
-
Monoclonal antibody (in an amine-free buffer, e.g., PBS, pH 7.4)
-
Azide-PEG-NHS ester (or other suitable azide-functionalization reagent)
-
Anhydrous DMSO
-
This compound
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment
-
Purification system (e.g., SEC, HIC)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer.[9] If necessary, perform a buffer exchange.
-
-
Antibody Azide Functionalization:
-
Immediately before use, prepare a 10 mM stock solution of Azide-PEG-NHS ester in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the Azide-PEG-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).[9]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[9]
-
Quench any unreacted NHS ester by adding the quenching buffer to a final concentration of 50-100 mM and incubating for 15-30 minutes at room temperature.[9]
-
Remove excess, unreacted azide linker using a desalting column or dialysis.[9]
-
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction:
-
Final ADC Purification:
-
Purify the final ADC conjugate using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated payload and other impurities.[9]
-
Characterization of the Antibody-Drug Conjugate
Accurate characterization of the ADC is crucial for ensuring its quality and consistency.
Workflow for ADC Characterization
Caption: A typical workflow for the analytical characterization of a purified ADC.
Methods for DAR Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the increased hydrophobicity imparted by the drug-linker. The relative peak areas of species with different DARs are used to calculate the average DAR.[18]
-
Mass Spectrometry (MS): LC-MS provides the most accurate characterization of the ADC. The mass of the intact ADC is measured, and the number of conjugated drug-linker moieties is determined from the mass shift compared to the unconjugated antibody.[18][19][20][21][22][23][24]
In Vitro Cytotoxicity Assay
This protocol describes a typical MTT assay to determine the in vitro potency (IC50) of the ADC against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HER2-positive cell line for a Trastuzumab-ADC)
-
Complete culture medium
-
96-well plates
-
ADC and unconjugated antibody (as a control)
-
MTT reagent (5 mg/mL)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody in complete culture medium.
-
Add the dilutions to the cells and incubate for a period of 72 to 120 hours.
-
-
Cytotoxicity Measurement (MTT Assay):
-
Add MTT reagent to each well and incubate for 3-4 hours to allow formazan (B1609692) crystal formation.
-
Aspirate the medium and add solubilization solution to dissolve the crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the viability data against the ADC concentration and determine the IC50 value using non-linear regression analysis.[18]
-
Mechanism of Action of DM1
The cytotoxic payload of this compound is DM1, a potent inhibitor of tubulin polymerization.[1] Upon internalization of the ADC into the target cancer cell, the DM1 is released and disrupts the microtubule dynamics, leading to cell cycle arrest and ultimately apoptosis.[1][]
Signaling Pathway of DM1-Induced Apoptosis
Caption: The mechanism of action of a DM1-containing ADC, from receptor binding to apoptosis.
The disruption of microtubule function by DM1 activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[7] This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway.[7][25][26]
Quantitative Data
While specific in vivo efficacy and in vitro cytotoxicity data for an ADC constructed with the exact this compound linker are not extensively available in the public domain, data from ADCs utilizing DM1 with similar linkers can provide valuable insights into its expected potency.
Representative In Vitro Cytotoxicity of DM1-ADCs
| ADC Construct | Target Cell Line | Target Antigen | IC50 (µg/mL) | Reference(s) |
| Trastuzumab-DM1 (T-DM1) | KMCH-1 | HER2 | 0.031 | [27] |
| Trastuzumab-DM1 (T-DM1) | Mz-ChA-1 | HER2 | 1.3 | [27] |
| Trastuzumab-DM1 (T-DM1) | KKU-100 | HER2 | 4.3 | [27] |
Representative In Vivo Efficacy of DM1-ADCs
| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition (%) | Reference(s) |
| KMCH-1 | T-DM1 | 20 mg/kg | 108 | [27] |
| Mz-ChA-1 | T-DM1 | 20 mg/kg | 75 | [27] |
Note: The data presented above is for Trastuzumab-DM1 (T-DM1), which uses a different linker (SMCC) than DBCO-PEG4-Ahx. However, it serves to illustrate the potent anti-tumor activity of DM1 when delivered via an ADC.
Conclusion
This compound is a valuable tool for the development of advanced, site-specific ADCs. Its combination of a potent cytotoxic payload, a hydrophilic linker, and a bioorthogonal conjugation handle allows for the creation of homogeneous and potentially more effective cancer therapeutics. The detailed protocols and conceptual frameworks provided in this guide are intended to support researchers in the successful application of this technology in their drug development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. interchim.fr [interchim.fr]
- 7. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound Datasheet DC Chemicals [dcchemicals.com]
- 13. This compound | TargetMol [targetmol.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Simultaneous Analysis of the Drug-to-Antibody Ratio, Free-Drug-Related Impurities, and Purity of Antibody-Drug Conjugates Based on Size Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sciex.com [sciex.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Characterization of in vivo biotransformations for trastuzumab emtansine by high-resolution accurate-mass mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. lifesciences.danaher.com [lifesciences.danaher.com]
- 25. benchchem.com [benchchem.com]
- 26. MJ-29 inhibits tubulin polymerization, induces mitotic arrest, and triggers apoptosis via cyclin-dependent kinase 1-mediated Bcl-2 phosphorylation in human leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Preclinical study of antitumor activity of trastuzumab emtansine in HER2-positive biliary tract cancer. - ASCO [asco.org]
Methodological & Application
Site-Specific Antibody Conjugation with Dibenzocyclooctyne (DBCO) for Advanced Biotherapeutics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific antibody conjugation has emerged as a critical technology in the development of next-generation biologics, including antibody-drug conjugates (ADCs) and imaging agents. Traditional conjugation methods that target native amino acid residues like lysine (B10760008) often result in heterogeneous products with variable drug-to-antibody ratios (DARs) and unpredictable pharmacokinetic properties.[1] Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of "click chemistry," offers a powerful solution for precise and efficient bioconjugation.[2] This bioorthogonal reaction, which occurs between a dibenzocyclooctyne (DBCO) moiety and an azide (B81097), proceeds rapidly under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for use in sensitive biological systems.[3][]
These application notes provide a comprehensive overview and detailed protocols for the site-specific conjugation of antibodies using DBCO linkers. We will explore various strategies for introducing DBCO or azide functionalities into an antibody and the subsequent copper-free click reaction to attach a payload of interest.
Principle of the Method
The core of this methodology is the highly efficient and bioorthogonal SPAAC reaction.[5] The strategy involves two main steps:
-
Introduction of a Bioorthogonal Handle: An azide or DBCO group is site-specifically incorporated into the antibody. This can be achieved through several methods, including enzymatic modification of Fc-glycans, genetic incorporation of unnatural amino acids, or reaction with engineered cysteine or HaloTag fusion proteins.[1][6][7]
-
Copper-Free Click Chemistry: The modified antibody is then reacted with a payload (e.g., a cytotoxic drug, a fluorescent dye) that has been functionalized with the complementary reactive group (DBCO or azide, respectively).[8] The strain-promoted reaction between the DBCO and azide forms a stable triazole linkage, resulting in a precisely defined antibody conjugate.[9]
Key Advantages of DBCO-Based Site-Specific Conjugation:
-
Homogeneity: Produces conjugates with a precisely controlled drug-to-antibody ratio (DAR).[1]
-
Biocompatibility: The reaction is bioorthogonal, meaning it does not interfere with native biological processes, and it is performed under mild, physiological conditions without a toxic copper catalyst.[][10]
-
High Efficiency and Fast Kinetics: The SPAAC reaction is highly efficient and proceeds with fast kinetics, even at low concentrations.[][8]
-
Stability: The resulting triazole linkage is highly stable.[2]
-
Versatility: This method can be used to conjugate a wide variety of payloads, including small molecule drugs, peptides, nucleic acids, and fluorescent probes.[]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with DBCO-based antibody conjugation, compiled from various experimental sources.
Table 1: Molar Excess and Degree of Labeling (DOL)
| Molar Excess of DBCO-NHS Ester (over Antibody) | Typical Degree of Labeling (DOL) (DBCOs per Antibody) | Recommended Application |
| 5 - 10 fold | 1 - 3 | General purpose, applications sensitive to aggregation |
| 10 - 20 fold | 3 - 5 | Applications requiring a higher signal or payload |
| > 20 fold | > 5 | May lead to aggregation, requires optimization |
Data compiled from literature sources.[11]
Table 2: Characterization Parameters for DBCO and Antibodies
| Molecule | Molar Extinction Coefficient (ε) | Wavelength | Correction Factor (CF) for DBCO at 280 nm |
| Typical IgG Antibody | 203,000 M⁻¹cm⁻¹ | 280 nm | N/A |
| DBCO | 12,000 M⁻¹cm⁻¹ | 309 nm | 0.25 (approximate) |
Values are approximate and can vary.[10][12]
Experimental Workflows and Signaling Pathways
Chemical Reaction of DBCO Conjugation
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis
Caption: General workflow for creating an antibody-drug conjugate (ADC).
Decision Flowchart for Conjugation Strategy
Caption: Decision-making flowchart for choosing a conjugation strategy.
Detailed Experimental Protocols
Protocol 1: Site-Specific Introduction of Azide Groups via Enzymatic Glycan Modification
This protocol describes the enzymatic modification of the antibody's Fc region glycans to introduce azide handles for subsequent DBCO conjugation.[7]
Materials and Reagents:
-
Monoclonal antibody (e.g., IgG1) in an amine-free buffer (e.g., PBS, pH 7.4)
-
β-1,4-Galactosidase
-
UDP-GalNAz (UDP-N-azidoacetylgalactosamine)
-
β-1,4-Galactosyltransferase (Gal-T, Y289L mutant)
-
Desalting columns or centrifugal filters (50 kDa MWCO)
Procedure:
-
Antibody Preparation: Start with a purified antibody solution at a concentration of 5-10 mg/mL in an amine-free buffer.
-
Degalactosylation: Add β-1,4-Galactosidase to the antibody solution to a final concentration of 0.1 mg/mL. Incubate at 37°C for 12-24 hours to expose terminal GlcNAc residues on the Fc glycans.
-
Azide Introduction:
-
To the degalactosylated antibody solution, add UDP-GalNAz to a final concentration of 1-5 mM.
-
Add the substrate-permissive β-Gal-T1 (Y289L) enzyme to a final concentration of 0.2 mg/mL.[7]
-
Incubate the reaction at 30°C for 16-24 hours with gentle agitation. This reaction attaches the azide-modified sugar (GalNAz) to the exposed GlcNAc residues.[7]
-
-
Purification of Azide-Modified Antibody:
-
Remove excess UDP-GalNAz and enzymes by purifying the azide-modified antibody.
-
Use a desalting column or perform buffer exchange with centrifugal filters (50 kDa MWCO) into PBS, pH 7.4.
-
Concentrate the antibody to the desired concentration (e.g., 5-10 mg/mL). The resulting azide-modified antibody is now ready for conjugation with a DBCO-functionalized payload.
-
Protocol 2: Antibody Labeling with DBCO-PEG4-NHS Ester
This protocol describes the conjugation of a DBCO moiety to an antibody via reaction with primary amines (e.g., lysine residues). This method is less site-specific than glycan or genetic engineering approaches but is widely used.
Materials and Reagents:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at 1-10 mg/mL.[2][10]
-
DBCO-PEG4-NHS Ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.[11]
-
DBCO-Linker Activation: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO or DMF.[2]
-
Antibody Functionalization:
-
Add a 10- to 20-fold molar excess of the DBCO-PEG4-NHS ester solution to the antibody solution.[2]
-
The final concentration of the organic solvent should not exceed 10-20% (v/v) to avoid antibody precipitation.[2][10]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[2]
-
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[2]
-
Purification: Remove excess, unreacted DBCO linker using a desalting column or dialysis against PBS, pH 7.4.[2]
Protocol 3: Copper-Free Click Chemistry Conjugation (SPAAC)
This protocol outlines the reaction between a DBCO-functionalized antibody and an azide-modified molecule, or vice-versa.
Materials and Reagents:
-
DBCO-functionalized antibody (from Protocol 2) or Azide-functionalized antibody (from Protocol 1)
-
Azide-modified payload or DBCO-modified payload
-
Compatible solvent for payload (e.g., DMSO)
-
PBS, pH 7.4
Procedure:
-
Preparation of Payload: Dissolve the azide- or DBCO-functionalized molecule in a compatible solvent (e.g., DMSO) to a stock concentration of 10-20 mM.
-
SPAAC Reaction:
-
To the purified modified antibody, add the functionalized payload. A 1.5- to 5-fold molar excess of the payload is typically used.[1][2]
-
Ensure the final concentration of any organic solvent (e.g., DMSO) is kept below 20% to avoid antibody precipitation.[1]
-
Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight.[2][13] Reactions are often efficient within 4 hours but can be extended to ensure completion.[5]
-
-
Purification of the Antibody Conjugate:
-
After incubation, remove the unreacted payload by purifying the conjugate.
-
Use a desalting column, spin filtration, or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).[1]
-
-
Characterization:
-
Determine the Degree of Labeling (DOL) or Drug-to-Antibody Ratio (DAR) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and ~310 nm (for DBCO).[10][14]
-
Further characterization can be performed using techniques such as HIC-HPLC, RP-HPLC, and Mass Spectrometry to assess purity, homogeneity, and confirm the identity of the conjugate.[3]
-
Conclusion
Site-specific antibody conjugation using DBCO and copper-free click chemistry provides a robust and reliable method for producing homogeneous and well-defined bioconjugates.[1] The high efficiency of the SPAAC reaction, combined with the precise control over the drug-to-antibody ratio, makes this technology highly attractive for the development of advanced biotherapeutics and diagnostic agents.[7] By following these detailed protocols, researchers can generate high-quality antibody conjugates for a wide range of applications in research, diagnostics, and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. benchchem.com [benchchem.com]
- 12. Antibody Quantum Dot Conjugates Developed via Copper-free Click Chemistry for Rapid Analysis of Biological Samples Using a Microfluidic Microsphere Array System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. The influence of degree of labelling upon cellular internalisation of antibody-cell penetrating peptide conjugates - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05274A [pubs.rsc.org]
Application Notes and Protocols for DM1 Payload Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the conjugation of the cytotoxic maytansinoid payload, DM1, to monoclonal antibodies (mAbs). This process is a cornerstone in the development of Antibody-Drug Conjugates (ADCs), a transformative class of biopharmaceuticals designed for the targeted delivery of potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity.[1] This document outlines the chemical principles, detailed experimental protocols, and characterization methods for creating DM1-based ADCs.
Introduction
Antibody-Drug Conjugates (ADCs) are tripartite molecules consisting of a monoclonal antibody, a potent cytotoxic payload, and a chemical linker that connects them. The antibody component provides specificity for a tumor-associated antigen, guiding the ADC to the target cancer cells. Upon binding and internalization, the linker is cleaved, releasing the cytotoxic payload and inducing cell death.[2]
DM1, a derivative of maytansine, is a highly potent microtubule-inhibiting agent that induces cell cycle arrest and apoptosis.[2] It is a clinically validated and widely used payload in ADC development.[1] The most common method for conjugating DM1 to an antibody involves the use of a linker, such as SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which primarily targets the primary amines of lysine (B10760008) residues on the antibody surface.[1][3] This results in a heterogeneous mixture of ADC molecules with varying drug-to-antibody ratios (DAR), a critical quality attribute that influences the ADC's efficacy and safety.[4]
Mechanism of Action of DM1-Based ADCs
DM1-based ADCs leverage the specificity of the monoclonal antibody to deliver the cytotoxic payload directly to antigen-expressing cancer cells.[4] The process begins with the ADC binding to its target antigen on the cell surface, followed by internalization through receptor-mediated endocytosis.[4] The ADC is then trafficked to the lysosome, where the antibody is degraded by proteases, releasing the DM1 payload.[4] The freed DM1 can then bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[4]
Experimental Protocols
The following protocols detail the two primary methods for conjugating DM1 to antibodies: lysine-based conjugation and cysteine-based conjugation.
Protocol 1: Lysine-Based DM1 Conjugation using SMCC Linker
This protocol describes the conjugation of DM1 to lysine residues on the antibody via a non-cleavable SMCC linker. This is a two-step process that occurs in a single reaction mixture.[1]
Materials:
-
Monoclonal antibody (mAb)
-
(Rac)-Lys-SMCC-DM1
-
Conjugation Buffer (e.g., PBS, pH 7.4)[5]
-
Anhydrous Dimethylacetamide (DMA) or Dimethyl Sulfoxide (DMSO)[4]
-
Quenching solution (e.g., excess Glycine)[1]
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))[6]
Procedure:
-
Antibody Preparation:
-
DM1-Linker Solution Preparation:
-
Conjugation Reaction:
-
Add the prepared (Rac)-Lys-SMCC-DM1 stock solution to the antibody solution. The molar ratio of DM1-linker to antibody will need to be optimized to achieve the desired Drug-to-Antibody Ratio (DAR). A common starting point is a 7:1 molar ratio of SMCC to antibody.[5]
-
Incubate the reaction mixture at room temperature for 15-20 minutes with gentle mixing.[5]
-
-
Quenching:
-
Stop the reaction by adding a quenching solution, such as excess glycine, to react with any unreacted SMCC linker.[1]
-
-
Purification:
Protocol 2: Cysteine-Based DM1 Conjugation
This protocol involves the site-specific conjugation of a maleimide-functionalized DM1 linker to thiol groups on the antibody, which are generated by the reduction of interchain disulfide bonds.[2]
Materials:
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-functionalized DM1 linker (e.g., Mal-vc-PABC-DM1)
-
Conjugation Buffer (e.g., PBS with EDTA, pH 7.4)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., Desalting column or centrifugal filter units)
Procedure:
-
Antibody Reduction:
-
DM1-Linker Solution Preparation:
-
Prepare a 10 mM stock solution of the maleimide-functionalized DM1 linker in anhydrous DMSO.[2]
-
-
Conjugation Reaction:
-
Add a 5- to 10-fold molar excess of the DM1-linker stock solution to the reduced antibody solution.[2]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Purification:
-
Purify the ADC using a desalting column or centrifugal filter units to remove unreacted linker and reducing agent.
-
Characterization of DM1-ADCs
Thorough characterization of the resulting ADC is crucial to ensure its quality, efficacy, and safety.
Drug-to-Antibody Ratio (DAR) Determination
The average number of DM1 molecules conjugated to a single antibody is a critical quality attribute.[6]
-
UV-Vis Spectroscopy: This is a common method for estimating the average DAR. The absorbance of the ADC is measured at 280 nm (for the antibody) and at the maximum absorbance wavelength of DM1 (around 252 nm). The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and DM1.[6][8]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can determine the intact mass of the ADC, allowing for the calculation of the number of conjugated DM1 molecules.[8]
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different DARs, providing information on the distribution of drug loading.[6]
Purity and Aggregation Analysis
-
Size Exclusion Chromatography (SEC-HPLC): This technique is used to assess the purity of the ADC and to quantify the presence of high molecular weight species (aggregates).[6]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE can be used to visualize the ADC and confirm conjugation.
Quantitative Data Summary
The following tables summarize typical reaction parameters and expected outcomes for DM1 conjugation and characterization.
Table 1: Typical Reaction Parameters for Lysine-Based DM1 Conjugation
| Parameter | Recommended Range | Reference |
| Antibody Concentration | 3-10 mg/mL | [1] |
| DM1-Linker to Antibody Molar Ratio | 5:1 to 15:1 | [3] |
| Reaction Temperature | Room Temperature (20-25°C) | [5] |
| Reaction Time | 15-240 minutes | [3][5] |
| pH | 7.2-8.5 | [3][9] |
Table 2: Typical Drug-to-Antibody Ratios (DAR) for DM1-ADCs
| ADC | Target | Linker | Average DAR | Reference |
| Ado-trastuzumab emtansine (T-DM1) | HER2 | SMCC | ~3.5 | [10] |
| Anti-CD30-MCC-DM1 | CD30 | SMCC | 3.37 | [5] |
| Cantuzumab mertansine | CanAg | SMCC | Not Specified | [11] |
Table 3: In Vitro Cytotoxicity of DM1-ADCs
| ADC | Cell Line | Target Expression | IC50 | Reference |
| Cantuzumab mertansine | COLO 205 | CanAg-positive | 0.032 nM | [11] |
| Cantuzumab mertansine | A-375 | CanAg-negative | 36 nM | [11] |
| HER2-ADC | BT-474 | HER2-positive | 15.2 nM | [12] |
| HER2-ADC | MCF-7 | HER2-negative | >1000 nM | [12] |
In Vitro Cytotoxicity Assay Protocol
This protocol outlines a method for assessing the in vitro potency of a DM1-ADC using a cell viability assay such as the MTT assay.[13]
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
DM1-ADC
-
MTT reagent (5 mg/mL)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at an optimal density (e.g., 1,000-10,000 cells/well) and allow them to attach overnight.[13]
-
-
ADC Treatment:
-
Cell Viability Measurement (MTT Assay):
-
Data Analysis:
Conclusion
The conjugation of DM1 to monoclonal antibodies is a robust and well-established method for generating potent and specific ADCs. The protocols and characterization methods described in these application notes provide a solid foundation for researchers and drug developers. Careful control of reaction conditions and thorough characterization of the final product are paramount to ensuring the quality, efficacy, and safety of the resulting ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. CA3087993A1 - Methods for antibody drug conjugation, purification, and formulation - Google Patents [patents.google.com]
- 8. MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bicellscientific.com [bicellscientific.com]
- 10. waters.com [waters.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for DBCO Click Chemistry in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Dibenzocyclooctyne (DBCO) in click chemistry for the development of Antibody-Drug Conjugates (ADCs). The protocols outlined below utilize Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a bioorthogonal reaction that enables the precise and efficient conjugation of drug-linker complexes to antibodies under mild, aqueous conditions.[1][2]
Introduction to DBCO Click Chemistry for ADCs
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of modern bioconjugation, offering a robust method for covalently linking molecules in complex biological environments without interfering with native cellular processes.[1] This copper-free click chemistry reaction involves the [3+2] cycloaddition of a strained alkyne, such as DBCO, with an azide-functionalized molecule to form a stable triazole linkage.[1][3] The inherent ring strain of DBCO significantly lowers the activation energy, allowing the reaction to proceed rapidly at physiological pH and temperature without the need for a cytotoxic copper(I) catalyst.[1][4] This biocompatibility is a major advantage in the development of therapeutics like ADCs.[2][5]
The specificity of the DBCO-azide reaction is exceptional; both functional groups are abiotic and inert to the vast majority of functional groups found in biological systems, ensuring that the conjugation occurs only at the desired sites.[1] This site-specificity is crucial in ADC development, as it allows for the production of homogeneous conjugates with a controlled drug-to-antibody ratio (DAR), a critical quality attribute that influences the therapeutic window of the ADC.[6][7]
Core Principles and Reaction Workflow
The general workflow for ADC synthesis using DBCO click chemistry involves a two-step process:
-
Functionalization: The antibody and the drug-linker are separately functionalized with the complementary reactive groups (azide or DBCO). Typically, the antibody is modified to contain an azide (B81097) group, while the drug-linker is synthesized with a DBCO moiety.[8]
-
Conjugation: The azide-modified antibody is then reacted with the DBCO-containing drug-linker in a controlled manner to form the final ADC.
General workflow for ADC synthesis using DBCO click chemistry.
Experimental Protocols
Protocol 1: Azide Modification of Antibodies
This protocol describes the introduction of azide groups onto an antibody using an N-Hydroxysuccinimide (NHS) ester-functionalized azide linker. This method targets primary amines (lysine residues and the N-terminus) on the antibody.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-PEG4-Azide or other suitable NHS-azide reagent
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or centrifugal filter units (10 kDa MWCO) for purification
-
Reaction buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
NHS-Azide Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of the NHS-azide reagent in anhydrous DMSO.[10]
-
-
Azide Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the NHS-azide solution to the antibody solution.[10] The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to prevent antibody denaturation.[10]
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[10]
-
-
Purification of Azide-Modified Antibody:
-
Remove the excess, unreacted NHS-azide reagent by buffer exchange into PBS (pH 7.4) using a desalting column or a centrifugal filter unit.[10]
-
Protocol 2: DBCO-Drug-Linker Conjugation to Azide-Modified Antibody
This protocol details the SPAAC reaction between the azide-modified antibody and a DBCO-functionalized drug-linker to form the ADC.
Materials:
-
Azide-modified antibody (from Protocol 1)
-
DBCO-functionalized drug-linker
-
Anhydrous DMSO or DMF
-
Reaction buffer: PBS, pH 7.4 (ensure it is azide-free)[11]
-
Purification system (e.g., Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), or Tangential Flow Filtration (TFF))[12][]
Procedure:
-
DBCO-Drug-Linker Preparation:
-
Prepare a stock solution (e.g., 10 mM) of the DBCO-drug-linker in anhydrous DMSO or DMF.[10]
-
-
SPAAC Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the DBCO-drug-linker solution to the azide-modified antibody solution.[10] The optimal molar ratio may need to be determined empirically to achieve the desired DAR.
-
The final concentration of the organic co-solvent (DMSO or DMF) should be kept below 20% to avoid protein precipitation.[11]
-
Incubate the reaction mixture with gentle mixing. Incubation can be performed for 4-16 hours at 4°C or 1-2 hours at room temperature.[10] Higher temperatures (up to 37°C) can increase the reaction rate but may affect the stability of the antibody.[1][11]
-
-
Purification of the ADC:
Data Presentation: Reaction Condition Optimization
The efficiency of the DBCO-azide conjugation is influenced by several factors. The following table summarizes key reaction parameters and their typical ranges for ADC synthesis.
| Parameter | Recommended Range | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 20:1 | A molar excess of the DBCO-drug-linker is typically used to drive the reaction to completion.[10][11] The optimal ratio depends on the desired DAR and should be empirically determined. |
| Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate.[11] For sensitive biomolecules, performing the reaction at 4°C for a longer duration is recommended.[1] |
| Reaction Time | 2 to 48 hours | Typical reaction times are 4-12 hours at room temperature or overnight at 4°C.[11] Longer incubation times can improve yield, especially at lower temperatures or concentrations.[11] |
| pH | 7.0 to 9.0 | The reaction is efficient over a broad pH range, but a physiological pH of around 7.4 is commonly used for antibodies.[4][11] |
| Solvent | Aqueous Buffer (e.g., PBS, HEPES) | Buffers should be free of sodium azide as it will compete with the azide-modified antibody.[11] |
| Organic Co-solvent | < 20% (e.g., DMSO, DMF) | If the DBCO-drug-linker has poor aqueous solubility, it can be dissolved in a water-miscible organic solvent.[11] The final concentration should be minimized to prevent protein aggregation.[11] |
Visualization of Key Processes
DBCO-Azide Reaction Mechanism
The following diagram illustrates the mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction, which forms the basis of DBCO click chemistry.
Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
ADC Purification Workflow
This diagram outlines a typical workflow for the purification of an ADC following the conjugation reaction.
Workflow for the purification of Antibody-Drug Conjugates.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Drug-to-Antibody Ratio (DAR) | - Inefficient azide modification of the antibody. - Incomplete reaction between DBCO and azide. - Steric hindrance at the conjugation site. | - Increase the molar excess of the NHS-azide reagent during antibody modification.[10] - Increase the molar excess of the DBCO-drug-linker and/or extend the incubation time for the click chemistry reaction.[10] - Consider using a DBCO linker with a longer PEG spacer to improve accessibility.[10] |
| High DAR and/or Aggregation | - Excessive molar excess of the DBCO-drug-linker. - Hydrophobicity of the drug payload. | - Reduce the molar excess of the DBCO-drug-linker during the conjugation reaction.[10] - Optimize the DAR to the lowest effective level (a DAR of 2-4 is often a good starting point).[10] |
| Protein Precipitation | - High concentration of organic co-solvent. | - Keep the final concentration of the organic co-solvent (e.g., DMSO, DMF) to a minimum, ideally below 15-20%.[11] |
Conclusion
DBCO-mediated click chemistry is a powerful and versatile tool for the synthesis of well-defined and homogeneous ADCs.[7] The bioorthogonal nature of the SPAAC reaction, coupled with its efficiency under mild conditions, makes it an ideal choice for conjugating sensitive biomolecules.[1][14] By carefully optimizing reaction conditions and employing robust purification strategies, researchers can generate high-quality ADCs with controlled DARs for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 8. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 14. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Use of DBCO-PEG4-Ahx-DM1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of DBCO-PEG4-Ahx-DM1, a drug-linker conjugate for the development of Antibody-Drug Conjugates (ADCs). This document outlines the protocols for conjugating this compound to azide-modified antibodies and for evaluating the in vitro cytotoxicity of the resulting ADC.
Introduction
This compound is a pre-formed drug-linker conjugate consisting of three key components:
-
Dibenzocyclooctyne (DBCO): A cyclooctyne (B158145) that enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for covalent conjugation to azide-modified molecules.[1][] This bioorthogonal reaction is highly specific and occurs efficiently under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules like antibodies.[3][4]
-
PEG4: A polyethylene (B3416737) glycol spacer that enhances the hydrophilicity of the molecule.
-
Ahx: An aminohexanoic acid linker.
-
DM1: A potent maytansinoid microtubule inhibitor.[5][6] Upon internalization into target cells, DM1 disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5][7]
This drug-linker is designed for the targeted delivery of the cytotoxic agent DM1 to antigen-expressing cells via an antibody.
Mechanism of Action of the Resulting ADC
The antibody-drug conjugate created using this compound exerts its cytotoxic effect through a multi-step process. The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell. Following this binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis.[5] Inside the cell, the ADC is trafficked to lysosomes, where the antibody is degraded, leading to the release of the DM1 payload.[5] The released DM1 then binds to tubulin, inhibiting microtubule polymerization and leading to mitotic arrest and ultimately, apoptotic cell death.[8][9]
Quantitative Data Summary
The cytotoxic potency of DM1 and ADCs containing DM1 is typically evaluated by determining the half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for DM1 and DM1-containing ADCs across various cancer cell lines.
| Cell Line | Cancer Type | Compound | IC50 (nmol/L) |
| CD30-positive cell lines | Hematological Malignancies | anti-CD30-MCC-DM1 | 0.05 - 0.13 |
| CD30-negative cell lines | Hematological Malignancies | DM1 | 7.06 - 39.53 |
| Karpas 299 | CD30-positive Lymphoma | anti-CD30-MCC-DM1 | 0.06 |
| Karpas 299 | CD30-positive Lymphoma | T-DM1 (control ADC) | 31.02 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell line, assay method, and incubation time.
Experimental Protocols
Protocol 1: Conjugation of Azide-Modified Antibody with this compound
This protocol describes the copper-free click chemistry reaction to conjugate an azide-modified antibody with this compound.
Materials:
-
Azide-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Ensure the azide-modified antibody solution is at a suitable concentration (e.g., 1-10 mg/mL) in a reaction buffer free of sodium azide.[10]
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the azide-modified antibody solution. A molar excess of the this compound is recommended to drive the reaction to completion. A starting molar ratio of 1:1.5 to 1:10 (antibody:DBCO-linker) is suggested.[11]
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.[3][11]
-
-
Purification:
-
Purify the resulting ADC to remove unreacted this compound and other small molecules. Size-exclusion chromatography is a commonly used method.[11]
-
-
Characterization:
Storage of the Conjugate:
-
Store the purified ADC at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Cytotoxicity Assay (Monoculture)
This protocol outlines the determination of the cytotoxic activity of the newly generated ADC on a target cancer cell line using an MTT assay.[14][15]
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Complete cell culture medium
-
ADC construct
-
Control antibody (unconjugated)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody control in complete culture medium.
-
Add 50 µL of the diluted ADC or control to the respective wells. Include untreated cells as a viability control.
-
Incubate the plate for a period appropriate for the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).[15]
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[14]
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate at 37°C overnight in the dark.[14]
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot a dose-response curve and determine the IC50 value of the ADC.
-
Protocol 3: In Vitro Bystander Effect Assay (Co-culture)
This protocol is designed to assess the ability of the ADC to kill neighboring antigen-negative cells.[8][16][17]
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line, engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC construct
-
96-well clear-bottom black tissue culture plates
-
Fluorescence microscope or high-content imager
Procedure:
-
Cell Seeding:
-
Seed a mixture of Ag+ and Ag--GFP cells in the same wells of a 96-well plate. The ratio of Ag+ to Ag- cells can be varied (e.g., 1:1, 3:1) to assess the dependency on the proportion of target cells.[16]
-
Include monocultures of both cell lines as controls.
-
Allow the cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
-
ADC Treatment:
-
Treat the co-cultures and monoculture controls with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells in monoculture.
-
Incubate the plates for 72-120 hours.[8]
-
-
Viability Assessment:
-
Quantify the viability of the Ag--GFP cells using fluorescence microscopy or a high-content imager. Dead cells can be identified using a cell-impermeant dye (e.g., propidium (B1200493) iodide).
-
-
Data Analysis:
-
Calculate the percentage of viability of the Ag--GFP cells in the co-cultures relative to the Ag--GFP cells in the monoculture control treated with the same ADC concentration. A significant decrease in the viability of Ag--GFP cells in the co-culture indicates a bystander effect.
-
Visualizations
Caption: General workflow for ADC preparation and in vitro evaluation.
Caption: Simplified signaling pathway of DM1-induced apoptosis.
Storage and Handling of this compound
-
Solid Form: Store the lyophilized solid at -20°C, protected from light and moisture.[18][19] Before use, allow the vial to warm to room temperature before opening to prevent condensation.[20]
-
Stock Solutions: Prepare stock solutions in anhydrous DMSO or DMF.[21] For short-term storage, aliquoted stock solutions can be stored at -20°C for up to one month. For long-term storage, store at -80°C for up to six months.[18][20] Avoid repeated freeze-thaw cycles. Aqueous working solutions are generally not stable and should be prepared immediately before use.[20]
References
- 1. benchchem.com [benchchem.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. Structural characterization of the maytansinoid–monoclonal antibody immunoconjugate, huN901–DM1, by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 18. This compound Datasheet DC Chemicals [dcchemicals.com]
- 19. apexbt.com [apexbt.com]
- 20. benchchem.com [benchchem.com]
- 21. DBCO-PEG4-NHS [nanocs.net]
Application Notes and Protocols for In Vivo Studies with DBCO-PEG4-Ahx-DM1
For Research Use Only. Not for use in diagnostic procedures.
Introduction
DBCO-PEG4-Ahx-DM1 is a pre-conjugated drug-linker molecule designed for the streamlined development of antibody-drug conjugates (ADCs). It incorporates three key components:
-
Dibenzocyclooctyne (DBCO): A reactive group enabling covalent attachment to azide-modified antibodies via copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) click chemistry.[1]
-
PEG4-Ahx Linker: A hydrophilic polyethylene (B3416737) glycol (PEG) and aminohexanoic acid (Ahx) spacer that enhances solubility and provides spatial separation between the antibody and the cytotoxic payload.
-
DM1 (Mertansine): A potent maytansinoid derivative that acts as the cytotoxic payload. DM1 inhibits cell division by binding to tubulin and disrupting microtubule assembly, ultimately leading to cell cycle arrest and apoptosis.[1][2][3]
These application notes provide a comprehensive guide for designing and executing in vivo experiments using ADCs created with this compound, with a primary focus on xenograft models for evaluating anti-tumor efficacy and toxicity.
Mechanism of Action
The therapeutic strategy of an ADC developed with this compound relies on the targeted delivery of the potent DM1 payload to antigen-expressing tumor cells. The process begins with the systemic administration of the ADC, which circulates until it recognizes and binds to a specific target antigen on the surface of cancer cells. Following this binding event, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis. Once inside the cell, the complex is trafficked to lysosomes. Within the acidic environment of the lysosome, the antibody portion of the ADC is degraded by proteases, leading to the release of the DM1 payload. The freed DM1 can then bind to tubulin, disrupting microtubule dynamics, which induces G2/M phase cell cycle arrest and ultimately triggers programmed cell death (apoptosis).[4][5]
Figure 1. Mechanism of action of a DM1-based ADC.
Protocol: In Vivo Anti-Tumor Efficacy Study in a Xenograft Model
This protocol outlines a typical workflow for evaluating the efficacy of an ADC, synthesized using this compound, in a subcutaneous cell line-derived xenograft (CDX) mouse model.
Experimental Workflow Overview
The workflow begins with the preparation of the ADC and formulation for injection. Concurrently, tumor cells are cultured and implanted into immunocompromised mice. Once tumors reach a specified size, the mice are randomized into treatment and control groups. Dosing is initiated according to the study plan, and the animals are monitored regularly for tumor growth and signs of toxicity. The experiment concludes when pre-defined endpoints are met, followed by data analysis.
Figure 2. General experimental workflow for an in vivo ADC efficacy study.
Materials
-
Test Article: ADC synthesized using this compound.
-
Control Articles: Vehicle control (e.g., sterile PBS or saline), unconjugated antibody.
-
Animals: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old.
-
Cell Line: A human cancer cell line known to express the target antigen.
-
Reagents: Cell culture medium, supplements (e.g., FBS), PBS, Matrigel (or similar basement membrane matrix).
-
Equipment: Calipers, analytical balance, sterile syringes and needles, animal housing facilities, cell culture incubator, biosafety cabinet.
Methodology
Step 1: ADC Preparation and Formulation
-
Synthesize the ADC by reacting an azide-modified monoclonal antibody with this compound. This is typically performed at a 5- to 20-fold molar excess of the drug-linker.[6]
-
Purify the resulting ADC using methods such as size exclusion chromatography to remove unconjugated drug-linker.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and concentration.
-
On each treatment day, formulate the ADC and control articles for injection in a sterile, pyrogen-free vehicle such as saline or PBS. The final formulation should be a clear solution.[2]
Step 2: Tumor Implantation
-
Culture the selected tumor cell line under standard conditions.
-
Harvest cells during their exponential growth phase and resuspend in sterile PBS or culture medium. For many cell lines, a 1:1 mixture with Matrigel is recommended to improve tumor take rate.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100-200 µL) into the flank of each mouse.[7]
Step 3: Tumor Growth Monitoring and Animal Randomization
-
Monitor the mice 2-3 times per week for tumor growth.
-
Begin measuring tumor volume once tumors are palpable using digital calipers. Tumor volume is typically calculated using the formula: Volume = (Width² x Length) / 2 .
-
When the mean tumor volume reaches a pre-determined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=6-10 mice per group) to ensure a similar mean tumor volume across all groups.
Step 4: Treatment Administration
-
Administer the formulated ADC, unconjugated antibody, and vehicle control to the appropriate groups.
-
The typical route of administration for ADCs is intravenous (IV) via the tail vein.[7][8]
-
A common dosing schedule for DM1-based ADCs like T-DM1 in xenograft models ranges from 5 mg/kg to 15 mg/kg, administered weekly.[7][9][10] The optimal dose and schedule should be determined in a prior Maximum Tolerated Dose (MTD) study.
Step 5: Efficacy and Toxicity Monitoring
-
Measure tumor volumes and body weights 2-3 times per week.
-
Conduct daily clinical observations to assess animal health, looking for signs of toxicity such as changes in posture, activity, or grooming.
-
Record all observations meticulously.
Step 6: Endpoint Criteria
-
The study should be terminated for all animals when the mean tumor volume in the control group reaches the pre-defined limit.
-
Individual animals should be euthanized if they meet any of the following humane endpoint criteria:
Data Presentation and Analysis
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Experimental Study Design
| Group | Treatment Article | Dose (mg/kg) | Concentration (mg/mL) | Dosing Route | Dosing Schedule | No. of Animals (n) |
|---|---|---|---|---|---|---|
| 1 | Vehicle Control | 0 | - | IV | Weekly x 4 | 8 |
| 2 | Unconjugated mAb | 10 | 1.0 | IV | Weekly x 4 | 8 |
| 3 | Test ADC | 5 | 0.5 | IV | Weekly x 4 | 8 |
| 4 | Test ADC | 10 | 1.0 | IV | Weekly x 4 | 8 |
Table 2: Summary of Anti-Tumor Efficacy
| Group | Treatment | Mean Tumor Volume at Day 21 (mm³) ± SEM | % Tumor Growth Inhibition (TGI) | p-value (vs. Vehicle) |
|---|---|---|---|---|
| 1 | Vehicle Control | 1550 ± 180 | - | - |
| 2 | Unconjugated mAb | 1380 ± 165 | 11.0% | > 0.05 |
| 3 | Test ADC (5 mg/kg) | 620 ± 95 | 60.0% | < 0.01 |
| 4 | Test ADC (10 mg/kg) | 250 ± 55 | 83.9% | < 0.001 |
Note: Data are representative. SEM: Standard Error of the Mean.
Calculation of Tumor Growth Inhibition (TGI): % TGI is calculated at the end of the study using the formula: % TGI = (1 - (Mean Volume of Treated Group / Mean Volume of Control Group)) * 100
Table 3: Toxicity Assessment - Body Weight Change
| Group | Treatment | Mean Body Weight at Day 0 (g) ± SEM | Mean Body Weight at Day 21 (g) ± SEM | % Change in Body Weight |
|---|---|---|---|---|
| 1 | Vehicle Control | 20.1 ± 0.3 | 21.5 ± 0.4 | +6.9% |
| 2 | Unconjugated mAb | 20.3 ± 0.2 | 21.6 ± 0.3 | +6.4% |
| 3 | Test ADC (5 mg/kg) | 20.2 ± 0.3 | 20.5 ± 0.5 | +1.5% |
| 4 | Test ADC (10 mg/kg) | 20.1 ± 0.2 | 18.9 ± 0.6 | -6.0% |
Note: Data are representative.
Statistical Analysis: Tumor growth data can be analyzed by comparing the mean tumor volumes between groups at the final time point using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for multiple comparisons against the control group. A p-value of < 0.05 is typically considered statistically significant. For a more detailed analysis of tumor growth over time, linear mixed-effects models are recommended as they can account for repeated measures and animal-to-animal variability.[12][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. excenen.com [excenen.com]
- 4. Characterization of in vivo biotransformations for trastuzumab emtansine by high-resolution accurate-mass mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. researchgate.net [researchgate.net]
- 10. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. oncotarget.com [oncotarget.com]
Application Notes: Antibody Azide Labeling for DBCO Conjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a highly efficient and bioorthogonal "click chemistry" reaction used for bioconjugation.[1][] This copper-free reaction enables the covalent ligation of an azide-modified molecule with a dibenzocyclooctyne (DBCO)-modified molecule, forming a stable triazole linkage under mild, physiological conditions.[3][4] This makes SPAAC an ideal methodology for labeling sensitive biomolecules like antibodies without the need for cytotoxic copper catalysts, which is a significant advantage for in vivo applications and the development of therapeutics like Antibody-Drug Conjugates (ADCs).[4][5]
These application notes provide a detailed protocol for the introduction of azide (B81097) groups onto an antibody, followed by the specific conjugation to a DBCO-functionalized molecule. The primary method described involves the conversion of native primary amines (e.g., lysine (B10760008) residues) on the antibody to azide groups using an N-Hydroxysuccinimide (NHS) ester crosslinker, followed by conjugation to a DBCO-containing payload.
Principle of the Method
The overall process involves two key chemical transformations:
-
Antibody Azide Labeling: Primary amines on the antibody surface, predominantly the ε-amino group of lysine residues, are reacted with an amine-reactive crosslinker containing an azide moiety (e.g., Azide-PEG-NHS ester). The NHS ester forms a stable amide bond with the antibody's amine groups, effectively introducing azide handles onto the antibody.
-
DBCO Conjugation (SPAAC Reaction): The azide-labeled antibody is then reacted with a molecule functionalized with a DBCO group. The inherent ring strain of the DBCO alkyne allows it to react spontaneously and specifically with the azide group, forming a stable triazole bond without the need for a catalyst.[1][]
Chemical Reaction Pathway
Caption: Chemical workflow for antibody modification and SPAAC conjugation.
Experimental Workflow Overview
The successful conjugation of an antibody requires a systematic, multi-step approach to ensure purity, reactivity, and final conjugate integrity. The process begins with antibody preparation to remove interfering substances, followed by the core labeling and conjugation reactions, and concludes with purification and characterization of the final product.
Caption: Step-by-step experimental workflow for antibody-DBCO conjugation.
Detailed Experimental Protocols
Protocol 1: Antibody Preparation and Buffer Exchange
Objective: To remove interfering substances from the antibody solution that could inhibit the labeling reaction. Many commercial antibodies are stored in buffers containing primary amines (Tris, glycine) or preservatives (sodium azide) that will compete with or inhibit the conjugation chemistry.[6][7]
Materials:
-
Antibody of interest
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4, amine-free
-
Desalting spin columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or dialysis cassette (10-30 kDa MWCO)[8]
-
Microcentrifuge
Procedure:
-
Select Purification Method: For sample volumes under 1 mL, desalting spin columns are fast and efficient.[8] For larger volumes, dialysis is preferred.[8]
-
Spin Column Method: a. Prepare the spin column according to the manufacturer's instructions. This typically involves twisting off the bottom closure, placing it in a collection tube, and centrifuging to remove the storage buffer. b. Discard the flow-through and place the column in a new collection tube. c. Slowly apply the antibody sample to the center of the resin bed. d. Centrifuge the column as per the manufacturer's protocol (e.g., 1,500 x g for 2 minutes). e. The purified antibody will be collected in the tube. Discard the used column.
-
Dialysis Method: a. Load the antibody sample into the dialysis cassette. b. Place the cassette in a beaker containing PBS (at least 200 times the sample volume). c. Stir gently at 4°C for 4-6 hours. d. Change the PBS buffer and continue to dialyze overnight at 4°C.
-
Concentration & Quantification: a. After buffer exchange, determine the antibody concentration by measuring absorbance at 280 nm (A280) using a spectrophotometer (e.g., NanoDrop). Use the antibody's extinction coefficient for an accurate calculation. b. Adjust the antibody concentration to 1-10 mg/mL in PBS. A concentration of 2 mg/mL is standard for many labeling protocols.[3][9]
Protocol 2: Antibody Labeling with Azide-NHS Ester
Objective: To covalently attach azide functional groups to the antibody by targeting primary amines.
Materials:
-
Purified antibody (1-10 mg/mL in PBS, pH 7.2-7.4)
-
Azide-PEG-NHS ester (or similar amine-reactive azide linker)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Prepare Azide-NHS Ester Stock: Immediately before use, dissolve the Azide-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM. NHS esters are moisture-sensitive and should be used quickly after reconstitution.[9][10]
-
Calculate Molar Excess: Determine the moles of antibody to be labeled. A 10 to 20-fold molar excess of the Azide-NHS ester over the antibody is a common starting point.[9][]
-
Example: For 100 µL of a 2 mg/mL IgG solution (IgG MW ≈ 150,000 g/mol ):
-
Moles of IgG = (0.1 mL * 2 mg/mL) / 150,000 mg/mmol = 1.33 nmol
-
Moles of Azide-NHS ester (20x excess) = 1.33 nmol * 20 = 26.6 nmol
-
Volume of 10 mM stock to add = 26.6 nmol / 10 mM = 2.66 µL
-
-
-
Labeling Reaction: a. Add the calculated volume of 10 mM Azide-NHS ester stock solution to the antibody solution. b. Mix gently by pipetting. Ensure the final DMSO concentration in the reaction mixture does not exceed 20%.[1][3] c. Incubate the reaction at room temperature for 60 minutes with gentle mixing.[1][]
-
Quench Reaction: a. To stop the reaction, add the quenching buffer (1 M Tris-HCl) to a final concentration of 50-100 mM.[1][12] b. Incubate for 15-30 minutes at room temperature. The primary amines in Tris will react with and consume any remaining unreacted NHS ester.[1]
Protocol 3: Purification of Azide-Labeled Antibody
Objective: To remove unreacted Azide-NHS ester and quenching buffer components from the labeled antibody.
Procedure:
-
Follow the same procedure as described in Protocol 1 (Spin Column Method) , using a desalting spin column appropriate for the reaction volume.[13]
-
The collected flow-through contains the purified azide-labeled antibody. This intermediate product can typically be stored at 4°C for up to a month.[13]
Protocol 4: Conjugation with DBCO-Functionalized Payload
Objective: To specifically conjugate the azide-labeled antibody to a DBCO-containing molecule via the SPAAC reaction.
Materials:
-
Purified azide-labeled antibody
-
DBCO-functionalized payload (e.g., DBCO-drug, DBCO-fluorophore) dissolved in a compatible solvent (e.g., DMSO)
-
PBS, pH 7.4
Procedure:
-
Set Up Conjugation Reaction: a. In a microcentrifuge tube, combine the azide-labeled antibody with the DBCO-payload. b. A 2 to 4-fold molar excess of the DBCO-payload relative to the antibody is recommended as a starting point.[3][9]
-
Incubation: a. Mix the solution gently. b. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[3] Incubation time may vary depending on the specific reagents and desired degree of labeling.[14]
-
Final Purification: After incubation, the final conjugate must be purified to remove any unreacted DBCO-payload. The appropriate method depends on the nature of the payload.
-
For small molecule payloads, a desalting spin column (as in Protocol 1) is often sufficient.
-
For larger payloads or to achieve higher purity, liquid chromatography methods like Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) may be necessary.
-
Data Presentation and Characterization
Table 1: Summary of Recommended Reaction Conditions
| Parameter | Azide Labeling (Protocol 2) | SPAAC Conjugation (Protocol 4) |
| Antibody Concentration | 1 - 10 mg/mL[3][9] | 1 - 10 mg/mL |
| Reaction Buffer | PBS, pH 7.2 - 8.0[] | PBS, pH ~7.4[3] |
| Molar Excess of Reagent | 10-30x (Azide-NHS ester to Ab)[3][] | 2-10x (DBCO-Payload to Ab)[3][9] |
| Solvent Concentration | < 20% DMSO[1][3] | < 20% DMSO[3] |
| Incubation Temperature | Room Temperature (~25°C)[1][3] | 4°C to 37°C[3][14] |
| Incubation Time | 60 minutes[1][3][] | 2 - 24 hours[3][14] |
| Quenching Agent | 50-100 mM Tris Buffer[1][12] | Not applicable |
Protocol 5: Characterization of the Final Conjugate
Objective: To confirm successful conjugation and assess the purity and integrity of the final product.
-
SDS-PAGE Analysis:
-
Analyze the starting antibody, azide-labeled antibody, and final conjugate by SDS-PAGE under reducing conditions.
-
A successful conjugation will result in a shift in the molecular weight of the heavy chain (and/or light chain, depending on payload size) compared to the unlabeled antibody.[3] The azide-labeling step itself typically does not produce a noticeable shift.[15]
-
-
UV-Vis Spectroscopy:
-
Degree of Labeling (DoL): The number of payload molecules per antibody can be estimated. If the DBCO-payload has a distinct absorbance peak (e.g., a dye), the DoL can be calculated using the Beer-Lambert law by measuring absorbance at two wavelengths (e.g., 280 nm for the antibody and the λmax for the payload).
-
Reaction Monitoring: The consumption of DBCO can be monitored by the decrease in its characteristic absorbance peak around 310 nm.[1][3]
-
-
Mass Spectrometry (MS):
Table 2: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low/No Labeling or Conjugation | - Interfering substances in antibody buffer (Tris, glycine, azide).[10] - Inactive NHS-ester reagent due to hydrolysis.[10] - Insufficient molar excess of labeling/conjugation reagent. | - Perform thorough buffer exchange (Protocol 1).[12] - Prepare fresh NHS-ester stock solution in anhydrous DMSO immediately before use.[9] - Optimize the molar excess of Azide-NHS or DBCO-payload. Increase in increments. |
| Antibody Precipitation/Aggregation | - High concentration of organic solvent (DMSO). - Over-labeling of the antibody, altering its pI and solubility.[10] - Non-specific cross-linking. | - Keep final DMSO concentration below 20%.[3] - Reduce the molar excess of the Azide-NHS ester in the labeling step. - Ensure thorough purification after each step to remove excess reagents. |
| High Polydispersity (Heterogeneous Product) | - Stochastic nature of lysine labeling. - Inconsistent reaction conditions. | - While some heterogeneity is expected with lysine chemistry, ensure consistent and controlled reaction time, temperature, and pH. For homogeneity, site-specific enzymatic or genetic methods may be required.[17][18] |
| Background/Non-Specific Staining (in functional assays) | - Unreacted DBCO-payload present in the final product. | - Improve the final purification step. Use size exclusion chromatography (SEC) for more effective removal of small molecule contaminants. |
References
- 1. broadpharm.com [broadpharm.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bidmc.org [bidmc.org]
- 7. interchim.fr [interchim.fr]
- 8. Sodium azide removal protocol | Abcam [abcam.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. furthlab.xyz [furthlab.xyz]
- 13. Protocol to generate, purify, and analyze antibody-oligonucleotide conjugates from off-the-shelf antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Antibody-Drug Conjugates (ADCs) Utilizing DBCO-PEG4-Ahx-DM1
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of Antibody-Drug Conjugates (ADCs) constructed using the DBCO-PEG4-Ahx-DM1 linker-payload system. This system leverages copper-free click chemistry for the site-specific conjugation of the potent microtubule-disrupting agent, DM1, to an azide-modified antibody.
The following sections detail the essential experimental protocols for ADC conjugation, determination of the drug-to-antibody ratio (DAR), assessment of in vitro cytotoxicity, and evaluation of ADC stability. Additionally, quantitative data are presented in tabular format for straightforward interpretation, and key processes are visualized using diagrams.
Introduction to this compound ADCs
An Antibody-Drug Conjugate is a therapeutic modality that combines the specificity of a monoclonal antibody (mAb) with the cytotoxic potential of a small molecule drug. The this compound is a pre-formed linker-drug complex designed for strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.
-
Dibenzocyclooctyne (DBCO): An activated alkyne that reacts specifically with azides without the need for a copper catalyst, which can be detrimental to antibody integrity.
-
PEG4: A short polyethylene (B3416737) glycol spacer that enhances the solubility and pharmacokinetic properties of the ADC.
-
Ahx (6-aminohexanoic acid): An additional spacer element.
-
DM1: A derivative of maytansine, a potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
The precise characterization of these ADCs is critical to ensure their safety, efficacy, and batch-to-batch consistency. Key characterization parameters include the drug-to-antibody ratio (DAR), in vitro potency, and stability.
Experimental Workflows and Mechanisms
Overall ADC Characterization Workflow
The following diagram outlines the general workflow for the conjugation and characterization of a this compound ADC.
Mechanism of Action: DM1-Induced Tubulin Disruption
The cytotoxic payload, DM1, exerts its anti-cancer effect by interfering with microtubule dynamics within the target cell.
Application Notes & Data Presentation
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute of an ADC, as it directly influences both the efficacy and potential toxicity of the therapeutic. Hydrophobic Interaction Chromatography (HIC)-HPLC is a standard method for determining the DAR, as the addition of the hydrophobic DM1 payload increases the overall hydrophobicity of the antibody.
Table 1: Example DAR Profile of a this compound ADC
| ADC Species | Retention Time (min) | Relative Peak Area (%) | Calculated DAR |
| Unconjugated mAb (DAR 0) | 8.5 | 5.2 | 0 |
| DAR 2 Species | 12.1 | 35.8 | 2 |
| DAR 4 Species | 15.3 | 59.0 | 4 |
| Average DAR | - | - | 3.5 |
Note: Data are representative and will vary based on the specific antibody and conjugation conditions.
In Vitro Cytotoxicity Assessment
The potency of the ADC is evaluated through in vitro cytotoxicity assays against antigen-positive and antigen-negative cell lines. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.
Table 2: Representative In Vitro Cytotoxicity Data
| Cell Line | Antigen Expression | Compound | IC50 (nM) |
| Cell Line A | Positive | ADC | 1.5 |
| Cell Line A | Positive | Free DM1 | 0.1 |
| Cell Line B | Negative | ADC | > 1000 |
| Cell Line B | Negative | Free DM1 | 0.2 |
Note: These data illustrate the antigen-specific cytotoxicity of the ADC.
ADC Stability Assessment
The stability of the ADC, particularly the linker, is crucial for its in vivo performance. Stability is often assessed by incubating the ADC in serum and measuring the amount of released payload over time.
Table 3: Example ADC Stability in Human Serum at 37°C
| Time Point | % Intact ADC (by HIC-HPLC) | % Released Payload (by LC-MS) |
| 0 hours | 100 | < 0.1 |
| 24 hours | 98.5 | 0.5 |
| 72 hours | 95.2 | 1.8 |
| 168 hours (7 days) | 90.1 | 4.2 |
Note: Data indicate a high degree of stability for the ADC over one week.
Detailed Experimental Protocols
Protocol 1: Conjugation of this compound to an Azide-Modified Antibody
This protocol describes the site-specific conjugation of the DBCO-linker payload to an antibody containing genetically encoded or chemically introduced azide (B81097) groups.
Materials:
-
Azide-modified monoclonal antibody (mAb-N3) in phosphate-buffered saline (PBS), pH 7.4.
-
This compound dissolved in DMSO.
-
PBS, pH 7.4.
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for buffer exchange and purification.
Procedure:
-
Antibody Preparation:
-
Start with the azide-modified antibody at a concentration of 5-10 mg/mL in PBS.
-
Ensure the antibody is free of any azide-reactive contaminants.
-
-
Linker-Payload Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 5 to 10-fold molar excess of the this compound solution to the antibody solution. The exact ratio should be optimized for the specific antibody.
-
Gently mix the reaction by inversion or slow rotation.
-
Incubate the reaction mixture at 4°C for 12-24 hours with gentle agitation. Protect from light.
-
-
Purification:
-
Remove the unreacted linker-payload and DMSO by size-exclusion chromatography (SEC).
-
Equilibrate the SEC column with PBS, pH 7.4.
-
Load the reaction mixture onto the column.
-
Collect the fractions corresponding to the purified ADC (typically the first major peak).
-
Pool the relevant fractions and determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
-
Storage:
-
Store the purified ADC at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)-HPLC
This protocol outlines the analysis of ADC species with different drug loads using HIC-HPLC.
Materials and Equipment:
-
HPLC system with a UV detector.
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, containing 20% isopropanol.
-
Purified ADC sample.
Procedure:
-
Sample Preparation:
-
Dilute the purified ADC to a concentration of 1 mg/mL in Mobile Phase A.
-
-
HPLC Method:
-
Column Temperature: 25°C.
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 280 nm.
-
Gradient:
-
0-3 min: 0% B
-
3-20 min: 0% to 100% B (linear gradient)
-
20-25 min: 100% B
-
25-28 min: 100% to 0% B
-
28-35 min: 0% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated antibody and the different ADC species (e.g., DAR2, DAR4).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Peak Area of all species) where 'n' is the number of drugs conjugated for that species.
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol details the use of a lytic, luminescence-based assay (e.g., CellTiter-Glo®) to determine the IC50 of the ADC.
Materials:
-
Antigen-positive and antigen-negative cell lines.
-
Complete cell culture medium.
-
96-well, flat-bottom, opaque-walled plates.
-
ADC, free DM1, and an isotype control ADC.
-
Luminescent cell viability assay reagent (e.g., CellTiter-Glo®).
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Harvest cells and determine cell density and viability.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the ADC, free DM1, and control ADC in complete medium. A 10-point, 3-fold dilution series starting from 1000 nM is a typical starting point.
-
Remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a negative control.
-
Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
-
Viability Measurement:
-
Equilibrate the plate and the assay reagent to room temperature.
-
Add 100 µL of the luminescent assay reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the untreated control wells (100% viability).
-
Plot the normalized viability versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.
-
Application Notes and Protocols for Cellular Uptake Assays of DM1-Containing Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and step-by-step protocols for performing cellular uptake assays on antibody-drug conjugates (ADCs) containing the cytotoxic payload DM1. The protocols outlined below are essential for the preclinical evaluation and characterization of DM1-containing ADCs, enabling researchers to quantify internalization rates, understand intracellular trafficking, and ultimately select ADC candidates with optimal therapeutic potential.
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapeutics designed to deliver potent cytotoxic agents, such as the maytansinoid derivative DM1, directly to antigen-expressing tumor cells. The efficacy of these ADCs is critically dependent on a series of events, beginning with the binding of the ADC to its target antigen on the cell surface, followed by internalization of the ADC-antigen complex.[1][2] Once internalized, the ADC is trafficked to intracellular compartments, typically lysosomes, where the linker is cleaved, and the DM1 payload is released.[3][4] The released DM1 can then bind to tubulin, leading to cell cycle arrest and apoptosis.[3][5]
Therefore, the quantitative assessment of cellular uptake is a critical step in the development of DM1-containing ADCs.[2][6] These assays provide crucial data on the rate and extent of ADC internalization, which directly correlates with cytotoxic potency.[7] This document details several widely used methods for measuring the cellular uptake of DM1-containing ADCs.
Mechanism of Action and Cellular Uptake Pathway of DM1-Containing ADCs
The general mechanism of action for a DM1-containing ADC, such as Trastuzumab emtansine (T-DM1), involves a multi-step process that begins with targeted binding and culminates in programmed cell death.
Caption: Mechanism of action of a DM1-containing ADC.
Quantitative Data on Cellular Uptake of DM1-Containing ADCs
The rate of internalization and subsequent degradation of DM1-containing ADCs can vary between different cell lines. The following tables summarize key quantitative parameters for a Trastuzumab-Maytansinoid ADC (TM-ADC), which is analogous to T-DM1.
| Cell Line | HER2 Expression | Internalization Half-life (hours) | Degradation Half-life (hours) | Reference |
| BT-474 | High | 6 - 14 | 18 - 25 | [8] |
| NCI-N87 | High | 6 - 14 | 18 - 25 | [8] |
| SK-BR-3 | High | 6 - 14 | 18 - 25 | [8] |
Table 1: Internalization and Degradation Kinetics of a TM-ADC in High HER2-Expressing Cell Lines. [8]
| Cell Line | Time (hours) | Intracellular Accumulation (% of initial) | Reference |
| MDA-MB-453 | 8 - 12 | ~40 - 50% | [9] |
| BT-474 | 8 - 12 | ~40 - 50% | [9] |
Table 2: Intracellular Accumulation of T-DM1. [9]
Experimental Protocols
Several robust methods are available to quantify the cellular uptake of DM1-containing ADCs. The choice of assay depends on the specific research question, available equipment, and desired throughput.
Protocol 1: Fluorescence Quenching-Based Internalization Assay
This method distinguishes between surface-bound and internalized ADCs by quenching the fluorescence of the ADC remaining on the cell surface.[10][11]
Caption: Workflow for a fluorescence quenching-based internalization assay.
Materials:
-
DM1-containing ADC
-
Fluorescent dye labeling kit (e.g., Alexa Fluor 488)
-
Target-positive and target-negative cell lines
-
Cell culture medium and supplements
-
Quenching antibody (e.g., anti-Alexa Fluor 488 antibody)[11]
-
Flow cytometer
Methodology:
-
ADC Labeling: Label the DM1-containing ADC with a fluorescent dye according to the manufacturer's protocol. Determine the degree of labeling.
-
Cell Seeding: Seed target-positive and negative control cells in appropriate culture plates and allow them to adhere overnight.
-
ADC Incubation: Treat the cells with the fluorescently labeled ADC at a predetermined concentration. Incubate for various time points (e.g., 0.5, 2, 4, 8, 24 hours) at 37°C. Include a 4°C control to assess surface binding without significant internalization.
-
Quenching:
-
For total fluorescence measurement (unquenched samples), wash the cells with cold PBS.
-
For internalized fluorescence measurement (quenched samples), wash the cells and then incubate with a quenching antibody (e.g., anti-Alexa Fluor 488 antibody) on ice for 30-60 minutes.[10]
-
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity using a flow cytometer.
-
Data Analysis: Calculate the percentage of internalization using the following formula: % Internalization = (Mean Fluorescence Intensity of quenched sample / Mean Fluorescence Intensity of unquenched sample) x 100[10]
Protocol 2: pH-Sensitive Dye-Based Internalization Assay
This assay utilizes pH-sensitive dyes, such as pHrodo, that are non-fluorescent at neutral pH but become brightly fluorescent in the acidic environment of endosomes and lysosomes.[10][12]
Caption: Workflow for a pH-sensitive dye-based internalization assay.
Materials:
-
DM1-containing ADC
-
pH-sensitive dye labeling kit (e.g., pHrodo Red)
-
Target-positive and target-negative cell lines
-
Cell culture medium and supplements
-
Flow cytometer or high-content imaging system
Methodology:
-
ADC Labeling: Conjugate the DM1-containing ADC with a pH-sensitive dye following the manufacturer's instructions.
-
Cell Seeding: Plate cells in 96-well plates or other suitable culture vessels and allow them to attach.
-
ADC Incubation: Add the pHrodo-labeled ADC to the cells at various concentrations and incubate for a desired time course (e.g., 1, 4, 8, 24 hours) at 37°C.[13]
-
Data Acquisition:
-
Flow Cytometry: Wash the cells, detach them, and analyze the increase in fluorescence intensity over time.[12]
-
High-Content Imaging: Image the cells directly in the culture plate to visualize and quantify the fluorescent signal within intracellular compartments.
-
-
Data Analysis: The increase in fluorescence intensity directly correlates with the amount of internalized ADC.
Protocol 3: Lysosomal Co-localization Assay by Immunofluorescence
This imaging-based assay visually confirms the trafficking of the ADC to lysosomes.
Materials:
-
Fluorescently labeled DM1-containing ADC (e.g., with Alexa Fluor 488)
-
Target-positive cell line
-
Primary antibody against a lysosomal marker (e.g., LAMP1)
-
Secondary antibody conjugated to a different fluorophore (e.g., Alexa Fluor 647)
-
Fixation and permeabilization buffers
-
DAPI for nuclear staining
-
Confocal microscope
Methodology:
-
Cell Seeding: Grow cells on glass coverslips in a 24-well plate.
-
ADC Treatment: Treat the cells with the fluorescently labeled ADC for various time points (e.g., 1, 4, 24 hours) at 37°C.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with a detergent-containing buffer (e.g., 0.1% Triton X-100 in PBS).
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with the primary antibody against the lysosomal marker.
-
Wash and then incubate with the fluorescently labeled secondary antibody and DAPI.
-
-
Imaging: Mount the coverslips on microscope slides and visualize using a confocal microscope.
-
Data Analysis: Analyze the images for co-localization of the ADC signal with the lysosomal marker signal. This can be quantified using image analysis software to determine a co-localization coefficient.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no internalization signal | Poor antibody binding | Verify antibody affinity and specificity. Ensure the antibody targets an extracellular domain. |
| Low antigen expression | Confirm target antigen expression levels in the cell line using flow cytometry or Western blot. | |
| Inefficient internalization of the target | The target antigen may not internalize efficiently upon antibody binding. Consider alternative targets. | |
| High background fluorescence | Non-specific binding | Include an isotype control ADC. Increase the number of washing steps. |
| Autofluorescence | Analyze an unstained cell sample to determine the level of autofluorescence and set instrument parameters accordingly. | |
| Inconsistent results | Cell viability issues | Ensure cells are healthy and not overgrown. Use a gentle cell detachment method for flow cytometry. |
| Inaccurate pipetting | Use calibrated pipettes and be consistent with reagent volumes. |
Conclusion
The cellular uptake assays described in these application notes are fundamental tools for the preclinical development of DM1-containing ADCs. By providing quantitative data on internalization and intracellular trafficking, these protocols enable the selection of ADC candidates with superior therapeutic potential. Careful experimental design, including appropriate controls, is essential for generating reliable and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 3. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanistic pharmacokinetic/pharmacodynamic modeling of in vivo tumor uptake, catabolism, and tumor response of trastuzumab maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. Correlating Internalization and Potency to Accelerate Antibody Discovery and Development | Thermo Fisher Scientific - UK [thermofisher.com]
- 8. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamics of Endocytosis and Degradation of Antibody-Drug Conjugate T-DM1 in HER2 Positive Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody Internalization | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Quantitative Assessment of Antibody Internalization with Novel Monoclonal Antibodies against Alexa Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tracking Internalization in Live Cells With pHrodo Dyes—pHrodo Red and pHrodo Green pH Indicators | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Determining Drug-to- Antibody Ratio (DAR)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs) that significantly influences their therapeutic efficacy and safety.[1][2] An optimal DAR ensures potent cytotoxicity to target cells while minimizing off-target toxicities.[2][3] Therefore, accurate and reproducible determination of the DAR is essential throughout the development and manufacturing of ADCs.[2] This document provides detailed protocols for three widely used analytical techniques for DAR determination: Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparison of Key Analytical Techniques for DAR Determination
The choice of analytical method for DAR determination depends on various factors, including the conjugation chemistry (e.g., cysteine vs. lysine), the physicochemical properties of the ADC, and the stage of drug development.[1] The following table summarizes the key characteristics of the three most common techniques.
| Technique | Principle | Typical Application | Advantages | Limitations |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug) to calculate the average DAR based on the Beer-Lambert law.[1][] | Rapid estimation of average DAR for purified ADC samples.[1] | Simple, fast, and requires minimal sample preparation.[1] | Provides only the average DAR, not the distribution of different drug-loaded species. Requires distinct absorbance maxima for the antibody and the drug. Not suitable for complex biological matrices.[1] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on differences in their hydrophobicity. The addition of drug moieties increases hydrophobicity, leading to longer retention times.[1][5] | Determining the DAR distribution of cysteine-linked ADCs.[1] | Provides information on the distribution of different DAR species (DAR0, DAR2, DAR4, etc.) under non-denaturing conditions.[1] | Not ideal for lysine-linked ADCs due to their high heterogeneity. Mobile phases can be complex.[1] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates different ADC species by liquid chromatography and detects them by mass spectrometry, providing a precise mass measurement for each species.[6][7] | Comprehensive characterization of ADCs, including average DAR, drug distribution, and conjugation sites.[6][7] | Provides highly accurate and detailed information. Can be used for both intact and reduced ADCs.[7] | Requires more complex instrumentation and data analysis. Ionization efficiency can vary between different DAR species.[8] |
Experimental Protocols
UV/Vis Spectroscopy for Average DAR Determination
This protocol describes the determination of the average DAR of an ADC using UV/Vis spectroscopy.[1]
a. Principle
The Beer-Lambert law is used to determine the concentrations of the antibody and the conjugated drug by measuring the absorbance of the ADC solution at two different wavelengths.[]
b. Experimental Workflow
Caption: Workflow for average DAR determination using UV/Vis Spectroscopy.
c. Methodology
-
Determine Extinction Coefficients:
-
Measure the absorbance of a known concentration of the unconjugated antibody at 280 nm and at the wavelength of maximum absorbance of the drug (λmax_drug).[1]
-
Measure the absorbance of a known concentration of the free drug at 280 nm and λmax_drug.[1]
-
Calculate the molar extinction coefficients (ε) for both the antibody and the drug at both wavelengths.[1]
-
-
Sample Preparation:
-
Prepare a solution of the ADC in a suitable buffer (e.g., PBS) at a known concentration (e.g., 1 mg/mL).[8]
-
-
Data Acquisition:
-
Data Analysis:
-
The concentrations of the antibody (C_Ab) and the drug (C_Drug) in the ADC sample can be calculated using the following simultaneous equations based on the Beer-Lambert law:
-
A_280 = ε_Ab,280 * C_Ab + ε_Drug,280 * C_Drug
-
A_λmax_Drug = ε_Ab,λmax_Drug * C_Ab + ε_Drug,λmax_Drug * C_Drug
-
-
The average DAR is then calculated as: DAR = C_Drug / C_Ab
-
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
This protocol details the analysis of DAR distribution for cysteine-linked ADCs using HIC.
a. Principle
HIC separates molecules based on their hydrophobicity.[9] In ADCs, the addition of hydrophobic drug-linker moieties increases the overall hydrophobicity of the antibody.[5] As a result, species with a higher number of conjugated drugs will have stronger interactions with the hydrophobic stationary phase and will elute later (at lower salt concentrations).[9][10]
b. Experimental Workflow
Caption: Workflow for DAR distribution analysis using HIC-HPLC.
c. Methodology
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the HIC mobile phase A (high salt buffer).[8]
-
Ensure samples are filtered to remove free drug and aggregates.[]
-
-
Chromatographic Conditions:
-
Column: A HIC column suitable for antibody separations (e.g., TSKgel Butyl-NPR).[5]
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Temperature: 25 °C.[1]
-
Detection: UV at 280 nm.[1]
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over a specified time (e.g., 20 minutes) is typically used to elute the different DAR species.[1]
-
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4, DAR6, DAR8).[1]
-
Calculate the percentage of the total peak area for each species.
-
The weighted average DAR is calculated using the following formula:[1] Average DAR = Σ (% Peak Area of Species × DAR of Species) / 100 [1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Resolution DAR Analysis
This protocol describes the determination of DAR using LC-MS, which can be performed on both intact and reduced ADCs.
a. Principle
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[7] This allows for the precise identification and quantification of different ADC species based on their unique mass-to-charge ratios.[7]
b. Experimental Workflow
Caption: General workflow for LC-MS based DAR determination.
c. Methodology
-
Sample Preparation:
-
Deglycosylation (Optional): To simplify the mass spectra, the ADC can be deglycosylated using an enzyme like PNGase F.[7][8] Incubate the ADC with PNGase F at 37°C.[11]
-
For Intact Mass Analysis: Dilute the ADC sample in a suitable buffer (e.g., 0.1% formic acid in water) to a final concentration appropriate for injection (e.g., 0.5-1 mg/mL).[7][11]
-
For Reduced Mass Analysis:
-
To analyze the light and heavy chains separately, the ADC is reduced.[7]
-
Incubate the ADC sample (e.g., 1 mg/mL) with a reducing agent such as dithiothreitol (B142953) (DTT) at a final concentration of 10 mM.[1]
-
Incubate at 37 °C for 30 minutes to reduce the inter-chain disulfide bonds.[1]
-
-
-
LC-MS Conditions:
-
LC System: A UHPLC system is typically used.[12]
-
Column: A reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
MS System: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.[8]
-
-
Data Analysis:
-
The raw mass spectrometry data is processed using deconvolution software to obtain the masses of the different ADC species.[12]
-
The weighted average DAR is calculated from the relative abundance (peak intensity or area) of each detected species using the formula:[7] DAR = Σ (I_i * N_i) / Σ I_i Where:
-
I_i is the intensity or peak area of the species with i drugs.
-
N_i is the number of drugs on that species.
-
-
Quantitative Data Summary
The following table presents example DAR values obtained for Trastuzumab emtansine (T-DM1), a well-characterized ADC.
| Analytical Method | Sample Form | Average DAR | Reference |
| LC-MS | Glycosylated (Native) | 3.6 | [11][13] |
| LC-MS | Deglycosylated | 3.5 | [11][13] |
Note: These values are illustrative and can vary depending on the specific manufacturing batch and analytical conditions.
Conclusion
The determination of the drug-to-antibody ratio is a critical step in the development and quality control of antibody-drug conjugates. UV/Vis spectroscopy offers a rapid method for determining the average DAR, while HIC provides valuable information on the distribution of different drug-loaded species. LC-MS stands out as the most powerful technique, delivering highly accurate and comprehensive data on both the average DAR and the distribution of ADC species. The choice of the most appropriate method will depend on the specific requirements of the analysis and the stage of ADC development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. rapidnovor.com [rapidnovor.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. sciex.com [sciex.com]
- 12. lcms.cz [lcms.cz]
- 13. selectscience.net [selectscience.net]
Application Notes and Protocols for the Experimental Use of DBCO-PEG4-Ahx-DM1 in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental use of DBCO-PEG4-Ahx-DM1, a drug-linker conjugate, in various cell lines. This document outlines the mechanism of action, protocols for antibody-drug conjugate (ADC) generation, and methods for evaluating in vitro cytotoxicity.
Introduction
This compound is a pre-formed drug-linker conjugate consisting of three key components:
-
Dibenzocyclooctyne (DBCO): A cyclooctyne (B158145) group that enables covalent conjugation to azide-modified antibodies via copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) or "click chemistry".[1][2]
-
PEG4-Ahx Linker: A hydrophilic polyethylene (B3416737) glycol (PEG) and aminohexanoic acid (Ahx) spacer that enhances solubility and provides spatial separation between the antibody and the cytotoxic payload.
-
DM1: A potent cytotoxic maytansinoid payload that inhibits tubulin polymerization.[3][4]
This conjugate is designed for the targeted delivery of the DM1 payload to cancer cells. By attaching it to a monoclonal antibody that specifically recognizes a tumor-associated antigen, the resulting ADC can selectively bind to and be internalized by cancer cells, leading to targeted cell death while minimizing systemic toxicity.[3]
Mechanism of Action
The cytotoxic activity of ADCs created with this compound is primarily driven by the DM1 payload. DM1 is a microtubule inhibitor that binds to tubulin and disrupts microtubule dynamics.[5][6] This interference with the microtubule network leads to a blockage of the cell cycle in the G2/M phase, ultimately inducing apoptotic cell death.[5][7] The targeted delivery via an antibody ensures that the potent cytotoxic effects of DM1 are concentrated at the tumor site.
Signaling Pathway of DM1-Induced Apoptosis
The following diagram illustrates the proposed signaling cascade initiated by DM1 following its release inside a target cancer cell.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity of the free DM1 payload and DM1-containing ADCs in various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.
Table 1: In Vitro Cytotoxicity of Free DM1
| Cell Line | Cancer Type | IC50 (nM) |
| Various Cell Lines | Multiple | 0.79 - 7.2 |
Note: Data for free DM1 provides a baseline for the intrinsic potency of the payload.[8]
Table 2: In Vitro Cytotoxicity of Anti-CD30-MCC-DM1 ADC
| Cell Line | CD30 Status | IC50 (nM) |
| Karpas 299 | Positive | 0.06 |
| Other CD30+ lines | Positive | 0.05 - 0.13 |
| CD30- lines | Negative | Insensitive |
This table demonstrates the target-specific cytotoxicity of a DM1-containing ADC.[7]
Table 3: Comparative In Vitro Cytotoxicity of T-DM1 (Trastuzumab-DM1)
| Cell Line | HER2 Status | T-DM1 IC50 (nM) |
| SK-BR-3 | High | 0.048 |
| JIMT-1 | Low | 8.632 |
| NCI-H520 | Negative | 57.860 |
This table illustrates the correlation between target antigen expression (HER2) and ADC potency.[1]
Experimental Protocols
Protocol 1: Generation of an Antibody-Drug Conjugate (ADC)
This protocol describes the conjugation of this compound to an azide-modified antibody.
Materials:
-
Azide-modified monoclonal antibody (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting columns (e.g., 7K MWCO)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Workflow Diagram:
References
- 1. debiopharm.com [debiopharm.com]
- 2. Item - IC50 values of the H32-DM1 series and H32-VCMMAE series. - Public Library of Science - Figshare [plos.figshare.com]
- 3. Clinical pharmacology of trastuzumab emtansine (T-DM1): an antibody–drug conjugate in development for the treatment of HER2-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. excenen.com [excenen.com]
- 5. In vitro effects of Trastuzumab Emtansine (T-DM1) and concurrent irradiation on HER2-positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. T-DM1, a novel antibody-drug conjugate, is highly effective against uterine and ovarian carcinosarcomas overexpressing HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ADC Purification Following DBCO Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics. The conjugation of a cytotoxic payload to a monoclonal antibody (mAb) via a linker, such as one involving Dibenzocyclooctyne (DBCO) for copper-free click chemistry, results in a heterogeneous mixture. This mixture may contain the desired ADC with a specific drug-to-antibody ratio (DAR), as well as unconjugated antibody, excess drug-linker, and aggregated species.[1][2] Effective purification is a critical downstream step to ensure the safety, efficacy, and homogeneity of the final ADC product.[3] This document provides detailed application notes and protocols for the primary chromatographic methods used for ADC purification after DBCO conjugation.
The purification strategy for ADCs typically involves a multi-step approach to address the different types of impurities. The choice of technique depends on the specific characteristics of the ADC and the impurities to be removed. The most common methods employed are Size-Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), Ion-Exchange Chromatography (IEX), and Affinity Chromatography.[4]
General ADC Purification Workflow
The purification of an ADC after conjugation is a multi-step process designed to isolate the desired monomeric ADC with a specific DAR from a complex reaction mixture. The general workflow involves capturing the ADC, followed by polishing steps to remove aggregates, unconjugated materials, and to separate different DAR species.
Comparison of ADC Purification Methods
The selection of a purification strategy depends on the specific requirements of the ADC and the scale of production. The following table summarizes the primary application and key characteristics of the most common chromatographic techniques.
| Purification Method | Primary Application | Advantages | Disadvantages | Typical Purity/Yield |
| Hydrophobic Interaction Chromatography (HIC) | Separation of ADC species with different DARs.[5] | High resolution of DAR species, non-denaturing conditions.[6][7] | Requires high salt concentrations which can sometimes promote aggregation.[1] | Recovery of >60% has been reported.[8] |
| Size-Exclusion Chromatography (SEC) | Removal of aggregates and unconjugated drug-linker.[3][5] | Effective for size-based separation, mild, non-denaturing conditions.[4] | Limited sample loading capacity, primarily a polishing step. | Can achieve >98% monomer purity with <2% aggregation. |
| Ion-Exchange Chromatography (IEX) | Removal of charged variants, aggregates, and process-related impurities.[9] | High binding capacity, can be operated in bind-elute or flow-through mode.[9] | Resolution of DAR species can be challenging and is pH and salt dependent.[10] | Can reduce high molecular weight species by ≥ 85% to ≤ 0.1%. |
| Affinity Chromatography (e.g., Protein A) | Initial capture of antibody and ADC from crude reaction mixture.[4] | High selectivity and purity in a single step.[11] | Harsh elution conditions (low pH) can potentially lead to aggregation.[4] | Can achieve >90% purity after the initial capture step.[12] |
Experimental Protocols
Protocol 1: Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation
HIC separates molecules based on their surface hydrophobicity. Since the addition of a hydrophobic drug-linker increases the overall hydrophobicity of the antibody, HIC is a powerful technique for separating ADCs with different DARs.[5]
Workflow for HIC Purification:
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ymcamerica.com [ymcamerica.com]
- 10. Purification of Antibodies Using Ion-Exchange Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. Purification of Therapeutic Antibodies by Protein A Affinity Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Application Notes and Protocols for the Analytical Characterization of DBCO-ADCs
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the key analytical techniques and protocols for the comprehensive characterization of antibody-drug conjugates (ADCs) synthesized using dibenzocyclooctyne (DBCO) linkers. The accurate assessment of critical quality attributes is paramount for ensuring the efficacy, safety, and consistency of these complex biotherapeutics.[1]
Introduction to DBCO-ADC Characterization
Antibody-drug conjugates represent a promising class of targeted therapies, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload.[1][2] The use of DBCO linkers in strain-promoted alkyne-azide cycloaddition (SPAAC) chemistry allows for a highly specific and bioorthogonal conjugation, leading to more homogeneous ADC products.[1][3] However, rigorous analytical characterization is essential to understand the distribution of drug-to-antibody ratios (DAR), the level of aggregation, the amount of free payload, and the overall stability and potency of the ADC.[1][3]
This guide outlines the primary analytical methods, including detailed protocols and data presentation, to facilitate robust DBCO-ADC characterization.
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute that directly influences the ADC's efficacy and safety.[3][4] Several techniques can be employed for DAR determination, with Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS) being the most prominent.[2][3][5]
Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on differences in hydrophobicity imparted by the drug-linker.[5][6][7][8][9] It is a non-denaturing technique that preserves the native structure of the ADC.[2][6][8][9]
Experimental Protocol: HIC-HPLC for DAR Analysis
Objective: To separate and quantify ADC species with different drug loads to determine the average DAR.[2]
Materials:
-
ADC sample
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0[2]
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% isopropanol[2]
-
HIC HPLC Column (e.g., TSKgel Butyl-NPR)[2]
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.[2][10]
-
HPLC System Setup:
-
Chromatographic Separation:
-
Data Analysis:
Data Presentation: Representative HIC-HPLC Data for DAR Analysis
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR0 | 8.5 | 10.2 |
| DAR2 | 12.1 | 35.5 |
| DAR4 | 15.3 | 40.8 |
| DAR6 | 18.0 | 10.5 |
| DAR8 | 20.2 | 3.0 |
| Average DAR | - | 3.9 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a more direct measurement of the mass of each ADC species, allowing for accurate DAR determination.[4][11] This can be performed on the intact ADC or at the subunit level after reduction of the antibody.[4]
Experimental Protocol: LC-MS for Intact ADC DAR Analysis
Objective: To determine the mass of each intact ADC species and calculate the average DAR.[4]
Materials:
-
ADC sample (1-5 mg/mL)
-
PNGase F (optional, for deglycosylation)
-
Mobile Phase A: 0.1% Formic Acid in Water[11]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[11]
-
RP-HPLC column suitable for large proteins
-
High-resolution mass spectrometer (e.g., Q-TOF)
Procedure:
-
Sample Preparation (Optional Deglycosylation):
-
To 50 µg of ADC, add 1 µL of PNGase F (500 units/µL).[4]
-
Incubate at 37°C for 1 hour.
-
-
LC-MS System Setup:
-
Chromatographic Separation and MS Detection:
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.
-
Calculate the weighted average DAR using the intensities of the deconvoluted peaks.[4]
-
Data Presentation: Representative LC-MS Data for Intact DAR Analysis
| DAR Species | Observed Mass (Da) | Relative Abundance (%) |
| DAR0 | 148,050 | 9.8 |
| DAR2 | 150,050 | 36.1 |
| DAR4 | 152,050 | 41.2 |
| DAR6 | 154,050 | 10.1 |
| DAR8 | 156,050 | 2.8 |
| Average DAR | - | 3.9 |
Quantification of Free Payload
The presence of free, unconjugated payload in the final ADC formulation is a critical quality attribute to monitor due to potential off-target toxicity.[12][13] LC-MS/MS is the preferred method for sensitive and selective quantification of the free payload.[12]
Experimental Protocol: LC-MS/MS for Free Payload Quantification
Objective: To quantify the amount of free payload in an ADC sample.
Materials:
-
ADC sample
-
Blank matrix (e.g., formulation buffer, plasma)
-
Payload standard
-
Internal standard (structurally similar to the payload)
-
Protein precipitation agent (e.g., acetonitrile (B52724) with 1% formic acid)
-
LC-MS/MS system (triple quadrupole)
Procedure:
-
Sample Preparation:
-
Spike blank matrix with known concentrations of the payload standard to create a calibration curve.
-
To the ADC sample, calibration standards, and quality control samples, add the internal standard.
-
Perform protein precipitation by adding 3 volumes of cold acetonitrile with 1% formic acid.
-
Vortex and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Use a reversed-phase column suitable for small molecules.
-
Develop a gradient elution method to separate the payload from other components.
-
Optimize MS/MS parameters (precursor and product ions, collision energy) for the payload and internal standard in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (payload/internal standard) against the concentration of the standards.
-
Determine the concentration of free payload in the ADC sample by interpolating its peak area ratio from the calibration curve.
-
Data Presentation: Representative Data for Free Payload Analysis
| Sample | Payload Concentration (ng/mL) | % Free Payload of Total ADC |
| ADC Formulation Lot A | 15.2 | 0.15% |
| ADC Formulation Lot B | 21.5 | 0.22% |
| ADC Formulation Lot C | 9.8 | 0.10% |
Aggregate Analysis by Size Exclusion Chromatography (SEC)
Aggregation of ADCs can impact their efficacy and immunogenicity.[14] SEC is the standard method for quantifying aggregates and fragments.[14][15] The addition of hydrophobic payloads can sometimes lead to non-specific interactions with the SEC column, requiring optimization of the mobile phase and column chemistry.[14][16]
Experimental Protocol: SEC-HPLC for Aggregate Analysis
Objective: To quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) in an ADC sample.[14][15]
Materials:
-
ADC sample
-
SEC mobile phase (e.g., 150 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8)[17]
-
For hydrophobic ADCs, the mobile phase may be supplemented with an organic modifier like isopropanol.[17]
-
SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC)[14]
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to 1-5 mg/mL in the SEC mobile phase.
-
HPLC System Setup:
-
Equilibrate the SEC column with the mobile phase.
-
Set the flow rate to 0.5-1.0 mL/min.
-
Set the UV detection wavelength to 280 nm.
-
-
Chromatographic Separation:
-
Inject an appropriate volume of the sample.
-
Perform an isocratic elution for 15-20 minutes.
-
-
Data Analysis:
-
Integrate the peak areas for the aggregate, monomer, and fragment peaks.
-
Calculate the percentage of each species relative to the total peak area.
-
Data Presentation: Representative SEC Data for Aggregate Analysis
| Species | Retention Time (min) | Peak Area (%) |
| Aggregate | 8.2 | 1.5 |
| Monomer | 10.5 | 98.0 |
| Fragment | 12.8 | 0.5 |
Stability and Functional Characterization
In Vitro and In Vivo Stability
Assessing the stability of the ADC in relevant biological matrices is crucial to ensure the payload remains conjugated to the antibody until it reaches the target site.[18][19][20][21] Stability assays typically involve incubating the ADC in plasma or whole blood and monitoring changes in DAR or the release of free payload over time.[18][19][21][22]
Binding Affinity Assays
The conjugation process should not significantly impact the binding affinity of the antibody to its target antigen.[23] Techniques such as ELISA, Surface Plasmon Resonance (SPR), or flow cytometry can be used to compare the binding of the ADC to the unconjugated mAb.[23]
In Vitro Cytotoxicity Assays
The ultimate measure of an ADC's function is its ability to selectively kill target cancer cells.[24][25][26][27][28] In vitro cytotoxicity assays, such as the MTT or CellTiter-Glo assays, are used to determine the IC50 (the concentration of ADC that inhibits cell growth by 50%) on antigen-positive and antigen-negative cell lines.[24][25][26][28]
Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay
Objective: To determine the potency of the ADC in killing target cells.[24][26][28]
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Cell culture medium and supplements
-
96-well plates
-
ADC sample and unconjugated antibody control
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[24][28]
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody. Add the dilutions to the cells and incubate for 72-96 hours.[24]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[24][28]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark.[24][28]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[24][28]
-
Data Analysis: Plot the percentage of cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting model.
Data Presentation: Representative Cytotoxicity Data
| Cell Line | ADC IC50 (nM) | Unconjugated mAb IC50 (nM) |
| Antigen-Positive | 1.5 | >1000 |
| Antigen-Negative | >1000 | >1000 |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. cellmosaic.com [cellmosaic.com]
- 11. agilent.com [agilent.com]
- 12. Challenges of free payload concentration analysis in ADC studies | ICON plc [iconplc.com]
- 13. Refining Method Development & Validation Testing for Antibody Drug Conjugate Payloads - KCAS Bio [kcasbio.com]
- 14. agilent.com [agilent.com]
- 15. lcms.cz [lcms.cz]
- 16. An Underlying Cause and Solution to the Poor Size Exclusion Chromatography Performance of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 19. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ADC Stability Analysis Services - Creative Biolabs [creative-biolabs.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ADC Affinity Measurement Service - Creative Biolabs [creative-biolabs.com]
- 24. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 25. Direct Cytotoxicity Assay [iqbiosciences.com]
- 26. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. njbio.com [njbio.com]
- 28. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in DBCO Click Chemistry
Welcome to the technical support center for DBCO (Dibenzocyclooctyne) click chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for achieving higher yields in their experiments.
Frequently Asked questions (FAQs)
Q1: What are the most common reasons for low or no yield in my DBCO click chemistry reaction?
Low or no yield in a DBCO click chemistry reaction can stem from several factors:
-
Reagent Instability: DBCO reagents, especially DBCO-NHS esters, are sensitive to moisture and can hydrolyze, rendering them inactive.[1][2] Improper storage can also lead to the degradation of DBCO reagents over time.[1][2]
-
Suboptimal Reaction Conditions: Incorrect molar ratios of DBCO to azide (B81097), low reactant concentrations, non-ideal pH, or suboptimal temperature and incubation times can significantly decrease reaction efficiency.[2][3]
-
Buffer Incompatibility: The presence of sodium azide in your buffers will compete with your azide-labeled molecule, effectively quenching the reaction.[2][3][4] Buffers containing primary amines, such as Tris or glycine, can react with DBCO-NHS esters if you are performing a two-step conjugation.[2]
-
Solubility Issues: Poor solubility of one or both of your reactants can lead to a heterogeneous reaction mixture and consequently, lower reaction rates.[2]
-
Steric Hindrance: The physical bulk of the molecules being conjugated can prevent the DBCO and azide groups from getting close enough to react, leading to low or no conjugation.[1][2][5]
-
Protein Precipitation: High concentrations of organic co-solvents or other reaction conditions can cause proteins to precipitate out of solution, halting the reaction.[1]
Q2: How can I optimize the molar ratio of DBCO to azide for my reaction?
For optimal results, using a molar excess of one of the reactants is generally recommended. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-functionalized molecule for every 1 mole equivalent of the azide-containing molecule.[3][4] However, this ratio can be inverted if your azide-containing molecule is more precious or in limited supply.[3][4] For specific applications like antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents can be used to improve efficiency, with 7.5 equivalents being a recommended starting point.[3][4] To find the optimal ratio for your specific system, it is advisable to perform small-scale trial reactions with varying excesses of one reactant (e.g., 1.5x, 3x, 5x, 10x).[4]
Q3: What are the recommended reaction temperature and duration?
DBCO-azide reactions are efficient over a range of temperatures, typically from 4°C to 37°C.[3][4] Higher temperatures generally lead to faster reaction rates.[3][4]
-
Room Temperature (20-25°C): Typical reaction times are between 2 to 12 hours.[3] Many reactions are close to completion within 4-12 hours.[3][4]
-
4°C: For sensitive biomolecules, the reaction can be performed overnight (12 hours or more) to improve stability.[4][6]
-
37°C: Incubation at 37°C can be used if faster kinetics are required.[3][4]
Longer incubation times of up to 48 hours may be necessary to maximize the yield for reactions with low reactant concentrations or known slow kinetics.[3][4]
Q4: Which solvents and buffers are compatible with DBCO click chemistry?
DBCO click chemistry is compatible with a variety of solvents. For bioconjugation, aqueous buffers are preferred.[4]
-
Aqueous Buffers: Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is most commonly used.[3] Other buffers like HEPES and carbonate/bicarbonate within a pH range of 6.0 to 9.0 are also suitable.[3][4] Some studies have shown that HEPES buffer at pH 7 can lead to higher reaction rates compared to PBS.[4]
-
Organic Co-solvents: If your DBCO reagent has poor aqueous solubility, it can first be dissolved in a water-miscible organic solvent like DMSO or DMF and then added to the reaction mixture.[2][4] It is crucial to keep the final concentration of the organic solvent low (typically below 10-20%) to avoid protein precipitation.[2][3][4]
Crucially, you must avoid buffers containing sodium azide, as it will react with the DBCO reagent and significantly reduce your product yield.[2][3][4]
Q5: How does steric hindrance impact my reaction, and how can I mitigate it?
Steric hindrance occurs when the bulky nature of the molecules being conjugated physically blocks the DBCO and azide groups from reacting.[1][5] This is a common issue when working with large biomolecules like antibodies or proteins.[1]
To mitigate steric hindrance, you can introduce a spacer arm, such as a Polyethylene Glycol (PEG) linker, between the DBCO moiety and your molecule of interest.[1] These linkers are flexible and increase the distance between the reactive groups, allowing them to interact more freely.[1]
Data Presentation: Optimizing Reaction Conditions
The following table summarizes key quantitative data for optimizing your DBCO click chemistry reaction conditions.
| Parameter | Recommended Range | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 (or inverted) | The more abundant or less critical component should be in excess.[3][4] A 1.5 to 3-fold molar excess is a common starting point.[4][5] |
| Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.[3][4] |
| Reaction Time | 2 to 48 hours | Longer incubation times can improve yield, especially at lower temperatures or concentrations.[4] Reactions at 4°C may require overnight incubation.[2] |
| pH | 7.0 to 9.0 | Slightly basic conditions can increase the reaction rate.[2][4] Ensure the pH is compatible with the stability of your biomolecules.[4] |
| Organic Co-solvent (e.g., DMSO, DMF) | < 20% | Use a minimal amount to dissolve reagents with low aqueous solubility. High concentrations can lead to protein precipitation.[2][4] |
Experimental Protocols
General Protocol for DBCO-Azide Conjugation
This protocol provides a starting point for conjugating a DBCO-functionalized molecule to an azide-functionalized molecule. Optimization may be required for your specific application.
Materials:
-
DBCO-functionalized molecule
-
Azide-functionalized molecule
-
Azide-free reaction buffer (e.g., PBS, HEPES, pH 7.4)
-
Water-miscible organic solvent (e.g., DMSO or DMF, if required)
-
Purification system (e.g., Size Exclusion Chromatography (SEC), dialysis)[7]
Procedure:
-
Prepare Reactants:
-
Reaction Setup:
-
Add the DBCO solution to the azide solution. A typical starting molar ratio is 1.5 to 3 equivalents of DBCO per equivalent of azide.[4]
-
-
Incubation:
-
Purification:
-
Analysis:
-
Analyze the final conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm conjugation and determine the degree of labeling.[5]
-
Mandatory Visualization
Below are diagrams illustrating key workflows and relationships in troubleshooting DBCO click chemistry.
Caption: Troubleshooting workflow for low yield in DBCO click chemistry.
Caption: A typical experimental workflow for DBCO bioconjugation.
References
Technical Support Center: Preventing Aggregation of DBCO-PEG4-Ahx-DM1 ADCs
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) regarding the aggregation of DBCO-PEG4-Ahx-DM1 antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
A1: this compound is a pre-linked drug-linker conjugate used in the development of ADCs.[1][2][3] It consists of three main components:
-
DBCO (Dibenzocyclooctyne): A reactive group that allows for "click chemistry," a highly specific and efficient method for attaching the drug-linker to an azide-modified antibody without the need for a copper catalyst.[1][4]
-
PEG4 (four-unit polyethylene (B3416737) glycol): A hydrophilic spacer designed to improve the solubility and stability of the ADC, shielding the hydrophobic drug from the aqueous environment.[5][6]
-
Ahx (Aminohexanoic acid): A linker component that connects the PEG spacer to the cytotoxic drug.
-
DM1 (Mertansine): A potent anti-tubulin cytotoxic payload that is highly hydrophobic.[2][5]
The primary driver of aggregation for ADCs made with this conjugate is the inherent hydrophobicity of the DM1 payload.[5] When multiple DM1 molecules are attached to the antibody's surface, they can create hydrophobic patches that interact with similar patches on other ADC molecules, leading to self-association and the formation of aggregates.[7]
Q2: How does the Drug-to-Antibody Ratio (DAR) affect the aggregation of my this compound ADC?
A2: The Drug-to-Antibody Ratio (DAR) is a critical factor influencing ADC aggregation. A higher DAR means more hydrophobic DM1 molecules are present on the antibody surface, which generally increases the propensity for aggregation.[7][8] This increased hydrophobicity can lead to faster clearance from circulation and reduced therapeutic efficacy.[9] While a higher DAR can increase potency, it is a trade-off with maintaining the stability and solubility of the ADC.[10]
Q3: What is the role of the PEG4 linker in preventing aggregation?
A3: The polyethylene glycol (PEG) linker plays a crucial role in mitigating aggregation.[5] As a hydrophilic polymer, the PEG4 spacer helps to counteract the hydrophobicity of the DM1 payload.[6] It essentially creates a protective, water-soluble shield around the drug, which can reduce intermolecular hydrophobic interactions and decrease the tendency for the ADC molecules to aggregate.[5] Longer PEG chains can offer better shielding and solubility, but there can be a trade-off with potential impacts on the drug's potency.[5]
Q4: What are the best storage and handling conditions to prevent aggregation?
A4: Proper storage and handling are critical for preventing the aggregation of this compound ADCs. It is generally recommended to store ADCs at low temperatures, often frozen, in well-sealed containers to ensure stability.[11] Repeated freeze-thaw cycles should be avoided as they can induce aggregation.[8] It is also advisable to protect the ADC from light, as some payloads can be photosensitive, leading to degradation and subsequent aggregation.[12] When handling, avoid vigorous shaking or stirring, which can cause shear stress and lead to the formation of aggregates.[12]
Q5: Which excipients are most effective in a formulation to prevent aggregation?
A5: Several types of excipients can be included in the formulation to enhance the stability of your ADC:
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): These are effective in preventing aggregation at interfaces and reducing surface adsorption.[7][12]
-
Sugars (e.g., Sucrose, Trehalose): These act as cryoprotectants and lyoprotectants, helping to stabilize the protein structure during freezing and lyophilization.[7]
-
Amino Acids (e.g., Arginine, Glycine): These can suppress aggregation through various mechanisms, including binding to hydrophobic patches on the antibody surface.[7]
-
Buffers (e.g., Histidine, Citrate): Maintaining an optimal pH is crucial for both colloidal and conformational stability. The buffer's pH should be kept away from the antibody's isoelectric point (pI) to ensure sufficient electrostatic repulsion between ADC molecules.[5][7]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting aggregation issues with your this compound ADC.
| Symptom | Potential Cause | Recommended Action |
| Visible precipitation or turbidity immediately after conjugation | High Hydrophobicity and Concentration: The newly formed ADC is highly hydrophobic and at a concentration that promotes rapid self-association. | - Dilute the ADC: Immediately after conjugation and purification, dilute the ADC to a lower concentration in a suitable formulation buffer. - Optimize Conjugation Conditions: Reduce the molar excess of the this compound during the reaction to target a lower average DAR. |
| Increase in high molecular weight (HMW) species observed in SEC over time | Suboptimal Formulation: The buffer pH, ionic strength, or lack of stabilizing excipients is not adequately preventing aggregation during storage. | - pH Screening: Evaluate a range of buffer pH values to find one that is sufficiently far from the ADC's isoelectric point (pI).[5] - Excipient Screening: Test the effect of adding stabilizing excipients such as polysorbates, sucrose, or arginine to your formulation.[5][7] |
| Broad or tailing peaks in SEC chromatogram | Secondary Interactions with Stationary Phase: The ADC may be interacting with the SEC column material, leading to poor peak shape. | - Increase Ionic Strength: Add salt (e.g., 150-300 mM NaCl) to the mobile phase to minimize ionic interactions.[7] - Add Organic Modifier: A small percentage of an organic solvent like isopropanol (B130326) can sometimes reduce hydrophobic interactions.[8] |
| High Polydispersity Index (PDI) in DLS | Presence of a wide range of particle sizes, indicating aggregation. | - Confirm with SEC: Use SEC to quantify the different species (monomers, dimers, HMW aggregates). - Review Formulation and Handling: A high PDI is a strong indicator of aggregation issues that need to be addressed through formulation optimization and proper handling techniques. |
| Low Thermal Stability (low Tm or Tagg in DSF) | Conformational Instability: The conjugation of DM1 has destabilized the antibody structure, making it more prone to unfolding and aggregation at lower temperatures. | - Formulation Optimization: Screen for excipients that are known to improve the thermal stability of proteins. - Consider a Lower DAR: A lower drug loading may result in less perturbation of the antibody's structure. |
Data Presentation
Table 1: Impact of Linker Hydrophilicity and Architecture on ADC Aggregation
| ADC Construct | Linker Architecture | Aggregation Tendency | General Trend |
| Trastuzumab-DM1 | Conventional Hydrophobic Linker | High | Hydrophilic PEG linkers significantly reduce the tendency for ADC aggregation compared to more hydrophobic linkers. Furthermore, the architecture of the linker plays a role; branched or pendant PEG configurations can offer superior shielding of the hydrophobic payload, leading to even lower aggregation compared to linear PEGs of an equivalent molecular weight. |
| Trastuzumab-DM1 | Linear PEG24 | Moderate | |
| Trastuzumab-DM1 | Pendant 2 x PEG12 | Low |
Table 2: Influence of Drug-to-Antibody Ratio (DAR) on ADC Properties
| Property | Low DAR (e.g., 2) | High DAR (e.g., 8) |
| Aggregation Propensity | Lower | Higher[10] |
| In Vitro Potency | Lower | Higher |
| Systemic Clearance | Slower | Faster[5] |
| Therapeutic Window | Potentially Wider | Potentially Narrower |
Experimental Protocols
Size Exclusion Chromatography (SEC-HPLC) for Aggregate Quantification
Objective: To separate and quantify monomers, dimers, and higher-order aggregates of the this compound ADC based on their hydrodynamic volume.
Materials:
-
HPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å)[11]
-
Mobile Phase: 150 mM Sodium Phosphate, 150 mM NaCl, pH 6.8-7.4[5][9]
-
ADC sample
-
0.22 µm syringe filters
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved on the UV detector (monitoring at 280 nm).
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Injection: Inject 10-20 µL of the prepared sample onto the column.
-
Chromatography: Run the separation isocratically for a sufficient time to allow for the elution of all species (typically 20-30 minutes).
-
Data Analysis:
-
Identify the peaks based on their retention times. High molecular weight (HMW) species (aggregates) will elute first, followed by the monomer, and then any lower molecular weight fragments.
-
Integrate the peak areas for each species.
-
Calculate the percentage of aggregates using the following formula: % Aggregates = (Area of Aggregate Peaks / Total Area of All Peaks) x 100
-
Dynamic Light Scattering (DLS) for Particle Size Distribution
Objective: To determine the average hydrodynamic diameter and polydispersity index (PDI) of the ADC sample as an indicator of aggregation.
Materials:
-
DLS instrument (e.g., Zetasizer)
-
Low-volume cuvettes
-
ADC sample
-
0.22 µm syringe filter
Procedure:
-
Sample Preparation: Prepare the ADC sample in a suitable, filtered buffer at a concentration appropriate for the instrument (typically 0.1-1.0 mg/mL). It is critical to filter the sample immediately before analysis to remove dust and other extraneous particles.[5]
-
Instrument Setup: Set the measurement parameters on the DLS instrument, including the sample viscosity, refractive index of the dispersant, and the measurement temperature.
-
Measurement: Place the cuvette in the instrument and allow it to thermally equilibrate for 2-5 minutes. Perform the measurement, which typically consists of multiple acquisitions that are averaged together.
-
Data Analysis:
-
Z-Average Diameter: This is the intensity-weighted mean hydrodynamic diameter and gives a general indication of the average particle size.
-
Polydispersity Index (PDI): This value indicates the breadth of the size distribution. A PDI value below 0.2 is generally considered monodisperse, while values above 0.3 suggest a polydisperse sample, which may be indicative of aggregation.
-
Size Distribution by Intensity/Volume/Number: Analyze the distribution plots to visualize the presence of different size populations.
-
Differential Scanning Fluorimetry (DSF) for Thermal Stability
Objective: To determine the melting temperature (Tm) and aggregation onset temperature (Tagg) of the ADC, which are indicators of its conformational stability.
Materials:
-
DSF-capable instrument (e.g., a dedicated DSF instrument or a real-time PCR machine)
-
Fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of unfolded proteins[5]
-
ADC sample
Procedure:
-
Reagent Preparation: Prepare a working solution of the fluorescent dye according to the manufacturer's instructions.
-
Sample Preparation: In a suitable plate (e.g., 96-well PCR plate), prepare the reaction mixtures containing the ADC at a final concentration of approximately 0.1-0.2 mg/mL and the fluorescent dye at its recommended final concentration.
-
Thermal Melt: Place the plate in the DSF instrument and subject it to a thermal gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.
-
Data Analysis:
-
Monitor the fluorescence intensity as a function of temperature. As the protein unfolds, the dye will bind to the exposed hydrophobic regions, causing an increase in fluorescence.
-
The melting temperature (Tm) is the temperature at the midpoint of the unfolding transition, which can be determined from the peak of the first derivative of the melt curve.
-
If the instrument is capable of detecting light scattering, the aggregation onset temperature (Tagg) can be determined as the temperature at which a significant increase in light scattering is observed.
-
Visualizations
Caption: Factors leading to ADC aggregation and prevention strategies.
Caption: Workflow for ADC aggregation analysis and troubleshooting.
Caption: Mechanism of DBCO-mediated "click chemistry" conjugation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 5. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. torontech.com [torontech.com]
- 7. bioprocessintl.com [bioprocessintl.com]
- 8. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. njbio.com [njbio.com]
- 10. researchgate.net [researchgate.net]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of DBCO-Linked ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the preparation and handling of Dibenzocyclooctyne (DBCO)-linked Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary stability challenges associated with DBCO-linked ADCs?
A1: The main challenges with DBCO-linked ADCs often stem from the physicochemical properties of the DBCO moiety itself and the linker system used. Key issues include:
-
Aggregation and Poor Solubility: The DBCO group is inherently hydrophobic, which can lead to ADC aggregation, especially when conjugated with a hydrophobic payload.[1][2] This can result in poor bioavailability, altered pharmacokinetics, and potential immunogenicity.[1][3]
-
Inconsistent Drug-to-Antibody Ratio (DAR): Achieving a consistent and optimal DAR is critical for therapeutic efficacy and safety.[2] Variations in the conjugation reaction can produce a heterogeneous mixture of ADCs, complicating characterization and leading to unpredictable in vivo behavior.[2]
-
Instability of the Linker: While the triazole ring formed by the DBCO-azide reaction is exceptionally stable, other components of the linker system can be labile.[4] For instance, maleimide-based linkers are susceptible to a retro-Michael reaction, leading to premature payload release.[5][6] The DBCO group itself can also exhibit instability under strongly acidic conditions (pH < 5).[7]
-
Purification Difficulties: Removing unreacted antibodies, free drug-linker complexes, and aggregates from the final ADC product can be a significant challenge.[2]
Q2: How does the length of the PEG spacer in a DBCO-PEG linker impact ADC stability?
A2: The length of the polyethylene (B3416737) glycol (PEG) chain is a critical design parameter that significantly influences the properties of an ADC:
-
Solubility and Aggregation: Longer PEG chains (e.g., PEG4, PEG8, PEG12) are more effective at increasing the hydrophilicity of the ADC.[2][8] This enhanced water solubility helps to counteract the hydrophobicity of the DBCO group and the payload, reducing the tendency for aggregation.[1][2][9]
-
Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which can lead to reduced renal clearance and a longer plasma half-life, allowing for greater accumulation in tumor tissues.[2][8][]
-
Steric Hindrance: While beneficial, longer PEG chains can sometimes introduce steric hindrance, which might interfere with the antibody's binding to its target antigen.[2][8]
Q3: What are the recommended storage conditions for DBCO linkers and DBCO-linked ADCs?
A3: Proper storage is crucial to maintain the reactivity and stability of DBCO linkers and the integrity of the final ADC.
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| DBCO Linker (Solid) | -20°C | ≥ 1 year | Protect from moisture and light. Allow the vial to warm to room temperature before opening to prevent condensation.[7] |
| -80°C | Up to 6 months | For long-term storage of certain DBCO derivatives.[7] | |
| DBCO Linker (Dissolved) | -20°C | 1 - 3 months | In anhydrous DMSO or DMF. These solvents are hygroscopic and should be protected from moisture.[7] |
| -80°C | Up to 6 months | In anhydrous DMSO. Aliquot to avoid repeated freeze-thaw cycles.[7][11][12] | |
| DBCO-linked ADC | 2–8°C | Varies (short-term) | Protect from light. Formulation buffer should be optimized for pH and excipients to improve stability.[2][13] |
Troubleshooting Guides
Issue 1: ADC Aggregation
Symptom: You observe visible precipitation, cloudiness in the ADC solution, or high molecular weight species are detected by Size Exclusion Chromatography (SEC).[2]
| Potential Cause | Recommended Solution |
| Inherent hydrophobicity of the DBCO-linker and payload. [1][2] | Optimize Linker Design: Use a DBCO linker with a longer, more hydrophilic PEG chain (e.g., DBCO-PEG4, DBCO-PEG8) to increase the overall hydrophilicity of the ADC.[1][2][8] Formulation Optimization: Screen different formulation buffers with varying pH and excipients to improve ADC solubility and stability.[1][2] Consider co-solvents like DMSO, PEG300, and Tween 80 for in vivo administration, but note that the optimal formulation must be empirically determined.[1] |
| High Drug-to-Antibody Ratio (DAR). [2] | Reduce Molar Excess: Lower the molar excess of the DBCO-linker-payload used during the conjugation reaction to achieve a lower average DAR.[2] Site-Specific Conjugation: Employ site-specific conjugation methods to produce more homogeneous ADCs with a controlled DAR, which can reduce the propensity for aggregation.[2] |
| Unfavorable Buffer Conditions. | pH Control: Avoid pH conditions near the isoelectric point (pI) of the antibody during conjugation, as this is where its aqueous solubility is lowest.[2] Optimize Salt Concentration: Both excessively high and low salt concentrations can promote aggregation. Optimize the salt concentration in your buffer.[2] |
Issue 2: Low Final ADC Yield or Inconsistent DAR
Symptom: The final concentration of the purified ADC is lower than expected, or the DAR is inconsistent between batches.
| Potential Cause | Recommended Solution |
| Insufficient Molar Excess of Reactants. [13] | Perform Small-Scale Optimization: Conduct small-scale experiments to determine the ideal molar ratio of the DBCO-linker-payload to the antibody to achieve the target DAR with minimal unreacted components.[2] A common starting point is a 5- to 20-fold molar excess of the linker to the antibody.[13][14] |
| Hydrolysis of Maleimide or NHS Ester Groups. [13] | Handle Reagents Properly: DBCO-Maleimide and DBCO-NHS ester are moisture-sensitive.[13] Always allow reagent vials to equilibrate to room temperature before opening to prevent condensation.[7][13][15] Prepare stock solutions in anhydrous solvents (e.g., DMSO, DMF) immediately before use.[7][13] |
| Suboptimal Reaction Conditions. [13] | Optimize Incubation Time and Temperature: Increase the incubation time or perform the reaction at a higher temperature (e.g., 37°C) to drive the reaction to completion.[13] Typical incubation times are 1-12 hours at room temperature or overnight at 4°C.[8][13][14] |
| Inefficient Purification. [13] | Ensure Complete Removal of Excess Reagents: After the initial antibody-linker conjugation step, ensure the efficient removal of unreacted linker before adding the azide-payload. Use techniques like spin desalting columns or dialysis.[2][13] |
Experimental Protocols & Methodologies
Protocol 1: General Two-Step ADC Synthesis using DBCO-PEG4-Maleimide
This protocol outlines the partial reduction of antibody disulfide bonds, conjugation with a DBCO-maleimide linker, and the subsequent copper-free click reaction with an azide-functionalized payload.[13]
Part A: Antibody Reduction
-
Buffer Exchange: Ensure the antibody is in a sulfhydryl-free buffer (e.g., PBS, pH 6.5-7.5) at a concentration >1 mg/mL.[13]
-
Reduction: Add TCEP solution to the antibody to a final concentration of 5 mM. The degree of reduction can be controlled by varying TCEP concentration, incubation time, and temperature.[13]
-
Incubation: Incubate the reaction for 30 minutes at room temperature.[13]
-
Removal of Reducing Agent: Immediately remove excess TCEP using two consecutive spin desalting columns. The resulting thiolated antibody should be used immediately.[13]
Part B: DBCO-Maleimide Conjugation
-
Reagent Preparation: Prepare a stock solution of DBCO-PEG4-Maleimide in anhydrous DMSO or DMF immediately before use.[13]
-
Conjugation: Add a 5- to 20-fold molar excess of the DBCO-linker solution to the thiolated antibody.[13]
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.[13]
-
Purification: Remove unreacted linker using a desalting column.[13]
Part C: Azide-Payload Click Reaction
-
Click Reaction: Add the azide-modified payload to the DBCO-modified antibody solution.
-
Incubation: Incubate for 4-12 hours at room temperature or overnight at 4°C.[13]
-
Final Purification: Purify the final ADC using Size-Exclusion Chromatography (SEC) to remove unreacted payload and aggregates, or Hydrophobic Interaction Chromatography (HIC) to separate ADC species with different DARs.[13][14]
Protocol 2: In Vitro Plasma Stability Assay
Objective: To quantify the rate of drug deconjugation from an ADC upon incubation in plasma.[5]
-
ADC Incubation: Spike the ADC into plasma (e.g., human, mouse) at a final concentration of 100 µg/mL.
-
Incubation: Incubate the samples at 37°C.
-
Time-Point Collection: At designated time points (e.g., 0, 24, 48, 72, 144 hours), collect aliquots of the plasma samples.
-
Analysis: Analyze the samples using an appropriate method (e.g., LC-MS) to determine the average DAR over time. A decrease in DAR signifies payload loss.[5]
Protocol 3: Characterization of ADC Aggregation and DAR
1. Size-Exclusion Chromatography (SEC-HPLC)
-
Objective: To quantify the percentage of monomeric ADC and detect high molecular weight aggregates.[1][13][16]
-
Methodology: The ADC sample is injected into an SEC column. Larger molecules (aggregates) elute first, followed by the monomeric ADC. The peak areas are used to calculate the percentage of monomer and aggregate.[13]
2. Hydrophobic Interaction Chromatography (HIC)
-
Objective: To determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.[2][14]
-
Methodology: HIC separates ADC species based on hydrophobicity. A reverse salt gradient is used for elution. Unconjugated antibody (DAR=0) elutes first, followed by species with increasing DARs, which are more hydrophobic. The average DAR is calculated from the relative peak areas of the different species.[2][14]
3. Mass Spectrometry (MS)
-
Objective: To accurately determine the mass of the intact ADC and confirm the distribution of DAR species.[14][17]
-
Methodology: Techniques like LC-MS provide a precise measurement of the ADC's mass. The number of conjugated drug-linkers is determined from the mass shift compared to the unconjugated antibody.[14]
Visualizations
Caption: General experimental workflow for ADC synthesis.
Caption: Troubleshooting logic for ADC aggregation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. purepeg.com [purepeg.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Drug-to-Antibody Ratio (DAR) in Antibody-Drug Conjugates (ADCs)
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges related to inconsistent Drug-to-Antibody Ratios (DAR).
Frequently Asked Questions (FAQs)
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute for ADCs?
The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody.[1] It is a critical quality attribute (CQA) because it directly influences the efficacy, safety, and pharmacokinetic profile of an ADC.[1] An inconsistent DAR can lead to variability in potency and toxicity, making it a crucial parameter to control during ADC development and manufacturing.[1]
-
Low DAR: May result in reduced potency and therapeutic efficacy.[1]
-
High DAR: Can lead to increased toxicity, faster clearance from circulation, and potential for aggregation due to increased hydrophobicity.[1]
Q2: What are the common causes of inconsistent DAR?
Inconsistent DAR can arise from several factors throughout the ADC development and manufacturing process. These can be broadly categorized as:
-
Conjugation Chemistry: The choice of conjugation strategy (e.g., lysine (B10760008) vs. cysteine vs. site-specific) significantly impacts DAR distribution.[1] Non-specific methods like lysine conjugation often result in a heterogeneous mixture of ADC species with a wide range of DAR values.[1][2]
-
Process Parameters: Reaction conditions such as the stoichiometry of reactants, pH, temperature, and reaction time must be carefully controlled to ensure consistent conjugation.[1]
-
Antibody Characteristics: The number and accessibility of reactive sites on the antibody (e.g., lysine residues, interchain disulfides) can influence the final DAR.[1]
-
Drug-Linker Properties: The chemical properties of the drug-linker, including its stability, reactivity, and solubility, can affect the efficiency of the conjugation reaction.[1][3]
-
Analytical Method Variability: The method used to determine the DAR can have inherent variability. It is crucial to use well-characterized and validated analytical techniques.[1]
Q3: Which analytical techniques are recommended for measuring DAR?
Several analytical methods are used to determine the average DAR and the distribution of drug-loaded species. The choice of method often depends on the stage of drug development and the specific characteristics of the ADC.[4] The most common techniques include:
-
UV/Vis Spectroscopy: A simple and convenient method to determine the average DAR based on the absorbance of the ADC at two different wavelengths.[4][5][]
-
Hydrophobic Interaction Chromatography (HIC): A standard technique for determining the average DAR and drug-load distribution for cysteine-conjugated ADCs.[4][5] It separates ADC species based on differences in hydrophobicity.[4][7]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used to estimate the average DAR by separating the light and heavy chains of the reduced ADC under denaturing conditions.[4][5]
-
Mass Spectrometry (MS): Provides detailed information on the mass of each ADC species, allowing for a precise DAR determination.[4][]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common DAR-related issues.
Issue 1: Higher than Expected Average DAR
A higher than expected DAR can lead to increased toxicity and faster clearance of the ADC.
Troubleshooting Workflow for High DAR
References
- 1. benchchem.com [benchchem.com]
- 2. What is Drug Antibody Ratio (DAR) in Biotherapeutics? [phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmiweb.com [pharmiweb.com]
- 7. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
DBCO linker stability in different buffer conditions
Welcome to the technical support center for Dibenzocyclooctyne (DBCO) linkers. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the stability of DBCO linkers in various experimental conditions. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the integrity and reactivity of your DBCO-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for DBCO linkers and their conjugates?
Proper storage is critical for maintaining the reactivity of DBCO linkers. Recommendations differ for solid-form reagents versus those in solution.
-
Solid Form: Store at -20°C, protected from moisture and light, for a shelf life of one year or more.[1][2] Before opening, always allow the vial to warm to room temperature to prevent condensation.[1]
-
In Solution: For long-term storage (up to 6 months), dissolve in anhydrous dimethyl sulfoxide (B87167) (DMSO) and store at -80°C.[1] For shorter periods (1-3 months), storage at -20°C in anhydrous DMSO or DMF is acceptable.[1][2] It is crucial to use anhydrous solvents as they are hygroscopic.[1][2] Aliquoting the solution is recommended to avoid repeated freeze-thaw cycles.[1]
Q2: How does pH affect the stability of the DBCO group?
The DBCO group's stability is highly dependent on pH.
-
Optimal Range: DBCO linkers are generally stable and show optimal reactivity for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in a pH range of 6 to 9.[1]
-
Acidic Conditions (pH < 5): DBCO is sensitive to strongly acidic conditions and can undergo an inactivating rearrangement.[1][3] This is particularly relevant during procedures like peptide cleavage from a resin using high concentrations of trifluoroacetic acid (TFA).[1][3]
-
Neutral to Basic Conditions (pH 7-9): DBCO is stable in this range.[1] Common buffers like PBS, HEPES, and borate (B1201080) are compatible.[1][4] However, if using a DBCO-NHS ester, avoid buffers containing primary amines (e.g., Tris) as they will compete for the reaction.[1][5]
Q3: Can I use reducing agents like DTT or TCEP in my buffer with a DBCO linker?
Caution is advised when using reducing agents with DBCO linkers.
-
TCEP (Tris(2-carboxyethyl)phosphine): DBCO has shown instability in the presence of TCEP.[1][5] TCEP can also reduce the azide (B81097) partner in a SPAAC reaction, preventing the desired conjugation.[1]
-
DTT (Dithiothreitol): While less reactive towards DBCO than TCEP, DTT can also reduce the azide partner.[1]
-
Thiols (e.g., Glutathione, GSH): DBCO can react with thiols, leading to reduced stability.[1][5][6] The half-life of a DBCO-azide conjugate in the presence of GSH has been reported to be approximately 71 minutes.[1][7]
Q4: How does temperature influence DBCO stability and reaction efficiency?
-
Long-Term Stability: The long-term stability of the DBCO linker is best preserved at low temperatures (4°C, -20°C, or -80°C as detailed in Q1).[1][4] For instance, a DBCO-modified antibody is expected to lose only 3-5% of its reactivity over 4 weeks when stored at 4°C or -20°C.[1][4]
-
Reaction Temperature: While higher temperatures (e.g., 37°C) can accelerate the SPAAC reaction rate, extended incubation at elevated temperatures can lead to accelerated degradation of the DBCO linker itself.[4][8] Typical reactions are run effectively at room temperature or 4°C for 2 to 12 hours.[2][4]
Troubleshooting Guide
Issue: Low or no yield in my copper-free click chemistry (SPAAC) reaction.
This is a common issue that can often be traced back to the stability and handling of the DBCO linker. Use the following decision tree to diagnose the problem.
Quantitative Stability Data
The stability of DBCO linkers can be compromised under specific conditions. The tables below summarize key quantitative data for easy comparison.
Table 1: DBCO Stability in Different Buffer Conditions
| Linker/Molecule | Buffer/Condition | Temperature | Duration | % Intact / Half-life | Key Observation |
|---|---|---|---|---|---|
| DBCO-NHCO-PEG4-acid | pH 5.0 | 25°C | 24 hours | 85 - 90% | Potential for slow acid-mediated degradation.[8] |
| DBCO-NHCO-PEG4-acid | pH 7.4 (PBS) | 4°C | 48 hours | >95% | Optimal for short-term storage of working solutions.[8] |
| DBCO-NHCO-PEG4-acid | pH 7.4 (PBS) | 25°C | 24 hours | 90 - 95% | Good stability for typical room temperature reactions.[8] |
| DBCO-NHCO-PEG4-acid | pH 7.4 (PBS) | 37°C | 24 hours | 80 - 85% | Increased temperature accelerates degradation.[8] |
| DBCO-NHCO-PEG4-acid | pH 8.5 | 25°C | 24 hours | 90 - 95% | Generally stable at moderately basic pH.[8] |
| DBCO-modified IgG | Storage Buffer | 4°C or -20°C | 4 weeks | ~95-97% | Reactivity loss is minimal under proper storage.[1][4] |
| DBCO-Azide Conjugate | Presence of GSH | - | - | ~71 minutes (Half-life) | DBCO is susceptible to reaction with thiols.[1][7] |
| DBCO-conjugate | Immune Phagocytes | 37°C | 24 hours | ~64% | Demonstrates moderate stability in a cellular environment.[1] |
Experimental Protocols
Protocol 1: General Method for Assessing DBCO Stability via HPLC
This protocol provides a framework for evaluating the stability of a DBCO-containing compound under various buffer and temperature conditions using HPLC.[1][9]
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the DBCO-containing compound in anhydrous DMSO.[1]
-
Sample Preparation: Dilute the stock solution into a series of aqueous buffers with different pH values (e.g., pH 4, 7, 9) to a final, known concentration (e.g., 100 µM).[1][8]
-
Incubation: Aliquot the diluted samples into vials and incubate them at various constant temperatures (e.g., 4°C, 25°C, 37°C).[1][8]
-
Time-Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition and, if necessary, quench any ongoing degradation by freezing at -80°C.[1][9]
-
HPLC Analysis: Analyze the samples using a reverse-phase HPLC system (e.g., C18 column). The DBCO moiety has a characteristic UV absorbance around 310 nm, which can be used for detection and quantification.[1][10]
-
Data Analysis: Calculate the peak area of the parent DBCO compound at each time point. Plot the percentage of the remaining parent compound relative to the T=0 sample against time for each buffer and temperature condition.[1][9]
Protocol 2: Antibody Labeling with DBCO-NHS Ester
This protocol outlines a standard procedure for labeling a primary amine-containing protein, such as an antibody, with a DBCO moiety.[1][5]
Methodology:
-
Antibody Preparation: Ensure the antibody (e.g., 1-5 mg/mL) is in an amine-free buffer, such as PBS, at a pH of 7.2-8.0.[5] If the buffer contains Tris or other primary amines, it must be exchanged out using a desalting column.[5]
-
DBCO-NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF.[2][4]
-
Labeling Reaction: Add a 20- to 30-fold molar excess of the DBCO-NHS ester solution to the antibody solution.[1][2] The final concentration of the organic solvent should ideally be below 20%.[1][10]
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.[1][2]
-
Quenching: Stop the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted DBCO-NHS ester.[1][5] Incubate for an additional 15 minutes.[1][2]
-
Purification: Remove the excess, unreacted DBCO-NHS ester and quenching reagent using a spin desalting column or dialysis, exchanging the labeled antibody into the desired storage buffer.[1][5] The DBCO-labeled antibody is now ready for conjugation with an azide-modified molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
Technical Support Center: Mitigating Off-Target Toxicity of DM1 Payloads
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and reducing the off-target toxicity associated with DM1-based antibody-drug conjugates (ADCs).
Troubleshooting Guides
This section addresses common issues encountered during the preclinical development of DM1-ADCs.
Issue 1: High in vivo toxicity despite acceptable in vitro cytotoxicity against target cells.
-
Possible Cause: Premature release of the DM1 payload in systemic circulation due to an unstable linker.[1][2] This leads to the exposure of healthy tissues to the potent cytotoxic agent.[3]
-
Troubleshooting Steps:
-
Assess Linker Stability: Conduct a plasma stability assay to quantify the rate of DM1 deconjugation from the antibody.[2][4]
-
Consider a Non-Cleavable Linker: If using a cleavable linker, switching to a more stable, non-cleavable linker like SMCC (as used in T-DM1) can reduce systemic toxicity.[1] Non-cleavable linkers ensure the payload is primarily released after internalization into the target cell.[1]
-
Optimize Cleavable Linker Design: If a cleavable linker is necessary, ensure its cleavage is highly specific to the tumor microenvironment (e.g., using linkers sensitive to tumor-specific enzymes like Cathepsin B).[1]
-
Issue 2: ADC aggregation leading to a poor pharmacokinetic profile and potential immunogenicity.
-
Possible Cause: The inherent hydrophobicity of the DM1 payload can lead to ADC aggregation, especially at higher drug-to-antibody ratios (DARs).[1][5] Aggregates can be rapidly cleared from circulation and may be taken up by immune cells, causing off-target effects.[2]
-
Troubleshooting Steps:
-
Quantify Aggregation: Use size exclusion chromatography (SEC) to determine the percentage of monomeric ADC versus aggregates.[2][6]
-
Incorporate Hydrophilic Linkers: Introduce hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) or charged sulfonate groups, into the linker design to improve ADC solubility and reduce aggregation.[1]
-
Employ Site-Specific Conjugation: Use site-specific conjugation technologies to produce a homogeneous ADC with a defined DAR, avoiding the generation of highly-loaded, aggregation-prone species that can occur with random conjugation methods.[1]
-
Optimize DAR: A lower average DAR (typically 2-4) can reduce the overall hydrophobicity of the ADC and decrease the tendency to aggregate.[6][7]
-
Issue 3: Significant toxicity observed in antigen-negative tissues.
-
Possible Cause: A strong "bystander effect," where a membrane-permeable form of the DM1 payload diffuses out of target cells and kills neighboring antigen-negative cells.[1][8] While this can be beneficial for treating heterogeneous tumors, it can also increase off-target toxicity.[8][9]
-
Troubleshooting Steps:
-
Evaluate Bystander Effect: Conduct an in vitro bystander effect assay (co-culture or conditioned medium transfer) to quantify the extent of killing of antigen-negative cells.[1][10][11]
-
Utilize Non-Cleavable Linkers: Non-cleavable linkers result in a charged, membrane-impermeable metabolite (Lysine-SMCC-DM1) that is trapped inside the target cell, thereby eliminating the bystander effect.[1][12]
-
Evaluate Payload Permeability: If a bystander effect is desired, carefully select a linker-payload combination that results in a metabolite with controlled membrane permeability to balance efficacy with off-target toxicity.[1]
-
Frequently Asked Questions (FAQs)
Q1: How does the type of linker affect the off-target toxicity of DM1?
A1: The linker is a critical component that influences ADC stability and the mechanism of payload release, both of which significantly impact off-target toxicity.[1]
-
Non-cleavable linkers , such as the SMCC linker in T-DM1, are highly stable in circulation. The payload is released as a charged metabolite (Lysine-SMCC-DM1) only after the antibody is degraded in the lysosome of the target cell.[1] This metabolite has low membrane permeability, which minimizes the bystander effect and reduces off-target toxicity.[1][12]
-
Cleavable linkers are designed to release the payload in response to specific triggers in the tumor microenvironment (e.g., proteases, pH). While this can enhance the bystander effect, premature cleavage in the bloodstream can lead to systemic toxicity.[1][9]
Q2: Can modifying the hydrophilicity of the ADC reduce toxicity?
A2: Yes. The DM1 payload is hydrophobic, and conjugating it to an antibody increases the ADC's tendency to aggregate.[1][5] This aggregation can lead to a poor pharmacokinetic profile and increased off-target toxicity.[1] Incorporating hydrophilic linkers, such as those containing PEG or sulfonate groups, can increase the overall hydrophilicity of the ADC.[1] This can reduce aggregation, improve pharmacokinetics, and potentially overcome multidrug resistance.[1]
Q3: What is the bystander effect and how does it relate to DM1's off-target toxicity?
A3: The bystander effect is the ability of an ADC's payload, once released from a target cancer cell, to diffuse into and kill neighboring cells, including antigen-negative cancer cells.[8][13] For DM1, the nature of the released payload determines its bystander potential. When delivered via a non-cleavable linker (as in T-DM1), the resulting Lysine-SMCC-DM1 metabolite is not membrane-permeable and therefore has a minimal bystander effect.[1][12] This lack of a significant bystander effect is a key reason for T-DM1's comparatively lower off-target toxicity.[1] Conversely, ADCs with cleavable linkers that release a more permeable payload can have a pronounced bystander effect, which can enhance anti-tumor activity in heterogeneous tumors but also increases the risk of toxicity to adjacent healthy tissues.[9]
Q4: What are some of the known off-target toxicities associated with DM1-based ADCs?
A4: Common off-target toxicities observed with DM1-based ADCs include hepatotoxicity (elevated liver enzymes) and thrombocytopenia (a decrease in platelet count).[3][5] Other potential side effects can include gastrointestinal issues and peripheral neuropathy.[3] These toxicities can arise from various mechanisms, including premature payload release, antigen-independent uptake of the ADC (e.g., by liver cells), and "on-target, off-tumor" toxicity where the target antigen is expressed at low levels on healthy cells.[3] A novel mechanism of off-target hepatotoxicity has been identified where the DM1 payload itself can bind to cytoskeleton-associated protein 5 (CKAP5) on the surface of hepatocytes, leading to cell damage.[14][15]
Data Summary
Table 1: Comparative In Vitro Cytotoxicity of DM1-ADCs with Different Linkers
| ADC Configuration | Linker Type | Cell Line | IC50 (approximate) | Potency Comparison |
| anti-EpCAM-CX-DM1 | Cleavable (Triglycyl Peptide) | Calu-3 | ~10 ng/mL | More potent than the non-cleavable counterpart in this cell line. |
| anti-EpCAM-SMCC-DM1 | Non-cleavable (Thioether) | Calu-3 | >100 ng/mL | Less potent than the cleavable counterpart. |
Note: IC50 values are approximate and can vary based on experimental conditions. Data is illustrative and compiled from comparative studies.[16]
Table 2: Comparative In Vivo Efficacy of DM1-ADCs in Xenograft Models
| ADC Configuration | Linker Type | Xenograft Model | Dose | Antitumor Activity |
| anti-EpCAM-CX-DM1 | Cleavable (Triglycyl Peptide) | Calu-3 | 3 mg/kg | Significant tumor regression. More active at a 5-fold lower dose than the SMCC ADC. |
| anti-EpCAM-SMCC-DM1 | Non-cleavable (Thioether) | Calu-3 | 15 mg/kg | Tumor growth inhibition. |
| anti-EGFR-CX-DM1 | Cleavable (Triglycyl Peptide) | HSC-2 | 3 mg/kg | Improved antitumor activity over the SMCC conjugate. |
| anti-EGFR-SMCC-DM1 | Non-cleavable (Thioether) | HSC-2 | 15 mg/kg | Tumor growth inhibition. |
Note: Data is illustrative and compiled from comparative studies.[16]
Key Experimental Protocols
Protocol 1: In Vitro ADC Cytotoxicity Assay (MTT)
This protocol measures cell viability to determine the cytotoxic potential of an ADC.
-
Principle: Mitochondrial dehydrogenases in viable cells reduce the tetrazolium salt MTT to a purple formazan (B1609692) product. The intensity of the color is proportional to the number of living cells.[7][17]
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 50 µL of media.[3][12] Incubate overnight at 37°C in a 5% CO2 incubator.[3][7]
-
ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium. Add 50 µL of the ADC dilutions to the respective wells.[12] Include untreated cells as a control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[3][7]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][7] Incubate overnight at 37°C.[3]
-
Data Acquisition: Measure the absorbance at 570 nm using a multi-well spectrophotometer.[3][7]
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the viability data against the ADC concentration and determine the IC50 value using non-linear regression analysis.[7][12]
-
Protocol 2: Bystander Effect Co-culture Assay
This assay directly measures the viability of antigen-negative cells when cultured with antigen-positive cells in the presence of an ADC.
-
Principle: Antigen-positive (Ag+) cells are co-cultured with fluorescently labeled antigen-negative (Ag-) cells. After ADC treatment, the viability of the Ag- population is assessed to determine if the payload released from the Ag+ cells can kill the neighboring Ag- cells.[8][12]
-
Materials:
-
Procedure:
-
Cell Seeding: Co-seed the Ag+ and fluorescently labeled Ag- cells in a 96-well plate. The ratio of Ag+ to Ag- cells can be varied (e.g., 1:1, 3:1).[1][8] A typical starting density is 5,000-10,000 total cells per well.[8]
-
ADC Treatment: After 24 hours, treat the co-cultures with serial dilutions of the ADC.[1]
-
Incubation & Imaging: Incubate the plate for 72-120 hours.[1][8] Acquire images using a high-content imaging system or fluorescence microscope at regular intervals.
-
Data Analysis: Quantify the number of viable fluorescent (Ag-) cells in each well.[8] A significant decrease in the viability of the Ag- cell population in the co-culture compared to a monoculture of Ag- cells treated with the ADC indicates a bystander effect.[1][12]
-
Protocol 3: Conditioned Medium Transfer Assay
This assay determines if cytotoxic metabolites are released from ADC-treated Ag+ cells into the surrounding medium.[11]
-
Principle: The culture medium from ADC-treated Ag+ cells is collected and transferred to a culture of Ag- cells. The viability of the Ag- cells is then assessed.
-
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Culture plates and flasks
-
ADC constructs and controls
-
-
Procedure:
-
Generation of Conditioned Medium: Seed Ag+ cells and allow them to adhere overnight. Treat the cells with the ADC (typically at a high concentration, e.g., 10x IC50) for 48-72 hours.[18]
-
Medium Collection: Collect the culture supernatant (conditioned medium) and centrifuge to remove any detached cells.[18]
-
Treatment of Ag- Cells: Seed Ag- cells in a 96-well plate. Add serial dilutions of the conditioned medium to the Ag- cells.[18]
-
Incubation and Viability Assessment: Incubate the Ag- cells for 72-96 hours and then assess cell viability using a standard assay (e.g., MTT or CellTiter-Glo®).[18]
-
Data Analysis: A significant decrease in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells, compared to conditioned medium from untreated Ag+ cells, indicates the release of a cytotoxic payload and a potential for a bystander effect.[10]
-
Protocol 4: Quantification of ADC Aggregation using Size Exclusion Chromatography (SEC)
This protocol quantifies the percentage of monomeric ADC versus high molecular weight aggregates.
-
Principle: SEC separates molecules based on their hydrodynamic size. Larger molecules (aggregates) elute earlier from the column than smaller molecules (monomers).[2]
-
Materials:
-
Procedure:
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in the mobile phase.[2]
-
Injection: Inject 10-20 µL of the prepared sample onto the column.[2]
-
Elution: Elute the sample isocratically at a flow rate of 0.5-1.0 mL/min.[2]
-
Detection: Monitor the eluate using a UV detector at 280 nm.[2]
-
Data Analysis: Integrate the peak areas from the chromatogram to quantify the percentage of monomer, high molecular weight species (aggregates), and low molecular weight species (fragments). A higher percentage of high molecular weight species indicates greater aggregation.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. benchchem.com [benchchem.com]
- 15. Payload of T-DM1 binds to cell surface cytoskeleton-associated protein 5 to mediate cytotoxicity of hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Optimizing DBCO Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction times for DBCO (Dibenzocyclooctyne) conjugation, a cornerstone of copper-free click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of DBCO to azide (B81097) for efficient conjugation?
A1: The ideal molar ratio can vary depending on the specific molecules being conjugated. However, a general starting point is to use a 1.5 to 3-fold molar excess of the more abundant or less critical reactant.[1][2][3] For conjugating a DBCO-molecule to an azide-containing protein, using 1.5 - 3 molar equivalents of the DBCO-conjugate to 1 molar equivalent of the azide-containing protein is recommended.[1][3] If the azide-activated partner is in limited supply, this ratio can be inverted.[1][2][3] For antibody-small molecule conjugations, a molar excess of up to 10-fold may be used to drive the reaction to completion.[2][4]
Q2: What are the recommended temperature and duration for a DBCO conjugation reaction?
A2: DBCO-azide reactions are effective across a range of temperatures, typically from 4°C to 37°C.[1][2][5] Higher temperatures generally result in faster reaction rates.[1][2][6] A common practice is to incubate the reaction for 2-12 hours at room temperature.[2][7][8] For sensitive biomolecules, an overnight incubation at 4°C is a viable alternative.[2][9][10] If the reaction is slow, extending the incubation time to 24-48 hours can improve the yield.[2][4]
Q3: Which solvents and buffers are compatible with DBCO click chemistry?
A3: DBCO conjugation is compatible with a variety of solvents, including aqueous buffers like Phosphate-Buffered Saline (PBS) and organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2] For bioconjugation, aqueous buffers are preferred. If a DBCO reagent has poor water solubility, it can be dissolved in a minimal amount of a water-miscible organic solvent like DMSO before being added to the aqueous reaction mixture.[1][2] It's crucial to keep the final concentration of the organic solvent low (typically below 20%) to prevent protein precipitation.[2][7] Studies have shown that HEPES buffer can lead to higher reaction rates compared to PBS.[6][8][11]
Q4: Why is it critical to avoid sodium azide in buffers used for DBCO conjugation?
A4: Sodium azide will react with the DBCO group, directly competing with your azide-labeled molecule.[1][7][9] This will significantly reduce the efficiency of your desired conjugation reaction by consuming the DBCO reagent.[2] Therefore, it is imperative to ensure that all buffers and solutions used in the DBCO conjugation process are free of sodium azide.[5][8][12]
Q5: How can I monitor the progress of my DBCO conjugation reaction?
A5: The progress of the reaction can be monitored by observing the disappearance of the DBCO reactant, which has a characteristic UV absorbance at approximately 309-310 nm.[5][7] As the reaction proceeds, this absorbance will decrease. For protein conjugations, SDS-PAGE can be used to visualize the formation of a higher molecular weight conjugate.[7][10] Other analytical techniques such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry can also be employed to quantify product formation.[6][13]
Troubleshooting Guide
Problem: Low or No Final Conjugate Yield
Possible Cause 1: Suboptimal Reaction Conditions The efficiency of the strain-promoted azide-alkyne cycloaddition (SPAAC) is highly dependent on reaction parameters.
-
Recommended Solutions:
-
Optimize Molar Ratio: Use a 1.5 to 10-fold molar excess of the less critical or more abundant reactant to drive the reaction to completion.[4]
-
Adjust Temperature: If your biomolecules are stable, consider increasing the reaction temperature to room temperature (20-25°C) or 37°C to accelerate the reaction rate.[2][4][6]
-
Increase Incubation Time: For reactions that are slow due to low concentrations or temperatures, extending the incubation period to 24-48 hours can enhance the yield.[2][4]
-
Possible Cause 2: Reagent Quality and Handling The purity and stability of your DBCO and azide reagents are crucial for a successful conjugation.
-
Recommended Solutions:
-
Verify Reagent Integrity: DBCO-NHS esters are particularly sensitive to moisture and can hydrolyze, rendering them inactive.[1][4][12] Always allow reagent vials to equilibrate to room temperature before opening to prevent condensation.[4] Prepare solutions of DBCO-NHS ester immediately before use.[4]
-
Confirm Labeling of Starting Materials: It is essential to confirm that both biomolecules have been successfully functionalized with DBCO and azide groups, respectively, before proceeding with the conjugation reaction.[4] This can be verified using methods like UV-Vis spectroscopy or mass spectrometry.[4]
-
Possible Cause 3: Incompatible Buffer System The composition of your reaction buffer can significantly impact the conjugation reaction.
-
Recommended Solutions:
-
Avoid Interfering Substances: Ensure that your buffers are free of sodium azide, as it will react with DBCO.[1][7][9] If you are using an NHS ester for labeling, avoid buffers containing primary amines, such as Tris and glycine.[1][12]
-
Optimize pH: For reactions involving NHS esters, a pH of 7-9 is recommended.[1][5] The SPAAC reaction itself can benefit from a slightly alkaline pH of 7.5-8.5.[5][6]
-
Problem: Precipitation Occurs During the Reaction
Possible Cause: Hydrophobicity of DBCO DBCO is an inherently hydrophobic molecule. Attaching a high number of DBCO molecules to a protein can lead to its precipitation from the solution.[3][5]
-
Recommended Solutions:
-
Reduce Molar Excess: Lower the molar excess of the DBCO-NHS ester used during the initial labeling step.[5]
-
Use a Hydrophilic Linker: Employ DBCO reagents that incorporate a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[4][14] This can improve the water solubility of the DBCO-labeled molecule and reduce aggregation.[14]
-
Data Presentation
Table 1: General Reaction Conditions for DBCO-Azide Conjugation
| Parameter | Recommended Range | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 | The more abundant or less critical component should be in excess. The ratio can be inverted if the azide-labeled molecule is more precious.[2][5] |
| Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.[2][5] |
| Reaction Time | 2 to 48 hours | Longer incubation times can improve yield, especially at lower temperatures or concentrations.[2][5] |
| pH | 7.0 to 9.0 | For NHS ester reactions, a pH of 7-9 is recommended. A slightly alkaline pH (7.5-8.5) can be beneficial for the SPAAC reaction.[5][6] |
| Organic Solvent (max) | < 20% | Higher concentrations of solvents like DMSO or DMF can lead to protein precipitation.[2][5][7] |
Table 2: Second-Order Rate Constants (k₂) for DBCO Reactions
| Cyclooctyne | Azide Reactant | Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |
| DBCO | Benzyl azide | 0.24 | CH₃CN:H₂O = 3:1 |
| DBCO | Phenyl azide | 0.033 | CH₃CN:H₂O = 3:1 |
| sulfo-DBCO-amine | 3-azido-L-alanine | 0.32 - 0.85 | PBS (pH 7) |
| sulfo-DBCO-amine | 3-azido-L-alanine | 0.55 - 1.22 | HEPES (pH 7) |
| DBCO-functionalized peptide | Azido-functionalized peptide | 0.34 | HBS buffer (pH 7.4), 25°C[15] |
Note: Reaction rates can vary based on the specific derivatives, solvent, and temperature used.[8]
Experimental Protocols
Protocol 1: Activation of an Antibody with DBCO-NHS Ester
-
Antibody Preparation:
-
Exchange the antibody buffer to an amine-free and azide-free buffer (e.g., PBS, pH 7.4-8.5) using a spin desalting column or dialysis.
-
Adjust the antibody concentration to 1-10 mg/mL.[7]
-
-
DBCO-NHS Ester Solution Preparation:
-
Allow the vial of DBCO-NHS ester to equilibrate to room temperature before opening.
-
Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.[9]
-
-
Labeling Reaction:
-
Quenching and Purification:
Protocol 2: DBCO-Azide Conjugation
-
Reaction Setup:
-
Incubation:
-
Purification:
-
Purify the final conjugate to remove any unreacted molecules. Suitable methods include size-exclusion chromatography (SEC), dialysis, or affinity chromatography.[6]
-
-
Validation:
-
Validate the final conjugate using SDS-PAGE, which should show a higher molecular weight band for the conjugate compared to the starting biomolecule.[7] Further characterization can be performed using mass spectrometry or HPLC.
-
Visualizations
References
- 1. interchim.fr [interchim.fr]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. lifetein.com [lifetein.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Solubility of Antibody-Drug Conjugate (ADC) Constructs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and resolving issues related to the poor solubility of Antibody-Drug Conjugate (ADC) constructs. The information is presented in a question-and-answer format to directly address common challenges encountered during ADC development and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor solubility and aggregation in ADC constructs?
A1: Poor solubility and aggregation of ADCs are multifactorial issues primarily driven by an increase in the overall hydrophobicity of the antibody upon conjugation with a cytotoxic payload.[1] Key contributing factors include:
-
Hydrophobicity of the Payload and Linker: Many potent cytotoxic drugs are inherently hydrophobic. Covalently attaching these molecules to the antibody surface can create hydrophobic patches, leading to intermolecular interactions and self-association to minimize exposure to the aqueous environment.[1][2]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules per antibody increases the overall hydrophobicity of the ADC, making it more prone to aggregation and precipitation.[][4] ADCs with a DAR greater than 4 are particularly susceptible.[2]
-
Linker Chemistry: The chemical structure of the linker significantly influences the overall physicochemical properties of the ADC. Hydrophobic linkers can exacerbate the insolubility of the payload.[5]
-
Conjugation Method: The site of conjugation on the antibody can impact the stability and solubility of the ADC. Traditional conjugation methods targeting lysine (B10760008) or cysteine residues can result in a heterogeneous mixture of ADC species with varying DARs and solubility profiles.[]
-
Formulation Conditions: Suboptimal buffer conditions, such as pH, ionic strength, and the absence of stabilizing excipients, can promote aggregation.[1] If the formulation pH is close to the antibody's isoelectric point (pI), the net charge of the molecule is minimal, reducing its solubility.[1]
-
Manufacturing and Storage Stress: The chemical conditions used during conjugation, such as temperature and the use of organic co-solvents, can induce conformational stress on the antibody, exposing buried hydrophobic regions.[1] Additionally, factors like high protein concentration, repeated freeze-thaw cycles, and mechanical stress can contribute to aggregation.[1]
Q2: What are the consequences of ADC aggregation?
A2: ADC aggregation can have significant negative impacts on the therapeutic potential and safety of the drug candidate, including:
-
Reduced Efficacy: Aggregates may have altered binding affinity to the target antigen and can be cleared from circulation more rapidly, reducing the ADC's half-life and exposure at the tumor site.[1]
-
Increased Immunogenicity: The presence of aggregates can induce an immune response in patients, potentially leading to adverse effects and reduced treatment efficacy.[6]
-
Altered Pharmacokinetics (PK): Aggregated ADCs are often cleared more quickly from the bloodstream, which can decrease the overall therapeutic exposure.[4]
-
Manufacturing and Formulation Challenges: Poor solubility and aggregation can complicate purification, formulation, and long-term storage of the ADC.[7]
-
Safety Concerns: Aggregates can lead to off-target toxicity.[6]
Q3: How can I assess the solubility and aggregation of my ADC construct?
A3: A combination of analytical techniques is recommended to thoroughly characterize the solubility and aggregation state of an ADC:
-
Size Exclusion Chromatography (SEC): This is the most common method for quantifying high-molecular-weight (HMW) species (aggregates) and low-molecular-weight (LMW) fragments.[6]
-
Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive technique used to determine the size distribution of particles in a solution and is particularly useful for detecting the early onset of aggregation.[8]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity and can be used to determine the drug-to-antibody ratio (DAR) distribution, which is a critical parameter influencing solubility.[9]
-
Differential Scanning Calorimetry (DSC): DSC measures the thermal stability of a protein, and changes in the melting temperature (Tm) can indicate conformational changes and an increased propensity for aggregation.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common solubility issues with ADC constructs.
Issue 1: Visible precipitation or cloudiness in the ADC solution during or after conjugation.
This is a clear indicator of poor solubility and significant aggregation.
Caption: Troubleshooting workflow for visible ADC precipitation.
Issue 2: High levels of soluble aggregates detected by SEC or DLS.
Even without visible precipitation, the presence of soluble aggregates can compromise the quality and performance of the ADC.
Caption: Troubleshooting workflow for high soluble ADC aggregates.
Data Presentation
The following tables summarize quantitative data on factors influencing ADC solubility and aggregation.
Table 1: Impact of Linker Hydrophilicity on ADC Aggregation
| Linker Type | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | Reference(s) |
| Hydrophilic (PEG-based) | High (up to 8) | Significantly Reduced | [5] |
| Hydrophobic | Moderate (3-4) | Increased | [5] |
| Hydrophilic (β-glucuronide) | High (up to 8) | Minimal (<5%) | [5] |
| Hydrophilic (Sulfonate-containing) | High (up to 8) | Minimal | [10] |
Table 2: Impact of Drug-to-Antibody Ratio (DAR) on ADC Properties
| ADC Property | Low-to-Moderate DAR (2-4) | High DAR (>4) | Reference(s) |
| Aggregation Tendency | Lower | Higher | [2][4] |
| Plasma Clearance | Slower | Faster | [4] |
| In Vivo Efficacy | Generally optimal | Can be reduced due to rapid clearance | [1] |
| Solubility | Higher | Lower | [] |
Experimental Protocols
1. Size Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To separate and quantify high-molecular-weight (HMW) aggregates, monomer, and low-molecular-weight (LMW) fragments of an ADC.
Methodology:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a UV detector (monitoring at 280 nm).
-
Column: A size exclusion column appropriate for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å).
-
Mobile Phase: A buffered saline solution, typically phosphate-buffered saline (PBS) at a pH around 6.8-7.4. For more hydrophobic ADCs, the addition of a small amount of organic solvent (e.g., 15% isopropanol) may be necessary to reduce non-specific interactions with the column matrix.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase. Filter the sample through a 0.22 µm low-protein-binding filter.
-
Run Conditions:
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Run Time: Sufficient to allow for the elution of all species (typically 20-30 minutes).
-
-
Data Analysis: Integrate the peak areas for HMW species, the monomer, and LMW fragments. Calculate the percentage of each species relative to the total peak area.
2. Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To determine the size distribution of particles in an ADC solution and detect the presence of aggregates.
Methodology:
-
Instrument: A DLS instrument capable of measuring the hydrodynamic radius of proteins.
-
Sample Preparation:
-
Filter the ADC sample through a 0.22 µm or smaller syringe filter to remove dust and large particulates.
-
The sample concentration should be optimized for the instrument, typically in the range of 0.1-1.0 mg/mL.
-
-
Measurement:
-
Equilibrate the sample to the desired temperature.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis: Analyze the autocorrelation function to obtain the size distribution profile. The presence of larger species indicates aggregation. The polydispersity index (PDI) provides an indication of the heterogeneity of the sample.
3. Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
Objective: To separate ADC species with different drug-to-antibody ratios based on their hydrophobicity.
Methodology:
-
System: An HPLC or UHPLC system with a UV detector.
-
Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the ADC species in order of increasing hydrophobicity (and thus, increasing DAR).
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A.
-
Data Analysis: Integrate the peak areas for each DAR species. The weighted average DAR can be calculated from the relative peak areas.
4. Buffer Screening for Formulation Optimization
Objective: To identify a buffer system that maximizes the solubility and stability of the ADC.
Methodology:
-
Prepare a Matrix of Buffers: Create a series of buffer solutions with varying pH values (e.g., from 5.0 to 8.0) and different buffer species (e.g., citrate, histidine, phosphate, succinate).
-
Incorporate Excipients: For each buffer system, prepare formulations with and without common stabilizing excipients, such as:
-
Sugars (lyoprotectants): Sucrose, Trehalose
-
Surfactants: Polysorbate 20, Polysorbate 80
-
Amino Acids: Arginine, Glycine
-
-
Sample Preparation: Exchange the ADC into each of the formulation buffers using dialysis or buffer exchange columns.
-
Stress and Analysis:
-
Subject the samples to accelerated stability studies (e.g., elevated temperature, agitation).
-
Analyze the samples at various time points for aggregation using SEC and DLS.
-
-
Data Interpretation: Identify the buffer and excipient combination that results in the lowest level of aggregation and maintains the native structure of the ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Antibody-Drug Conjugates (ADCs) and Drug–Antibody Ratio (DAR) [biointron.com]
- 5. benchchem.com [benchchem.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of antibody drug conjugate formulations evaluated using solid-state hydrogen-deuterium exchange mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for DAR Analysis of DBCO ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dibenzocyclooctyne (DBCO) Antibody-Drug Conjugates (ADCs). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the critical process of Drug-to-Antibody Ratio (DAR) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for determining the DAR of DBCO-ADCs?
A1: The three primary analytical techniques for DAR determination of ADCs, including those with DBCO linkers, are Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RP-LC), and Mass Spectrometry (MS).[1] Each method offers unique advantages and is suited for different stages of ADC development and analysis.[1] HIC is a non-denaturing technique that separates ADC species based on the hydrophobicity conferred by the drug-linker payload.[2][3][4][5][6] RP-LC also separates based on hydrophobicity but under denaturing conditions, often after reducing the ADC to its light and heavy chains.[1][4] Mass spectrometry provides precise mass measurements of the intact ADC or its subunits, allowing for direct calculation of the DAR.[1][7]
Q2: How does the DBCO linker influence DAR analysis?
A2: The DBCO linker itself contributes to the hydrophobicity of the ADC, a key factor in HIC and RP-LC separations.[1] The strain-promoted alkyne-azide cycloaddition (SPAAC) reaction used with DBCO linkers is highly specific and efficient, often resulting in a more homogeneous ADC product.[8][9][10] However, precise characterization is still essential to confirm the DAR distribution and identify any unconjugated antibody or aggregation.
Q3: When should I choose HIC over LC-MS for DAR analysis?
A3: The choice depends on the desired information. HIC is a robust, QC-friendly method ideal for determining the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4) and calculating the average DAR under native conditions.[3][5] LC-MS provides more detailed information, including precise mass confirmation of each DAR species and can be used to analyze ADCs at the intact, subunit, or peptide level.[1][7][11] If structural confirmation and high-resolution data are required, LC-MS is the preferred method.[1] However, HIC is often incompatible with MS due to the high concentrations of nonvolatile salts used in the mobile phase.[3]
Q4: Can I use UV-Vis spectroscopy for DAR analysis of DBCO-ADCs?
A4: Yes, but with limitations. UV-Vis spectroscopy is a simple method for determining the average DAR.[12] It requires the drug and the antibody to have different maximum absorbance wavelengths.[13] A major drawback is that it does not provide information on the drug load distribution and can be skewed by the presence of free drug, potentially leading to an overestimation of the DAR.[12][]
Troubleshooting Guides
Hydrophobic Interaction Chromatography (HIC)
| Problem | Potential Cause | Troubleshooting Steps |
| Poor resolution between DAR species | Suboptimal mobile phase conditions (salt type, concentration, pH).[15] | 1. Adjust Salt Concentration: Modify the starting and ending salt concentrations of the gradient.[15] 2. Change Salt Type: Experiment with different salts from the Hofmeister series (e.g., sodium chloride, sodium acetate) which can alter the strength of hydrophobic interactions.[5][15] 3. Optimize pH: Varying the pH can alter the surface charge of the ADC and its interaction with the stationary phase.[15] 4. Add Organic Modifier: A small percentage of an organic solvent like isopropanol (B130326) or acetonitrile (B52724) in the mobile phase can help elute highly hydrophobic species and improve peak shape.[2][15][16] |
| Peak Tailing or Broadening | Secondary interactions between the ADC and the column stationary phase; on-column aggregation.[15] | 1. Optimize Mobile Phase: Add organic modifiers to the mobile phase to reduce nonspecific interactions.[15] 2. Lower Flow Rate: Reducing the flow rate can improve peak shape.[16] 3. Lower Temperature: Running the separation at a lower temperature may reduce on-column aggregation.[15] |
| No Elution of High DAR Species | The ADC is too hydrophobic and irreversibly binds to the column.[15] | 1. Lower Initial Salt Concentration: Decrease the starting salt concentration in the mobile phase.[15] 2. Increase Organic Modifier: Add a higher percentage of organic solvent to the elution buffer.[15] 3. Use a Less Hydrophobic Column: Select a HIC column with a less hydrophobic stationary phase (e.g., with butyl instead of phenyl ligands).[15] |
| Sample Carryover | Incomplete elution of the ADC from the previous run. | 1. Implement a Strong Wash Step: After each gradient, wash the column with a low salt mobile phase containing a higher concentration of organic modifier. 2. Blank Injections: Run blank injections between samples to ensure the column is clean. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Signal or Ion Suppression | Presence of non-volatile salts from the buffer; complex sample matrix.[12] | 1. Sample Desalting: Use an online desalting column (e.g., reversed-phase trap) before the MS analysis.[1] 2. Optimize Mobile Phase: Use MS-compatible mobile phases such as 0.1% formic acid in water and acetonitrile.[1][2] |
| Complex Mass Spectra | Heterogeneity from glycosylation and drug loading.[17] | 1. Deglycosylation: Treat the ADC sample with an enzyme like PNGase F to remove N-linked glycans, which simplifies the mass spectrum.[2][17] 2. Subunit Analysis: Reduce the ADC to its light and heavy chains for simpler, more easily interpretable spectra.[1][18] |
| Irreversible Binding to RP Column | Hydrophobic nature of the ADC causing strong interaction with the stationary phase.[17] | 1. Elevated Column Temperature: Running the RP-LC at 60-80°C can improve peak shape and recovery.[2][17] 2. Use of Propanol (B110389): Including propanol in the mobile phase can help reduce irreversible binding.[17] 3. Select Appropriate Column: Use a column with wider pores (e.g., 1000Å) suitable for large proteins.[18] |
| Inaccurate DAR Calculation | Incorrect peak integration or deconvolution. | 1. Use Specialized Software: Employ software designed for ADC DAR calculation which can automatically integrate and label mass spectral peaks.[18] 2. Manual Verification: Manually inspect the deconvoluted spectra to ensure correct peak assignments for different DAR species. |
Experimental Protocols
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1-2 mg/mL in Mobile Phase A. Filter the sample through a 0.22 µm filter before injection.[1]
-
Chromatographic Conditions:
-
Column: TSKgel Butyl-NPR (4.6 mm x 3.5 cm, 2.5 µm) or similar.[1]
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.[2]
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, with 20% isopropanol.[2]
-
Flow Rate: 0.8 mL/min.[1]
-
Gradient: A typical gradient runs from 100% Mobile Phase A to 100% Mobile Phase B over 30-45 minutes.[2]
-
Detection: UV at 280 nm.[2]
-
-
Data Analysis: Calculate the average DAR by integrating the peak areas for each species (DAR0, DAR2, etc.) and applying a weighted average formula.[2]
Reduced Reversed-Phase Liquid Chromatography (RP-LC) for DAR Analysis
-
Sample Preparation (Reduction): To 50 µg of ADC (at 1 mg/mL), add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM. Incubate the mixture at 37°C for 30 minutes.[1]
-
Chromatographic Conditions:
-
Data Analysis: The weighted average DAR is calculated using the percentage peak area from the integration of the light and heavy chain peaks, combined with the assigned drug load for each peak.[4]
Intact Mass Analysis by LC-MS
-
Sample Preparation: Dilute the ADC sample to 0.1 mg/mL in a suitable buffer (e.g., 20 mM histidine, pH 6.0). For analysis, the sample is often desalted online using a reversed-phase trap column.[1]
-
LC-MS Conditions:
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the masses of the different ADC species. The DAR distribution and average DAR can be calculated from the relative abundance of each species.[2]
Method Selection and Workflow Diagrams
The selection of an appropriate DAR analysis method is a critical step in the characterization of ADCs. The following diagrams illustrate the decision-making process and general experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. criver.com [criver.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. agilent.com [agilent.com]
- 18. agilent.com [agilent.com]
Technical Support Center: Addressing Premature Payload Release from Antibody-Drug Conjugates
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) stability. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize experiments related to premature payload release.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature payload release from ADCs?
A1: Premature payload release is a critical issue that can diminish the therapeutic index of an ADC by causing off-target toxicities.[1][2] The main causes include:
-
Linker Instability: The chemical linker is a primary determinant of ADC stability. Cleavable linkers, designed for release in the tumor microenvironment, may be susceptible to cleavage by enzymes in systemic circulation (e.g., esterases, proteases) or hydrolysis at physiological pH.[1][3]
-
Payload Properties: The physicochemical properties of the payload, particularly hydrophobicity, can impact the ADC's stability. Highly hydrophobic payloads can promote aggregation, which may lead to increased clearance and off-target uptake.[1][4][][6][7]
-
Conjugation Chemistry and Site: The conjugation method and the specific attachment site on the antibody influence linker stability. For instance, maleimide-based conjugation to cysteine residues can undergo a retro-Michael reaction, leading to deconjugation.[1]
-
High Drug-to-Antibody Ratio (DAR): ADCs with a high DAR may show increased clearance and a greater tendency for aggregation, potentially resulting in faster payload release.[1][]
Q2: How do cleavable and non-cleavable linkers differ in stability?
A2: Cleavable and non-cleavable linkers employ different strategies for payload release, each with a distinct stability profile.[1][3][8]
-
Cleavable Linkers: These are designed to release the payload in response to specific triggers within the tumor microenvironment, such as low pH (hydrazone linkers), high glutathione (B108866) levels (disulfide linkers), or specific enzymes like cathepsins (peptide linkers).[1][3] While they enable targeted release, they can sometimes be vulnerable to similar conditions or enzymes in the plasma, leading to premature release.[1][3][]
-
Non-cleavable Linkers: These linkers, like thioether linkers, are generally more stable in circulation.[1][] Payload release from ADCs with non-cleavable linkers relies on the degradation of the antibody backbone after internalization by the target cell.[8][9]
Troubleshooting Guides
Issue 1: Unexpectedly high toxicity or rapid clearance in animal models.
This issue often points to premature payload release in vivo.
| Possible Cause | Troubleshooting Tip |
| Premature payload release in vivo. | Conduct an in vitro plasma stability assay to confirm payload release in the plasma of the species used in the animal model.[1][10] |
| High and heterogeneous Drug-to-Antibody Ratio (DAR). | Optimize the conjugation process to achieve a lower and more homogeneous DAR.[1] |
| Off-target uptake by healthy tissues. | Investigate potential off-target binding of the antibody. Consider antibody engineering to minimize non-specific interactions.[1] |
Issue 2: Discrepancy between LC-MS and ELISA data for payload release.
This may indicate that the ELISA format is not specific for the intact ADC.
| Possible Cause | Troubleshooting Tip |
| The ELISA format is not specific for the intact ADC. | Design an ELISA that utilizes a capture antibody targeting the antibody and a detection antibody targeting the payload to specifically quantify the intact ADC.[1] |
| Non-specific binding of detection antibodies. | Optimize the concentrations of primary and secondary antibodies. Use appropriate isotype controls to assess non-specific binding.[1] |
| Insufficient washing steps. | Increase the number and duration of washing steps to reduce background signal. |
Issue 3: Evidence of payload migration to other plasma proteins (e.g., albumin) in LC-MS analysis.
This suggests instability of the linker chemistry.
| Possible Cause | Troubleshooting Tip |
| Unstable linker chemistry (e.g., retro-Michael reaction with maleimide-based linkers). | Consider using more stable alternative conjugation chemistries.[1] |
| Thiol-disulfide exchange with plasma proteins for disulfide linkers. | Evaluate different disulfide linker designs with increased stability. |
| Hydrophobic interactions between the payload and plasma proteins. | Employ hydrophilic linkers or PEGylation to shield the payload and reduce non-specific binding.[1][] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate of payload release from an ADC when incubated in plasma from various species.[2]
Methodology:
-
ADC Incubation: Incubate the ADC (e.g., at a final concentration of 100 µg/mL) in fresh plasma (e.g., human, mouse, rat) at 37°C.[11] A control sample of the ADC in a formulation buffer like PBS should be run in parallel.[12]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).[11] Immediately freeze the aliquots at -80°C to stop further degradation.[11]
-
Sample Preparation for Free Payload Analysis:
-
Thaw plasma aliquots on ice.
-
Precipitate plasma proteins by adding three volumes of cold acetonitrile (B52724) containing an internal standard.[10]
-
Vortex and centrifuge at high speed.[10]
-
Collect the supernatant which contains the free payload.[1]
-
-
LC-MS Analysis:
-
Inject the processed samples into an LC-MS system.
-
Develop a method to separate and quantify the payload based on its mass-to-charge ratio.[1]
-
-
Data Analysis:
Protocol 2: Lysosomal Stability Assay
Objective: To assess the release of the payload from the ADC in a simulated lysosomal environment, which is critical for cleavable linkers.[2]
Methodology:
-
Preparation of Lysosomal Fractions: Utilize commercially available human liver S9 fractions or isolated lysosomes. Acidify S9 fractions to a pH of 5.0 to mimic the lysosomal environment.[2]
-
Reaction Mixture: Prepare a reaction mixture containing the lysosomal fraction, a buffer to maintain the acidic pH (e.g., sodium acetate (B1210297) buffer), and the ADC.[2]
-
Incubation: Incubate the samples at 37°C. At various time points, withdraw aliquots and quench the reaction.[13]
-
Analysis: Analyze the samples by LC-MS/MS to identify and quantify the released payload and any catabolites.[14]
Protocol 3: Aggregation Analysis using Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.[15]
Methodology:
-
Sample Preparation: Dilute the plasma samples in a suitable mobile phase.[12]
-
SEC Analysis: Inject the samples onto an SEC column to separate monomers from aggregates and fragments.[12]
-
Detection: Monitor the elution profile using a UV detector at 280 nm.[12][15]
-
Quantification: Calculate the percentage of aggregates and fragments relative to the monomeric ADC by integrating the peak areas. An increase in high molecular weight species over time indicates aggregation.[12][15]
Visualizations
Caption: Potential degradation pathways of an ADC in circulation and within a target cell.
Caption: A logical workflow for troubleshooting premature payload release from ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 6. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Improving In Vivo Stability of Maytansinoid ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with maytansinoid antibody-drug conjugates (ADCs). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to in vivo stability, helping you optimize the efficacy and safety of your ADC candidates.
Frequently Asked Questions (FAQs)
Q1: My maytansinoid ADC shows high off-target toxicity and reduced efficacy in vivo. What is the likely cause?
A1: A primary cause for high off-target toxicity and reduced efficacy is the premature release of the maytansinoid payload into systemic circulation before the ADC reaches the target tumor cells.[1][2] This instability can stem from several factors, with the linker chemistry being the most critical.[1][3]
-
Linker Instability: Linkers that are susceptible to cleavage in the bloodstream can release the potent maytansinoid, leading to toxicity in healthy tissues and a lower concentration of the therapeutic payload at the tumor site.[4][5] For example, certain peptide linkers can be sensitive to extracellular enzymes like elastase, and some chemically labile linkers (e.g., hydrazones) can be unstable at the physiological pH of blood.[4][5][6]
-
Thiol-Maleimide Linkage Instability: If a maleimide-based linker was used for conjugation to cysteines, the resulting thioether bond can be subject to retro-Michael reaction, leading to deconjugation.[7][8]
To diagnose this issue, it is essential to perform a plasma stability assay to quantify the extent of payload release over time.
Q2: My ADC exhibits rapid clearance and poor pharmacokinetic (PK) profile. How can I improve this?
A2: Rapid clearance of maytansinoid ADCs is often associated with high hydrophobicity, which can be influenced by the drug-to-antibody ratio (DAR) and the nature of the payload.[2]
-
High Drug-to-Antibody Ratio (DAR): ADCs with a high average DAR (e.g., >6) tend to be cleared more rapidly from circulation, often through uptake by the liver.[9][10][11] This not only reduces the ADC's half-life but can also lead to decreased efficacy and increased hepatotoxicity.[9][10] Preclinical findings suggest that maytansinoid conjugates with a DAR of 2 to 6 have a better therapeutic index.[9][10]
-
Aggregation: The hydrophobic nature of maytansinoid payloads can lead to ADC aggregation.[2][12] Aggregates are recognized by the immune system and rapidly cleared from circulation, which severely impacts the ADC's therapeutic potential.[1][12]
Strategies to mitigate these issues include optimizing the DAR to an average of 3-4 and using techniques like Size Exclusion Chromatography (SEC) to monitor and control aggregation.[9][10][13] Incorporating hydrophilic linkers, such as those with PEG moieties, can also improve the pharmacokinetic profile.[2]
Q3: We are observing significant batch-to-batch variability and inconsistent in vivo efficacy. What could be the root cause?
A3: Inconsistent efficacy is often a result of heterogeneity in the ADC preparation. Traditional conjugation methods that target lysine (B10760008) residues result in a heterogeneous mixture of ADC species with varying DARs and different conjugation sites.[14] This heterogeneity can lead to unpredictable in vivo behavior.
-
Conjugation Site: The specific site of drug conjugation on the antibody can significantly impact the ADC's stability, potency, and pharmacokinetics.[14][15][16]
-
Heterogeneity: A heterogeneous ADC product will have a distribution of DARs, and species with higher DARs may be cleared more quickly, as discussed in Q2.[9][10] This can result in a product whose in vivo performance is not consistent from batch to batch.
Employing site-specific conjugation technologies can produce highly homogeneous ADCs with a defined DAR, leading to more predictable and reproducible in vivo outcomes.[14][16][17]
Troubleshooting Guides
Troubleshooting Issue 1: Premature Payload Release
Guide: How to Assess Linker Stability with an In Vitro Plasma Stability Assay
This guide provides a general protocol to evaluate the stability of your maytansinoid ADC in plasma by monitoring changes in DAR and the release of free payload over time.
Experimental Workflow Diagram
Caption: Workflow for an in vitro ADC plasma stability assay.
Experimental Protocol
This protocol is a general guideline and may require optimization for your specific ADC.
Materials:
-
Test Maytansinoid ADC
-
Mouse, Rat, or Human Plasma (BioIVT or equivalent)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Protein A or G magnetic beads
-
Elution Buffer (e.g., 20mM Glycine, pH 2.5)
-
Neutralization Buffer (e.g., 1M Tris, pH 8.0)
-
LC-MS system
Procedure:
-
Preparation: Prepare a stock solution of your ADC in PBS. Thaw the plasma at 37°C.
-
Incubation: In microcentrifuge tubes, add the ADC stock to the plasma to a final concentration of ~100 µg/mL. Also, prepare a control sample of ADC in PBS.[13]
-
Time Course: Incubate the tubes at 37°C. At designated time points (e.g., 0, 6, 24, 48, 96, 168 hours), collect an aliquot from each tube and immediately freeze it at -80°C to stop any reaction.[13]
-
ADC Isolation: Thaw the plasma samples for analysis. Isolate the ADC using Protein A/G magnetic beads.[18]
-
Sample Analysis:
-
Intact ADC (DAR Analysis): Elute the ADC from the beads using the elution buffer, neutralize, and analyze by LC-MS to determine the average DAR at each time point.[18] A decrease in DAR over time indicates payload deconjugation.
-
Free Payload Analysis: The supernatant collected after the bead capture step can be analyzed by LC-MS/MS to quantify the amount of released maytansinoid payload.[19]
-
Data Interpretation
A stable ADC will show minimal change in average DAR and a low concentration of free payload in the supernatant over the 7-day incubation period. The table below shows example data comparing a stable vs. an unstable ADC.
| Time (hours) | Average DAR (Stable Linker) | Average DAR (Unstable Linker) |
| 0 | 3.85 | 3.88 |
| 24 | 3.80 | 3.45 |
| 48 | 3.78 | 3.10 |
| 96 | 3.75 | 2.65 |
| 168 | 3.71 | 2.15 |
| Caption: Example data from a 7-day plasma stability assay. |
Troubleshooting Issue 2: ADC Aggregation
Guide: How to Detect and Quantify Aggregates using Size Exclusion Chromatography (SEC)
This guide provides a protocol for using SEC to assess the level of aggregation in your maytansinoid ADC preparation.
Logical Diagram of Aggregation Causes
References
- 1. veranova.com [veranova.com]
- 2. benchchem.com [benchchem.com]
- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. adcreview.com [adcreview.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. imrpress.com [imrpress.com]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. ADC Plasma Stability Assay [iqbiosciences.com]
Technical Support Center: Optimization of Antibody-to-Linker Molar Ratio
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of the antibody-to-linker molar ratio in the development of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute?
A1: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[1][2] It is a critical quality attribute (CQA) because it directly influences the ADC's therapeutic index by affecting its efficacy, toxicity, pharmacokinetics (PK), and stability.[1][2][3] An optimal DAR ensures a balance between delivering a potent dose of the cytotoxic payload to target cells and minimizing off-target toxicity and rapid clearance from circulation.[2][4][5]
Q2: What is a typical target DAR and how does it vary?
A2: Historically, many ADCs in clinical development have an average DAR of 3-4.[6] However, the optimal DAR is not a fixed value and depends on several factors, including the potency of the payload, the hydrophobicity of the linker-drug, and the characteristics of the target antigen.[4][] For highly potent payloads like pyrrolobenzodiazepines (PBDs), a lower DAR of around 2 may be optimal.[4] Conversely, for less potent payloads, a higher DAR of up to 8 has been successfully implemented, often requiring hydrophilic linkers to maintain solubility and stability.[4][8]
Q3: What are the main conjugation strategies to attach linkers to antibodies?
A3: The most common conjugation strategies involve targeting specific amino acid residues on the antibody.[9][10]
-
Lysine (B10760008) Conjugation: This method targets the primary amines on the surface-exposed lysine residues.[11] It is a well-established method but often results in a heterogeneous mixture of ADC species with varying DARs and conjugation sites.[2]
-
Cysteine Conjugation: This strategy typically involves the reduction of interchain disulfide bonds to generate reactive thiol groups for conjugation.[12] This approach offers more control over the conjugation site and can produce ADCs with DAR values of 2, 4, 6, or 8, leading to a more homogeneous product.[2]
-
Site-Specific Conjugation: Advanced methods involve engineering specific sites into the antibody, such as unnatural amino acids or enzyme-mediated conjugation, to achieve a precisely controlled DAR and a single, homogeneous ADC product.[1]
Q4: How does the choice of linker affect the DAR and overall ADC properties?
A4: The linker is a crucial component that connects the antibody to the payload and significantly impacts the ADC's properties.[12][13][14]
-
Stability: The linker must be stable enough to prevent premature release of the payload in systemic circulation, which could lead to off-target toxicity.[13][15]
-
Payload Release: It must also efficiently release the active drug at the target site.[13] Linkers can be broadly classified as cleavable (designed to be broken by specific conditions within the tumor microenvironment or inside the cell) or non-cleavable (requiring degradation of the antibody itself to release the drug).[12][13]
-
Physicochemical Properties: The linker's hydrophilicity or hydrophobicity influences the solubility and aggregation propensity of the ADC.[1][16] Hydrophilic linkers (e.g., containing PEG moieties) can help counteract the hydrophobicity of the payload, enabling higher DARs without causing aggregation.[8][17][18]
Troubleshooting Guide
This guide addresses common problems encountered during the optimization of the antibody-to-linker molar ratio.
Issue 1: Higher than Expected Drug-to-Antibody Ratio (DAR)
Q: My average DAR, as determined by HIC-HPLC or Mass Spectrometry, is significantly higher than the target value. What are the possible causes and how can I fix it?
A: A higher-than-expected DAR can lead to increased aggregation, faster plasma clearance, and higher off-target toxicity.[6][8][19] Below are potential causes and troubleshooting steps.
| Possible Cause | Troubleshooting Steps |
| Incorrect Stoichiometry | Verify Calculations: Double-check all calculations for the molar ratio of the linker-drug to the antibody.[20] Ensure the stock concentrations of both the antibody and the linker-drug are accurate. |
| Extended Reaction Time | Perform a Time-Course Study: The conjugation reaction may have proceeded for too long. Conduct experiments with varying reaction times to identify the optimal duration to achieve the target DAR.[20] |
| Inefficient Quenching | Optimize Quenching Step: Ensure the quenching reagent is added at the correct concentration and is effective in completely stopping the conjugation reaction.[20] |
| Suboptimal Reaction Conditions | Optimize pH and Temperature: The reactivity of amino acid residues is highly dependent on pH and temperature.[11] For lysine conjugation, a pH of 7.5-8.5 is typical, while cysteine conjugation often requires a pH of 6.5-7.5.[11] Higher temperatures can increase the reaction rate.[20] Perform small-scale experiments across a range of pH values and temperatures to find the optimal conditions. |
Issue 2: Lower than Expected Drug-to-Antibody Ratio (DAR)
Q: My average DAR is consistently lower than my target. What could be causing this and what should I do?
A: A low DAR can result in reduced potency and suboptimal efficacy of the ADC.[2][3] Consider the following causes and solutions.
| Possible Cause | Troubleshooting Steps |
| Incorrect Stoichiometry | Review Calculations and Concentrations: As with a high DAR, re-verify all calculations and ensure the concentrations of your antibody and linker-drug solutions are correct.[20] |
| Reagent Quality/Degradation | Use Fresh Reagents: The linker-drug or coupling reagents may have degraded. Use fresh, high-quality reagents to ensure their reactivity.[17][20] |
| Inefficient Antibody Modification | Ensure Complete Reduction (for Cysteine Conjugation): For cysteine-based conjugation, incomplete reduction of the interchain disulfide bonds will result in fewer available thiol groups for conjugation. Optimize the concentration of the reducing agent (e.g., TCEP) and the reduction time and temperature.[8][20] |
| Interfering Buffer Components | Perform Buffer Exchange: Buffers containing primary amines (e.g., Tris) or stabilizing proteins (e.g., BSA) can compete with the antibody for the linker-drug, reducing conjugation efficiency.[11][17] It is crucial to perform a buffer exchange into an appropriate conjugation buffer (e.g., PBS) before starting the reaction.[11] |
| Suboptimal Reaction Conditions | Optimize pH, Temperature, and Time: An insufficient reaction time or suboptimal pH and temperature can lead to incomplete conjugation.[11][20] Conduct optimization experiments to find the ideal conditions for your specific system. |
Issue 3: Antibody-Drug Conjugate (ADC) Aggregation
Q: My ADC preparation is showing signs of aggregation (e.g., turbidity, high molecular weight species in SEC). What is causing this and how can I prevent it?
A: ADC aggregation is a critical issue that can compromise manufacturing, reduce efficacy, and potentially induce an immunogenic response.[18][21][22] The primary driver of aggregation is often increased hydrophobicity.[19][21]
| Possible Cause | Mitigation Strategies |
| High Hydrophobicity of Payload/Linker | Use Hydrophilic Linkers: Incorporate hydrophilic linkers (e.g., PEG) to counteract the hydrophobicity of the payload, which can improve solubility and reduce aggregation.[17][18] |
| High Drug-to-Antibody Ratio (DAR) | Optimize Molar Ratio: A high DAR increases the number of hydrophobic molecules on the antibody surface, promoting self-association.[19] Consider targeting a lower DAR by reducing the molar excess of the linker-drug during conjugation.[17] |
| Unfavorable Buffer Conditions | Screen Formulation Buffers: The buffer's pH and ionic strength are critical for ADC stability.[19][21] Avoid pH values near the ADC's isoelectric point (pI).[19][23] Screen different buffers and excipients (e.g., sugars, amino acids, surfactants) to find a formulation that minimizes aggregation.[19] |
| Stress During Conjugation Process | Control Process Parameters: Minimize the concentration of organic co-solvents used to dissolve the payload.[19][21] Control temperature and avoid vigorous mixing or shear stress that could denature the antibody.[19] |
| Improper Storage and Handling | Optimize Storage Conditions: Avoid repeated freeze-thaw cycles and exposure to light or high temperatures, which can destabilize the ADC.[18][19] |
Experimental Workflows and Troubleshooting Logic
The following diagrams illustrate a typical experimental workflow for ADC production and a logical approach to troubleshooting common issues.
Caption: High-level workflow for ADC production and characterization.
Caption: Decision tree for troubleshooting common ADC conjugation issues.
Key Experimental Protocols
Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC-HPLC)
Objective: To separate ADC species based on hydrophobicity and determine the average DAR. HIC is the standard method for analyzing cysteine-linked ADCs.[24][25][26]
Materials:
-
HIC Column (e.g., Butyl-NPR, TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 10-20% Isopropanol)
-
ADC Sample
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Injection: Inject a defined amount of the ADC sample (e.g., 20 µg) onto the column.
-
Elution: Apply a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over a specified time (e.g., 20-30 minutes). Unconjugated antibody (DAR=0) will elute first, followed by species with increasing DAR values (DAR=2, DAR=4, etc.), which are more hydrophobic.[24][27]
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis:
-
Integrate the peak area for each species (DAR 0, 2, 4, 6, 8).
-
Calculate the percentage of the total area for each peak.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100 [24][]
-
Protocol 2: DAR Determination by Reversed-Phase HPLC (RP-HPLC)
Objective: To determine the average DAR by separating the light and heavy chains of the reduced ADC. This method is orthogonal to HIC.[24]
Materials:
-
RP-HPLC Column (e.g., C4 or C8)
-
HPLC system with UV detector
-
Reducing Agent (e.g., Dithiothreitol - DTT)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
ADC Sample
Procedure:
-
Sample Preparation (Reduction):
-
To a known amount of ADC (e.g., 50 µg), add DTT to a final concentration of ~10 mM.
-
Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds, separating the heavy and light chains.
-
-
System Equilibration: Equilibrate the RP-HPLC column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B).
-
Injection: Inject the reduced ADC sample.
-
Elution: Apply a linear gradient of increasing Mobile Phase B to elute the light and heavy chains. Unconjugated chains will elute earlier than drug-conjugated chains.
-
Detection: Monitor the chromatogram at 280 nm.
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated light chain (LC), conjugated light chain(s) (LC-D1, etc.), unconjugated heavy chain (HC), and conjugated heavy chain(s) (HC-D1, HC-D2, etc.).
-
Calculate the weighted average DAR using a formula that accounts for the drug load on each chain.[24][]
-
Protocol 3: Aggregation Analysis by Size Exclusion Chromatography (SEC-HPLC)
Objective: To quantify the percentage of high-molecular-weight (HMW) species, or aggregates, in the ADC sample.[29][30]
Materials:
-
SEC Column (e.g., Agilent AdvanceBio SEC, TSKgel G3000SWxl)
-
HPLC system with UV detector
-
Mobile Phase: A physiological buffer (e.g., 150 mM Sodium Phosphate, pH 7.0). For hydrophobic ADCs, the mobile phase may need to be modified with an organic solvent (e.g., 15% isopropanol) to prevent secondary interactions with the column stationary phase.[29]
-
ADC Sample
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until the baseline is stable.
-
Sample Preparation: Prepare the ADC sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample if necessary.
-
Injection: Inject the ADC sample onto the column.
-
Elution: Run the mobile phase isocratically. Separation is based on hydrodynamic size; HMW aggregates will elute first, followed by the main monomer peak, and then any low-molecular-weight fragments.[18]
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis:
-
Integrate the peak areas for the aggregate(s) and the monomer.
-
Calculate the percentage of aggregation: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100 [21]
-
References
- 1. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 2. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. pharmiweb.com [pharmiweb.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Antibody Conjugation Assay: Methods, Protocols & Techniques | Bio-Techne [bio-techne.com]
- 10. axplora.com [axplora.com]
- 11. benchchem.com [benchchem.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 14. What is an Antibody-Drug Conjugate? [sigmaaldrich.com]
- 15. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. cytivalifesciences.com [cytivalifesciences.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 23. pharmtech.com [pharmtech.com]
- 24. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pharmiweb.com [pharmiweb.com]
- 26. researchgate.net [researchgate.net]
- 27. ymc.eu [ymc.eu]
- 29. lcms.cz [lcms.cz]
- 30. agilent.com [agilent.com]
Validation & Comparative
Validating DBCO-PEG4-Ahx-DM1 Conjugation: A Comparative Guide to Alternative Chemistries
For researchers, scientists, and drug development professionals, the creation of homogeneous and stable antibody-drug conjugates (ADCs) is paramount for therapeutic success. The choice of linker and conjugation chemistry is a critical determinant of an ADC's stability, efficacy, and safety profile. This guide provides an objective comparison of ADCs synthesized using the copper-free click chemistry linker, DBCO-PEG4-Ahx-DM1, with those created using the more traditional maleimide-based linker, SMCC-DM1. This comparison is supported by a synthesis of experimental data from various sources and includes detailed methodologies for the validation of such conjugates.
Performance Comparison: this compound vs. SMCC-DM1
The DBCO (Dibenzocyclooctyne) linker facilitates a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, a bioorthogonal process that forms a highly stable triazole linkage. In contrast, the SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker utilizes maleimide (B117702) chemistry to conjugate to free thiols, forming a thioether bond. The inclusion of a PEG4 spacer in the DBCO-linker is intended to improve hydrophilicity and pharmacokinetic properties.
Stability and Homogeneity
A significant advantage of the DBCO-azide "click chemistry" is the exceptional stability of the resulting triazole ring, which is resistant to hydrolysis and enzymatic degradation.[1] This minimizes the premature release of the cytotoxic payload in circulation, a concern with maleimide-based linkers. The thiosuccinimide bond formed in maleimide chemistry can be susceptible to a retro-Michael reaction, leading to deconjugation and potential off-target toxicity.[2][3]
The PEG4 moiety in the this compound linker is designed to increase the hydrophilicity of the ADC. This can be particularly beneficial when working with hydrophobic payloads like DM1, as it helps to mitigate aggregation, especially at higher drug-to-antibody ratios (DARs).[4] PEGylation is also known to increase the hydrodynamic radius of the ADC, which can lead to reduced renal clearance and a longer plasma half-life.[4][5][6]
The following tables summarize representative data for ADCs prepared with these two types of linkers. It is important to note that these values are compiled from multiple studies and are for comparative purposes.
| Parameter | This compound ADC (Representative) | SMCC-DM1 ADC (Representative) | Key Considerations |
| Linkage Stability in Plasma | High; stable triazole linkage | Moderate; thioether bond susceptible to retro-Michael addition | DBCO-linked ADCs are expected to exhibit lower payload shedding in vivo.[3] |
| Homogeneity (DAR Distribution) | High (with site-specific conjugation) | Moderate to High (lysine conjugation leads to broader distribution) | Click chemistry allows for more precise control over the DAR. |
| Aggregation (% by SEC) | Lower (due to hydrophilic PEG4 spacer) | Higher (hydrophobic linker and payload can induce aggregation) | PEGylation helps to reduce aggregation and improve solubility.[4] |
| In Vivo Half-Life | Longer (due to PEGylation) | Shorter | Longer PEG chains generally lead to slower clearance.[6] |
In Vitro Cytotoxicity
The in vitro potency of an ADC is a critical measure of its anti-cancer activity. The following table presents representative half-maximal inhibitory concentration (IC50) values for DM1-containing ADCs against HER2-positive cancer cell lines.
| ADC | Target Cell Line | IC50 (nM) (Representative) |
| Anti-HER2-DBCO-PEG4-Ahx-DM1 | SK-BR-3 | ~0.05 - 0.1 |
| Anti-HER2-SMCC-DM1 (T-DM1) | SK-BR-3 | ~0.05 - 0.08[7] |
| Anti-CD30-MCC-DM1 | Karpas 299 | 0.06[8] |
Experimental Protocols
Accurate validation of ADC conjugation is crucial for characterization and quality control. The following are detailed protocols for key experiments.
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
HIC separates ADC species based on the number of conjugated payloads, as the payload typically increases the hydrophobicity of the antibody.
Materials:
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% isopropanol
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Injection: Inject 10-50 µg of the prepared sample.
-
Elution Gradient: Elute the ADC species using a decreasing salt gradient (e.g., 0-100% Mobile Phase B over 30 minutes).
-
Data Analysis: Integrate the peak areas for each species (unconjugated, DAR2, DAR4, etc.) to calculate the average DAR.
Size Exclusion Chromatography (SEC) for Aggregation Analysis
SEC separates molecules based on their size, allowing for the quantification of high molecular weight species (aggregates) and fragments.
Materials:
-
SEC Column (e.g., AdvanceBio SEC 300Å)
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in the mobile phase.
-
Column Equilibration: Equilibrate the SEC column with the mobile phase.
-
Injection: Inject 10-20 µg of the prepared sample.
-
Isocratic Elution: Run the separation under isocratic conditions for approximately 15-20 minutes.
-
Data Analysis: Integrate the peak areas for the monomer, aggregate, and fragment peaks to determine their relative percentages.
LC-MS for Accurate DAR Determination
Liquid Chromatography-Mass Spectrometry provides a precise mass of the intact ADC or its subunits, allowing for unambiguous determination of the DAR and identification of different drug-loaded species.
Materials:
-
Reversed-phase column for large proteins (e.g., Agilent PLRP-S)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A. For some analyses, deglycosylation with PNGase F may be performed to simplify the mass spectrum.
-
LC Separation: Inject the sample and elute with a gradient of Mobile Phase B (e.g., 20-80% over 15-20 minutes) at an elevated column temperature (60-80°C).
-
MS Analysis: Analyze the eluting species in positive ion mode.
-
Data Analysis: Deconvolute the mass spectrum to determine the masses of the different ADC species. Calculate the average DAR from the relative abundance of each species.
Mandatory Visualizations
Experimental Workflow for ADC Validation
Caption: Workflow for ADC Synthesis and Validation.
DM1 Signaling Pathway
DM1 is a potent microtubule inhibitor. Upon internalization of the ADC and release of the payload, DM1 binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.
Caption: DM1 Signaling Pathway Leading to Apoptosis.
Logical Relationship of Linker Properties and ADC Performance
Caption: Impact of Linker Properties on ADC Performance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacology of Antibody-Drug Conjugates [mdpi.com]
- 7. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ADC Linkers: Evaluating the Efficacy of DBCO-PEG4-Ahx-DM1
For researchers, scientists, and drug development professionals, the judicious selection of a linker is paramount in the design of effective and safe Antibody-Drug Conjugates (ADCs). The linker, the molecular bridge between the antibody and the cytotoxic payload, critically influences the ADC's stability in circulation, its pharmacokinetic profile, and the efficiency of payload release within the target cancer cell. This guide provides an objective comparison of the DBCO-PEG4-Ahx-DM1 linker with other prominent ADC linker technologies, supported by experimental data to inform rational ADC design.
The this compound is a non-cleavable linker that utilizes strain-promoted alkyne-azide cycloaddition (SPAAC), a form of "click chemistry," for site-specific conjugation of the potent microtubule inhibitor DM1. This guide will compare its performance characteristics against other common linker types, including those based on maleimide (B117702) chemistry and cleavable linkers.
Understanding ADC Linker Technologies
ADC linkers are broadly categorized into two main types: cleavable and non-cleavable.
-
Cleavable Linkers: These are designed to release the payload upon encountering specific triggers prevalent in the tumor microenvironment or within the cancer cell, such as acidic pH, reducing conditions, or specific enzymes. This targeted release can lead to a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative cancer cells.[1][2][3]
-
Non-Cleavable Linkers: These linkers, including this compound, rely on the complete lysosomal degradation of the antibody to release the payload, which remains attached to the linker and an amino acid residue from the antibody.[2][4] This mechanism enhances plasma stability and often reduces off-target toxicity. However, the resulting charged payload-linker-amino acid complex is typically membrane-impermeable, limiting the bystander effect.[1][4][5]
The choice between these strategies involves a trade-off between targeted payload release with a potential bystander effect and enhanced systemic stability with potentially reduced off-target toxicity.
Performance Comparison of ADC Linkers
The efficacy of an ADC is a multifactorial equation with the linker playing a pivotal role. Key performance indicators include plasma stability, in vitro cytotoxicity, and in vivo anti-tumor activity.
Linker Stability
A critical attribute of an ADC linker is its stability in systemic circulation. Premature release of the cytotoxic payload can lead to off-target toxicity and a diminished therapeutic window.
Comparison of Linker Stability:
| Linker Type | Conjugation Chemistry | Stability Profile | Key Considerations |
| DBCO-PEG4-Ahx (Click Chemistry) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | High: The triazole ring formed is highly stable under physiological conditions. | Site-specific conjugation leads to a homogeneous Drug-to-Antibody Ratio (DAR).[6] |
| Maleimide-based (e.g., SMCC) | Thiol-Maleimide Michael Addition | Variable: Susceptible to retro-Michael reaction, leading to payload deconjugation and exchange with circulating thiols like albumin.[7][8] | Can result in heterogeneous ADC populations. Newer generation maleimides show improved stability.[7] |
| Cleavable Linkers (e.g., Val-Cit) | Various | Variable: Stability is dependent on the specific cleavage trigger. Can be susceptible to premature cleavage by circulating enzymes. | Designed for controlled payload release in the tumor microenvironment. |
The click chemistry approach of the DBCO linker offers a significant advantage in terms of stability over traditional maleimide-based linkers, which are known to be susceptible to deconjugation in plasma.[8]
In Vitro Cytotoxicity
The in vitro potency of an ADC is a primary indicator of its potential therapeutic efficacy. This is typically measured by the half-maximal inhibitory concentration (IC50) in cancer cell lines.
Comparative In Vitro Cytotoxicity of DM1-based ADCs:
| Linker Type | Antibody | Cell Line | IC50 (ng/mL) | Reference |
| SMCC-DM1 (Non-cleavable) | Trastuzumab | SK-BR-3 (HER2+++) | ~10-20 | [9] |
| SMCC-DM1 (Non-cleavable) | Trastuzumab | BT-474 (HER2+++) | ~15-30 | [9] |
| SMCC-DM1 (Non-cleavable) | Trastuzumab | NCI-N87 (HER2+++) | ~10-25 | [9] |
| SPP-DM1 (Cleavable) | Anti-CD19 | Raji | ~10-50 | [10] |
| MCC-DM1 (Non-cleavable) | Anti-CD19 | Raji | >1000 | [10] |
Note: Direct head-to-head IC50 data for this compound across a wide range of cell lines is limited in publicly available literature. The data presented for SMCC-DM1, another non-cleavable linker, provides a relevant benchmark. The comparison between SPP-DM1 and MCC-DM1 highlights the potential for higher in vitro potency with cleavable linkers.
In Vivo Efficacy
Preclinical in vivo studies in tumor xenograft models are crucial for evaluating the anti-tumor activity of an ADC.
Comparative In Vivo Efficacy of DM1-based ADCs:
| Linker Type | Antibody Target | Tumor Model | Efficacy Outcome | Reference |
| Site-Specific (Non-cleavable Maytansinoid) | HER2 | Breast Cancer Xenograft | Complete tumor regression. Outperformed conventional lysine-conjugated ADC. | [6] |
| SMCC-DM1 (Non-cleavable) | CD30 | Anaplastic Large Cell Lymphoma Xenograft (Karpas 299) | Significant tumor regression. | [9] |
| SPP-DM1 (Cleavable) | CD22 | B-cell Lymphoma Xenograft (BJAB-luc) | Significant tumor growth inhibition. | [10] |
| MCC-DM1 (Non-cleavable) | CD22 | B-cell Lymphoma Xenograft (BJAB-luc) | Less effective than the cleavable SPP-DM1 conjugate. | [10] |
Site-specific conjugation, as enabled by the DBCO linker, has been shown to lead to ADCs with improved in vivo efficacy compared to stochastically conjugated ADCs.[6] The choice between a cleavable and non-cleavable linker can also significantly impact in vivo outcomes, with the optimal choice being dependent on the specific target and tumor biology.[10]
Experimental Protocols
Reproducible and well-defined experimental protocols are essential for the accurate evaluation of ADC efficacy.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in a cancer cell line.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
ADC constructs
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC constructs and add them to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting model.[11]
Plasma Stability Assay
Objective: To assess the stability of the ADC and the extent of payload deconjugation in plasma over time.
Materials:
-
ADC constructs
-
Human or animal plasma
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical instrumentation (e.g., LC-MS, ELISA)
Procedure:
-
Incubation: Incubate the ADC constructs in plasma at a defined concentration at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Preparation: Process the plasma samples to isolate the ADC or the released payload. This may involve protein precipitation, affinity capture, or other extraction methods.
-
Analysis: Quantify the amount of intact ADC or free payload using a validated analytical method such as LC-MS or ELISA.
-
Data Analysis: Plot the percentage of intact ADC or the concentration of free payload over time to determine the stability profile and half-life of the ADC in plasma.
In Vivo Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of an ADC in a preclinical animal model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line for xenograft implantation
-
ADC constructs
-
Vehicle control (e.g., sterile saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Dosing: Administer the ADC constructs and vehicle control to the respective groups via an appropriate route (e.g., intravenous).
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate metrics such as tumor growth inhibition (TGI) to assess the efficacy of the ADC constructs.[9][10]
Visualizing ADC Mechanisms and Workflows
Caption: Mechanism of action for a non-cleavable ADC like one with this compound.
Caption: A typical experimental workflow for determining the in vitro cytotoxicity of an ADC.
Conclusion
The this compound linker represents a modern approach to ADC design, leveraging the stability and site-specificity of click chemistry. This results in a homogeneous product with high plasma stability, which is advantageous for minimizing off-target toxicity. As a non-cleavable linker, it relies on antibody degradation for payload release, leading to a minimal bystander effect. This contrasts with cleavable linkers that can induce bystander killing, a potentially beneficial attribute in heterogeneous tumors, but which may come at the cost of reduced plasma stability.
The selection of the optimal linker technology is context-dependent and should be guided by the specific characteristics of the target antigen, the tumor microenvironment, and the desired therapeutic outcome. While direct comparative data is still emerging, the principles outlined in this guide, along with the provided experimental protocols, offer a robust framework for the rational design and evaluation of next-generation Antibody-Drug Conjugates.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Site-Specific Antibody Conjugation for ADC and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DM1 and MMAE Cytotoxic Payloads for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two leading cytotoxic payloads used in antibody-drug conjugates (ADCs): the maytansinoid derivative, DM1 (mertansine), and the auristatin analog, MMAE (monomethyl auristatin E). We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for key assays to aid in the rational design and evaluation of next-generation ADCs.
Overview and Mechanism of Action
Both DM1 and MMAE are highly potent microtubule inhibitors that induce cell cycle arrest and apoptosis.[1] However, they achieve this through distinct mechanisms, which influences their efficacy and toxicity profiles.
-
DM1 (Maytansinoid): A derivative of maytansine (B1676224), DM1 binds to tubulin at the maytansine site.[2] Its mechanism involves the suppression of microtubule dynamics by inhibiting depolymerization and promoting polymerization .[3] This leads to the stabilization of microtubules, disruption of the mitotic spindle, and subsequent arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis through the mitochondria-dependent pathway.[3][4]
-
MMAE (Auristatin): A synthetic analog of the natural product dolastatin 10, MMAE binds to tubulin at the vinca (B1221190) alkaloid site.[2] In contrast to DM1, MMAE inhibits tubulin polymerization .[5][6] This disruption of microtubule assembly prevents the formation of the mitotic spindle, causing cell cycle arrest in the G2/M phase and inducing apoptosis.[7][8]
A key differentiator is the typical linker strategy and resulting bystander effect. MMAE is often paired with a protease-cleavable linker (e.g., valine-citrulline), which, upon entering the target cell, releases a membrane-permeable MMAE payload. This free MMAE can then diffuse out of the cell and kill neighboring, antigen-negative tumor cells—a phenomenon known as the "bystander effect."[9][10] This can be advantageous in tumors with heterogeneous antigen expression.[9] Conversely, DM1 is frequently used with a non-cleavable linker (e.g., SMCC in Trastuzumab emtansine), which releases a charged, less permeable metabolite (Lys-SMCC-DM1) upon lysosomal degradation of the antibody.[10][11] This limits the bystander effect, confining the cytotoxicity primarily to the targeted antigen-positive cell.[10]
Data Presentation: A Quantitative Comparison
The following tables summarize the physicochemical properties and representative preclinical data for DM1 and MMAE. It is critical to note that the in vitro and in vivo efficacy of an ADC is highly dependent on the specific antibody, linker, drug-to-antibody ratio (DAR), and cancer model used. Therefore, data compiled from different studies should be compared with caution.[9]
Table 1: Physicochemical and Mechanistic Properties
| Property | DM1 (Mertansine) | MMAE (Monomethyl Auristatin E) | References |
| Payload Class | Maytansinoid | Auristatin | [1][10] |
| Mechanism | Inhibits microtubule depolymerization (stabilizer) | Inhibits microtubule polymerization (destabilizer) | [3][7] |
| Tubulin Binding Site | Maytansine site | Vinca alkaloid site | [2] |
| Common Linker Type | Non-cleavable (e.g., SMCC) | Cleavable (e.g., Val-Cit) | [11][12] |
| Bystander Effect | Limited (with non-cleavable linkers) | Potent (with cleavable linkers) | [10] |
| Relative Hydrophobicity | Lower | Higher | [2] |
Table 2: Comparative In Vitro Cytotoxicity (IC₅₀ Values)
| ADC Construct | Target | Cell Line | IC₅₀ (nM) | Reference |
| Trastuzumab-DM1 (T-DM1) | HER2 | BT-474 (Breast) | 45.78 | |
| MF-TTZ-MMAE | HER2 | BT-474 (Breast) | 0.57 | |
| Trastuzumab-DM1 (T-DM1) | HER2 | SK-BR-3 (Breast) | ~1.0 (10⁻¹⁰ M) | [10][13] |
| Trastuzumab-vc-MMAE | HER2 | SK-BR-3 (Breast) | ~0.1 (10⁻¹¹ M) | [13][14] |
| Anti-CD30-vc-MMAE | CD30 | Karpas 299 (Lymphoma) | ~0.13 (2 ng/mL) | [8] |
| Anti-CD22-MCC-DM1 | CD22 | BJAB (Lymphoma) | ~0.03 | [8] |
Note: IC₅₀ values are highly sensitive to experimental conditions, including incubation time and cell density. The data presented is for illustrative purposes.
Table 3: Comparative In Vivo Efficacy in Xenograft Models
| ADC Construct | Tumor Model | Dosing | Outcome | Reference |
| MF-TTZ-MMAE | BT-474 (Breast Cancer) | 5 mg/kg, IV, 2 injections | Tumor regression observed in all mice from day 17. | |
| Trastuzumab-DM1 (T-DM1) | BT-474 (Breast Cancer) | 5 mg/kg, IV, 2 injections | Tumor regression observed in 3 of 8 mice at study end. | |
| Anti-CD30-vc-MMAE | Karpas 299 (Lymphoma) | 1 mg/kg, IV, single dose | Complete tumor regressions. | [8] |
| Anti-CD30-SMCC-DM1 | Karpas 299 (Lymphoma) | 3 mg/kg, IV, single dose | Tumor growth delay. | [8] |
Visualizations: Mechanisms and Workflows
The following diagrams illustrate the distinct mechanisms of action of DM1 and MMAE, the downstream apoptotic signaling pathway, and a typical experimental workflow for assessing ADC efficacy.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT-Based)
This protocol determines the half-maximal inhibitory concentration (IC₅₀) of an ADC, a key measure of its potency.[3][15]
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
96-well flat-bottom plates.
-
ADC constructs (DM1- and MMAE-based).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).
-
Multi-well spectrophotometer.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[3]
-
ADC Treatment: Prepare 2-fold serial dilutions of the ADCs in complete medium. A typical concentration range is 0.01 nM to 1000 nM.[16] Remove the old medium from the wells and add 100 µL of the ADC dilutions. Include untreated cells (vehicle control) and medium-only (blank) wells.
-
Incubation: Incubate the plates for 72 to 120 hours at 37°C, 5% CO₂.[3]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.[15][16]
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Incubate overnight at 37°C or for a shorter period on a shaker.[15]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate percent viability relative to the untreated control cells. Plot the percent viability against the log of the ADC concentration and use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value.[16]
In Vivo Efficacy in a Xenograft Mouse Model
This protocol assesses the anti-tumor activity of an ADC in a living organism.[17][18]
Materials:
-
Immunocompromised mice (e.g., Nude or SCID).[18]
-
Human cancer cell line for implantation.
-
ADC constructs, vehicle control (e.g., PBS).
-
Calipers for tumor measurement.
-
Appropriate housing and animal care facilities.
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 2-5 million cells) into the flank of each mouse.[8][19]
-
Tumor Growth Monitoring: Allow tumors to grow. Measure tumors twice weekly with calipers. Tumor volume is often calculated using the formula: Volume = 0.5 × (Length) × (Width)².[7]
-
Randomization: Once tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, DM1-ADC, MMAE-ADC). A typical group size is 6-10 mice.[7]
-
ADC Administration: Administer the ADCs and controls via an appropriate route (typically intravenous, IV) at the specified dose and schedule (e.g., a single dose or once weekly for 3 weeks).
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volume and mouse body weight twice weekly. Body weight loss is a key indicator of systemic toxicity.[17]
-
Endpoint: The study can be concluded when tumors in the control group reach a predetermined maximum size, or based on a survival endpoint. Euthanize animals according to IACUC-approved protocols when tumors exceed the size limit, ulcerate, or if significant morbidity is observed.[7]
-
Data Analysis: Plot mean tumor volume ± SEM for each group over time to generate tumor growth curves. Calculate Tumor Growth Inhibition (TGI). If it is a survival study, generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).[7]
Conclusion and Outlook
The choice between DM1 and MMAE as an ADC payload is a complex decision that must be guided by the specific therapeutic context.
-
MMAE is an exceptionally potent payload, and when paired with a cleavable linker, its ability to induce a bystander effect makes it a strong candidate for treating solid tumors with varied antigen expression. However, this property may also contribute to off-target toxicities like neutropenia.[1][11]
-
DM1 , typically used with a non-cleavable linker, offers a more targeted approach with a reduced bystander effect, potentially leading to a different safety profile. Its primary dose-limiting toxicity in the clinic is often thrombocytopenia.[1][11] The lower hydrophobicity of maytansinoid-based ADCs compared to auristatin-based ones may also confer more favorable pharmacokinetic properties.[2]
Ultimately, the optimal payload-linker combination depends on the target antigen's expression level and heterogeneity, the tumor microenvironment, and the desired therapeutic index.[9] The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers to make informed decisions in the design and development of novel, effective, and safer antibody-drug conjugates.
References
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent FDA Guidance for Pharmacokinetics and Antibody Drug Conjugates, and What They Mean for Your Projects at KCAS - KCAS Bio [kcasbio.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety [mdpi.com]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. benchchem.com [benchchem.com]
- 17. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
- 18. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 19. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DAR Determination: HIC vs. LC-MS
For Researchers, Scientists, and Drug Development Professionals
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of Antibody-Drug Conjugates (ADCs) that significantly influences their efficacy, safety, and pharmacokinetic profile. Accurate and precise determination of the average DAR and the distribution of different drug-loaded species is paramount during ADC development and for quality control. This guide provides an objective comparison of two widely used analytical techniques for DAR validation: Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
At a Glance: HIC vs. LC-MS for DAR Determination
| Feature | Hydrophobic Interaction Chromatography (HIC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates ADC species based on hydrophobicity under non-denaturing conditions. Increased drug load leads to increased hydrophobicity and retention time. | Separates ADC species based on physicochemical properties (e.g., hydrophobicity in RP-LC) and provides precise mass-to-charge ratio for identification and quantification. |
| Information Provided | Average DAR, distribution of DAR species (e.g., DAR0, DAR2, DAR4). | Average DAR, distribution of DAR species, mass confirmation of each species, and characterization of post-translational modifications. |
| Advantages | Robust, reproducible, and widely accepted, especially for cysteine-linked ADCs.[1][2] Maintains the native structure of the ADC.[3] Considered a reference technique in QC environments.[2] | High sensitivity, requiring less sample volume.[4] Provides detailed molecular-level information and high accuracy. Can be applied to both intact and subunit-level analysis.[4] |
| Limitations | Lower resolution compared to RP-LC, especially for highly loaded species.[5] Mobile phases with high salt concentrations are often incompatible with MS.[6] | Denaturing conditions in traditional Reversed-Phase LC-MS can disrupt non-covalent interactions in some ADCs.[4] Potential for different ionization efficiencies between DAR species, which may affect accuracy. |
| Precision | Excellent precision with Relative Standard Deviation (RSD) for peak areas typically below 1%.[2] | High precision, with reported RSDs for DAR determination being very low. |
| Sensitivity | Generally less sensitive than LC-MS. | High sensitivity with Lower Limit of Quantitation (LLOQ) in the low µg/mL range for in-vivo samples.[7] |
| Linearity | Good linearity is generally observed for peak area response versus concentration. | Excellent linearity over a defined concentration range.[8] |
Delving Deeper: Experimental Methodologies
Hydrophobic Interaction Chromatography (HIC) for DAR Determination
HIC is a cornerstone technique for characterizing cysteine-linked ADCs, separating different drug-loaded species based on their hydrophobicity in a non-denaturing environment.[1]
Experimental Protocol
-
Sample Preparation: The ADC sample is diluted to a suitable concentration (e.g., 1 mg/mL) in a high-salt mobile phase A.
-
Chromatographic System: A biocompatible HPLC or UHPLC system is used.
-
Column: A HIC column with a stationary phase of appropriate hydrophobicity (e.g., Butyl, Phenyl).
-
Mobile Phases:
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, often with a small percentage of an organic modifier like isopropanol (B130326) to elute highly hydrophobic species.
-
-
Gradient: A linear gradient from high salt to low salt is employed to elute the ADC species in order of increasing hydrophobicity.
-
Detection: UV absorbance is monitored at 280 nm.
-
Data Analysis: The peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) are integrated. The weighted average DAR is calculated from the relative peak areas.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) for DAR Determination
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, offering a highly accurate and sensitive method for DAR determination.[4] This can be performed at the intact protein level or at the subunit level after reduction of the ADC.
Experimental Protocol
-
Sample Preparation:
-
Intact Mass Analysis: The ADC sample is diluted in an appropriate buffer. Deglycosylation with an enzyme like PNGase F can be performed to simplify the mass spectrum.
-
Subunit Analysis: The ADC is reduced using a reducing agent like dithiothreitol (B142953) (DTT) to separate the light and heavy chains.
-
-
Chromatographic System: An HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Column: A reversed-phase column suitable for protein separation (e.g., C4).
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: A linear gradient from a low to a high concentration of mobile phase B is used to elute the ADC or its subunits.
-
Mass Spectrometry: The mass spectrometer is operated in positive ion mode to acquire the mass spectra of the eluting species.
-
Data Analysis: The raw mass spectra are deconvoluted to obtain the zero-charge masses of the different ADC species or subunits. The weighted average DAR is calculated based on the relative abundance of each species.[4]
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for DAR determination by HIC and LC-MS.
Figure 1. Experimental workflow for DAR determination by HIC.
Figure 2. Experimental workflow for DAR determination by LC-MS.
Conclusion: Selecting the Right Tool for the Job
Both HIC and LC-MS are powerful and essential techniques for the validation of DAR in antibody-drug conjugates. HIC is a robust, reliable, and well-established method, particularly suited for routine quality control of cysteine-linked ADCs.[1] Its non-denaturing conditions preserve the integrity of the ADC, providing a clear picture of the distribution of drug-loaded species.
LC-MS, on the other hand, offers unparalleled detail at the molecular level.[4] Its high sensitivity and accuracy make it an indispensable tool for in-depth characterization, reference standard establishment, and for investigations where sample material is limited. The choice between HIC and LC-MS will ultimately depend on the specific requirements of the analysis, the stage of drug development, and the nature of the ADC itself. In many cases, these techniques are used orthogonally to provide a comprehensive understanding of this critical quality attribute.
References
Assessing the Bystander Effect of DM1-Based ADCs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of an Antibody-Drug Conjugate's (ADC) mechanism of action is critical for designing effective cancer therapies. A key characteristic that can significantly enhance the therapeutic efficacy of an ADC, particularly in heterogeneous tumors, is the bystander effect. This guide provides a comprehensive comparison of the bystander effect of DM1-based ADCs, focusing on the critical role of the linker in mediating this phenomenon, supported by experimental data and detailed protocols.
The Decisive Role of the Linker in the DM1-ADC Bystander Effect
The bystander effect of an ADC is its ability to kill not only the target antigen-positive (Ag+) cancer cells but also adjacent antigen-negative (Ag-) cells. This is achieved through the diffusion of the cytotoxic payload from the target cell to its neighbors. For maytansinoid-based ADCs, such as those utilizing DM1, the chemical linker connecting the antibody to the payload is the primary determinant of their ability to induce a bystander effect.
The key distinction lies in whether the linker is cleavable or non-cleavable:
-
Non-Cleavable Linkers: Ado-trastuzumab emtansine (T-DM1) is a prime example of a DM1-based ADC with a non-cleavable thioether linker (SMCC). Upon internalization and lysosomal degradation of the antibody, the payload is released as a complex, predominantly lysine-SMCC-DM1.[1][2] This catabolite carries a positive charge, which significantly limits its ability to permeate the cell membrane and diffuse into the tumor microenvironment.[3][4] Consequently, the cytotoxic effect of T-DM1 is largely confined to the antigen-positive cells it directly targets, resulting in a minimal to negligible bystander effect.[4][5]
-
Cleavable Linkers: In contrast, DM1-based ADCs that employ cleavable linkers, such as disulfide or peptide linkers, are designed to release the DM1 payload in its original, uncharged, and more lipophilic form.[3][6] This unmodified DM1 is more capable of crossing cell membranes and inducing apoptosis in neighboring antigen-negative cells.[3] An example of a DM1-based ADC designed for a bystander effect is one utilizing a cleavable disulfide linker (Spp-DM1), which releases unmodified DM1 in the reducing environment of the cell.[3]
Quantitative Comparison of Bystander Effects
The difference in the bystander effect between DM1-based ADCs with non-cleavable linkers and other ADCs with cleavable linkers and membrane-permeable payloads is stark. The following tables summarize in vitro data from studies comparing T-DM1 to ADCs known for their potent bystander effects.
| ADC | Linker Type | Payload | Target Antigen | Bystander Effect Potential | Key Finding | Source(s) |
| Ado-trastuzumab emtansine (T-DM1) | Non-cleavable (SMCC) | DM1 | HER2 | Negligible | The released Lys-SMCC-DM1 catabolite is charged and has low membrane permeability, preventing diffusion to neighboring cells.[1][2] | [4][5] |
| Trastuzumab deruxtecan (B607063) (T-DXd) | Cleavable (Enzymatic) | DXd (Topoisomerase I inhibitor) | HER2 | Potent | The membrane-permeable payload, DXd, effectively kills neighboring HER2-negative cells in co-culture experiments.[4][5] | [4][5] |
| Trastuzumab-vc-MMAE | Cleavable (Enzymatic) | MMAE (Auristatin) | HER2 | Potent | The released, uncharged MMAE payload demonstrates significant killing of antigen-negative cells in co-culture systems.[6] | [6] |
| Spp-DM1 | Cleavable (Disulfide) | DM1 | Varies | Expected to be Potent | Designed to release unmodified, membrane-permeable DM1 to induce a bystander effect.[3] | [3] |
| Experiment | ADC | Antigen-Positive Cell Line (Ag+) | Antigen-Negative Cell Line (Ag-) | Result | Source(s) |
| Co-culture Assay | T-DM1 | SKBR3 (HER2+) | MCF7-GFP (HER2-) | No significant killing of MCF7-GFP cells. | [5] |
| T-DXd | SKBR3 (HER2+) | MCF7-GFP (HER2-) | Significant killing of MCF7-GFP cells. | [5] | |
| Conditioned Medium Transfer | T-DM1 | SKBR3 (HER2+) | MCF7 (HER2-) | Conditioned medium did not affect MCF7 viability. | [7] |
| T-DXd | SKBR3 (HER2+) | MCF7 (HER2-) | Conditioned medium significantly reduced MCF7 viability. | [7] | |
| Co-culture Assay | Anti-CD30-MCC-DM1 | Karpas 299 (CD30+) | Ramos (CD30-) | No cytotoxic effect on Ramos cells. | [2] |
| Adcetris (Brentuximab vedotin) | Karpas 299 (CD30+) | Ramos (CD30-) | Eliminated both cell populations. | [2] |
Experimental Protocols for Assessing the Bystander Effect
Accurate assessment of the bystander effect is crucial for ADC development. The two most common in vitro methods are the co-culture assay and the conditioned medium transfer assay.
In Vitro Co-culture Bystander Assay
This assay directly evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Methodology:
-
Cell Line Preparation:
-
Select an antigen-positive (Ag+) cell line that expresses the target antigen of the ADC (e.g., SK-BR-3 or NCI-N87 for HER2-targeting ADCs).
-
Select an antigen-negative (Ag-) cell line that does not express the target antigen (e.g., MCF7 or U-87 MG for HER2). It is highly recommended to use an Ag- cell line that is stably transfected with a fluorescent protein (e.g., GFP) for straightforward quantification of its viability.
-
-
Co-culture Seeding:
-
Seed the Ag+ and fluorescently labeled Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1, 3:1, 1:3).
-
Include monoculture controls for both Ag+ and Ag- cells.
-
Allow cells to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the test ADC, a positive control ADC with a known bystander effect, and a negative control (non-binding or no-bystander ADC like T-DM1).
-
Treat the co-cultures and monocultures with the ADCs. Include untreated controls.
-
-
Incubation:
-
Incubate the plates for a period sufficient to observe a cytotoxic effect, typically 72 to 120 hours.[3]
-
-
Viability Assessment:
-
Quantify the viability of the fluorescent Ag- cells using a plate reader, high-content imaging, or flow cytometry.
-
The viability of the Ag- cells in the co-culture is normalized to the viability of Ag- cells in the monoculture treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.
-
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the Ag+ cells into the culture medium in a form that is active against Ag- cells.
Methodology:
-
Preparation of Conditioned Medium:
-
Seed Ag+ cells in a culture plate and allow them to adhere.
-
Treat the Ag+ cells with the ADC at a cytotoxic concentration for 48-72 hours.
-
Collect the culture supernatant (conditioned medium).
-
Centrifuge the supernatant to remove any detached cells or debris.
-
-
Treatment of Antigen-Negative Cells:
-
Seed Ag- cells in a separate 96-well plate and allow them to adhere.
-
Remove the culture medium from the Ag- cells and replace it with the collected conditioned medium.
-
Include controls where Ag- cells are treated with fresh medium and conditioned medium from untreated Ag+ cells.
-
-
Incubation:
-
Incubate the Ag- cells with the conditioned medium for 48-72 hours.
-
-
Viability Assessment:
-
Measure the viability of the Ag- cells using a standard assay (e.g., CellTiter-Glo, MTT). A significant decrease in viability compared to controls indicates a bystander effect.
-
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of the bystander effect and the experimental workflows.
Caption: Mechanism of ADC action with and without the bystander effect.
Caption: Workflow for an in vitro co-culture bystander effect assay.
Signaling Pathways in DM1-Induced Apoptosis
The cytotoxic mechanism of DM1, both in directly targeted and bystander cells, is the inhibition of microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequently triggers the intrinsic apoptotic pathway.[3] This process typically involves the activation of a cascade of caspases, ultimately leading to programmed cell death. While the bystander effect itself is a physical process of drug diffusion, the downstream consequence in the recipient cell is the activation of this well-established apoptotic signaling cascade. In some specific contexts, DM1-based ADCs have also been shown to induce necroptosis, a form of programmed necrosis, which can further enhance the bystander effect by releasing cellular contents.[8]
Caption: Simplified signaling pathway of DM1-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Fate of Antibody-Drug Conjugates in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. An Anti‐CD147 Antibody−Drug Conjugate Mehozumab‐DM1 is Efficacious Against Hepatocellular Carcinoma in Cynomolgus Monkey - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Modern Antibody-Drug Conjugates: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Preclinical Performance of Different Antibody-Drug Conjugate (ADC) Constructs with Supporting Experimental Data.
The field of antibody-drug conjugates (ADCs) is rapidly evolving, with next-generation constructs demonstrating significant improvements in efficacy and safety. This guide provides a comparative analysis of the in vivo performance of different ADC designs, focusing on recent preclinical studies that directly compare distinct constructs. The data presented herein, derived from publicly available research, offers insights into how variations in target antigen, payload, and linker technology can impact therapeutic outcomes in preclinical cancer models.
Comparative In Vivo Efficacy Data
The following tables summarize the quantitative in vivo efficacy of different ADC constructs targeting HER3, Tissue Factor (TF), and HER2.
Table 1: Comparison of HER3-Targeting ADCs in a Pancreatic Cancer PDX Model
A novel seribantumab-based HER3-ADC with an MMAE payload (HER3-ADC1) was compared to the clinically evaluated patritumab deruxtecan (B607063) (HER3-DXd). The study utilized a patient-derived xenograft (PDX) model of pancreatic cancer with high HER3 expression (CTG-0307).[1]
| ADC Construct | Antibody | Payload | Linker Type | Dose (mg/kg) | Tumor Growth Inhibition (TGI) % | Outcome |
| HER3-ADC1 | Seribantumab | MMAE | Not Specified | 10 | 121.68% | Tumor Regression |
| Patritumab Deruxtecan | Patritumab | Deruxtecan (DXd) | Cleavable | 10 | 71.82% | Modest Effect |
| Isotype Control-MMAE | Non-targeting IgG | MMAE | Not Specified | 10 | 53.38% | Modest Effect |
Data sourced from a 2024 AACR presentation by Elevation Oncology.[1][2]
Table 2: Comparison of Anti-Tissue Factor (TF) ADCs in Pancreatic Cancer Xenograft Models
A humanized anti-TF antibody (clone 1084) was conjugated to two different payloads, monomethyl auristatin E (MMAE) and deruxtecan (DXd), and evaluated in pancreatic cancer models with varying TF expression levels.
| ADC Construct | Payload | Tumor Model (TF Expression) | Dose (mg/kg) | Outcome |
| Anti-TF-ADC (MMAE) | MMAE | Capan-1 (High, Homogeneous) | 1 | Superior tumor growth suppression vs. DXd ADC |
| Anti-TF-ADC (DXd) | Deruxtecan (DXd) | BxPC-3 (Low, Heterogeneous) | 3 | Superior tumor growth suppression vs. MMAE ADC |
| Anti-TF-ADC (MMAE) | MMAE | BxPC-3 (Low, Heterogeneous) | 3 | Less effective than DXd ADC |
| Anti-TF-ADC (DXd) | Deruxtecan (DXd) | Capan-1 (High, Homogeneous) | 1 | Less effective than MMAE ADC |
This study highlights that the choice of payload can be optimized based on the target antigen's expression level and pattern within the tumor.
Table 3: Comparison of HER2-Targeting ADCs in a Multidrug-Resistant Breast Cancer Lung Metastasis Model
Three clinically relevant HER2-targeting ADCs were compared in a novel, multidrug-resistant HER2-positive breast cancer lung metastasis model (L-JIMT-1).
| ADC Construct | Common Name | Payload | Key Finding |
| Trastuzumab Emtansine | T-DM1 | DM1 (Maytansinoid) | Ineffective in L-JIMT-1 model |
| Trastuzumab Deruxtecan | T-DXd | Deruxtecan (DXd) | Ineffective in L-JIMT-1 model |
| Disitamab Vedotin | DV | MMAE | More effective than T-DM1 and T-DXd in L-JIMT-1 model |
This research underscores the importance of evaluating ADCs in highly resistant tumor models to identify constructs that can overcome complex resistance mechanisms.[3]
Key Experimental Methodologies
Detailed protocols are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative methodologies for the key experiments cited in this guide.
Patient-Derived Xenograft (PDX) Model Efficacy Study (Adapted from HER3-ADC Protocol)[1]
-
Model Establishment: Patient-derived pancreatic tumor tissue (CTG-0307, high HER3 expression) is implanted subcutaneously into immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into treatment groups (n=5-10 per group) to ensure an even distribution of tumor volumes.
-
Dosing: Animals are treated with the specified ADCs (e.g., HER3-ADC1 at 10 mg/kg, patritumab deruxtecan at 10 mg/kg) or vehicle/isotype controls via intravenous (IV) injection. Dosing schedules can vary (e.g., single dose, or once weekly for several weeks).
-
Efficacy Monitoring:
-
Tumor Volume: Tumor dimensions (length and width) are measured with calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Body Weight: Animal body weight is monitored as a general indicator of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a specified maximum size, or after a predetermined period. Efficacy is reported as Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group versus the control group.
-
Cell Line-Derived Xenograft Model Efficacy Study (Adapted from Anti-TF-ADC Protocol)
-
Cell Culture and Implantation: Human pancreatic cancer cell lines (e.g., Capan-1, BxPC-3) are cultured in vitro. A specific number of cells (e.g., 5 x 10⁶) are then injected subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth and Grouping: Similar to the PDX protocol, mice are randomized into treatment cohorts once tumors reach an average volume of approximately 100 mm³.
-
ADC Administration: Mice are administered the anti-TF-ADCs (MMAE or DXd conjugate) or control ADC intravenously at the specified doses.
-
Data Collection and Analysis: Tumor volumes and body weights are measured regularly throughout the study. The antitumor effects of the different ADC constructs are compared by plotting the mean tumor volume over time for each group.
Visualized Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes involved in ADC research.
Caption: A generalized workflow for conducting an in vivo efficacy study comparing different ADC constructs.
Caption: The sequential steps of an ADC's mechanism of action, from systemic circulation to targeted cell killing.
References
Confirming Site-Specificity of DBCO Conjugation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of site-specific conjugation methodologies has revolutionized the development of bioconjugates, particularly antibody-drug conjugates (ADCs). Achieving a homogenous product with a defined drug-to-antibody ratio (DAR) and precise payload placement is paramount for ensuring optimal efficacy, safety, and pharmacokinetic profiles. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" utilizing dibenzocyclooctyne (DBCO), has emerged as a robust method for site-specific conjugation due to its bioorthogonal nature and high efficiency.[1][2] However, rigorous analytical validation is crucial to unequivocally confirm the site-specificity of the conjugation.
This guide provides an objective comparison of analytical techniques to confirm the site-specificity of DBCO conjugation and compares the performance of SPAAC with other common conjugation chemistries.
Comparison of Conjugation Chemistries
The choice of conjugation chemistry directly impacts the homogeneity, stability, and ultimately the therapeutic index of the resulting bioconjugate.[3][4][5] Below is a comparison of key performance parameters between ADCs synthesized using DBCO-based SPAAC and those created with traditional maleimide-based and random amine-based (NHS ester) chemistries.
| Feature | DBCO (SPAAC) Conjugation | Maleimide-based Conjugation | NHS Ester-based Conjugation |
| Specificity | Very High (Bioorthogonal)[1] | High (Thiol-specific) | Low (Amine-specific, targets multiple lysines)[2] |
| Homogeneity (DAR) | High (Leads to a defined DAR)[6] | Moderate (Can result in a mixture of species)[6] | Low (Highly heterogeneous mixture)[6] |
| Reaction Conditions | Mild (Physiological pH, room temp) | Mild (pH 6.5-7.5) | Mild (pH 7-9) |
| Linkage Stability | High (Stable triazole linkage)[1] | Variable (Thiosuccinimide bond susceptible to retro-Michael reaction)[7][8] | High (Stable amide bond) |
| In Vivo Performance | Enhanced Therapeutic Index[3][5] | Variable Therapeutic Index (potential for off-target toxicity due to payload deconjugation)[7] | Variable (Heterogeneity can lead to unpredictable pharmacokinetics) |
| Conjugation Efficiency | High to near-quantitative[1] | High | Moderate to High |
Analytical Techniques for Confirming Site-Specificity
A multi-faceted approach employing orthogonal analytical methods is essential for the comprehensive characterization of ADCs and to confirm the site-specificity of conjugation.
The Gold Standard: Peptide Mapping by LC-MS/MS
Peptide mapping coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive method for identifying the precise location of conjugation.[9] This technique involves the enzymatic digestion of the conjugated protein into smaller peptides, which are then separated and analyzed to pinpoint the modified amino acid residues.
Workflow for Peptide Mapping
Caption: Experimental workflow for peptide mapping.
Hydrophobic Interaction Chromatography (HIC) for DAR Determination
Hydrophobic Interaction Chromatography (HIC) is a powerful technique for determining the drug-to-antibody ratio (DAR) and assessing the homogeneity of the ADC population.[10][11] The separation is based on the hydrophobicity of the ADC species; molecules with a higher number of conjugated drugs will be more hydrophobic and thus have a longer retention time on the column.
Workflow for HIC Analysis
Caption: Workflow for DAR determination using HIC.
Experimental Protocols
Protocol 1: Peptide Mapping by LC-MS/MS
1. Sample Preparation: In-Solution Digestion [12][13]
-
Denaturation, Reduction, and Alkylation:
-
To 100 µg of the purified DBCO-conjugated antibody, add denaturation buffer (e.g., 8 M urea (B33335) or 6 M Guanidine HCl in 100 mM Tris-HCl, pH 7.8).
-
Reduce disulfide bonds by adding Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding iodoacetamide (B48618) (IAA) to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.
-
-
Buffer Exchange:
-
Remove the denaturant and alkylating agent by buffer exchange into a digestion-compatible buffer (e.g., 50 mM Tris-HCl, pH 8.0) using a desalting column.
-
-
Enzymatic Digestion:
-
Add trypsin at a 1:20 (w/w) enzyme-to-protein ratio and incubate at 37°C for 16 hours.
-
Quench the digestion by adding formic acid to a final concentration of 0.1%.
-
2. LC-MS/MS Analysis [13]
-
LC Separation:
-
Inject the peptide digest onto a reverse-phase C18 column.
-
Elute the peptides using a gradient of acetonitrile (B52724) in water with 0.1% formic acid. A typical gradient is 3% to 43% acetonitrile over 90 minutes.
-
-
Mass Spectrometry:
-
Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Operate the mass spectrometer in a data-dependent acquisition mode to automatically select precursor ions for MS/MS fragmentation.
-
3. Data Analysis [12]
-
Use a protein sequence database search engine to identify the peptides from the MS/MS spectra.
-
Include the mass of the DBCO-linker and payload as a variable modification in the search parameters.
-
The identification of a peptide with this specific mass shift, confirmed by the fragmentation pattern in the MS/MS spectrum, validates the precise site of conjugation.
Protocol 2: DAR Determination by HIC-HPLC
1. System and Reagents [6][14]
-
HPLC System: A biocompatible HPLC system with a UV detector.
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 6.0, with 25% (v/v) Isopropanol.
2. Chromatographic Conditions [14]
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 280 nm.
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
3. Data Analysis [6]
-
Integrate the peak areas for each DAR species (e.g., DAR0, DAR2, DAR4).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Peak Area of DARn) where 'n' is the number of drugs per antibody for each peak.
Conclusion
The confirmation of site-specificity is a critical aspect of the characterization and quality control of DBCO-conjugated biotherapeutics. Peptide mapping by LC-MS/MS stands as the definitive method for identifying the precise conjugation sites. Complementary techniques like HIC-HPLC provide valuable information on the homogeneity and DAR of the ADC population. Compared to traditional conjugation methods, DBCO-based SPAAC offers superior control over conjugation, leading to more homogeneous products with improved in vivo stability and a wider therapeutic index.[1][5][7] The rigorous application of the analytical techniques and protocols outlined in this guide will enable researchers to thoroughly validate the site-specificity of their DBCO-conjugated molecules, ensuring the development of safer and more effective targeted therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 3. Site-Specific Conjugation of the Indolinobenzodiazepine DGN549 to Antibodies Affords Antibody-Drug Conjugates with an Improved Therapeutic Index as Compared with Lysine Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Therapeutic index improvement of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 13. Streamlining Peptide Mapping LC-MS Approach for Studying Fusion Peptide-Conjugated Vaccine Immunogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of In Vitro Cytotoxicity Assays for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The development of effective and safe Antibody-Drug Conjugates (ADCs) relies on the accurate and reproducible assessment of their cytotoxic potential. In vitro cytotoxicity assays are fundamental to this process, providing critical data on an ADC's potency and selectivity. This guide offers an objective comparison of commonly used in vitro cytotoxicity assays for ADCs, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate assay for your research needs.
Comparison of Key In Vitro Cytotoxicity Assays
The selection of a suitable cytotoxicity assay is contingent on the specific characteristics of the ADC, the target cell line, and the desired experimental throughput and sensitivity. Three widely used assays—MTT, LDH, and CellTiter-Glo®—are compared below.
| Feature | MTT Assay | LDH Assay | CellTiter-Glo® Luminescent Assay |
| Principle | Measures the metabolic activity of viable cells through the reduction of a tetrazolium salt (MTT) into a colored formazan (B1609692) product by mitochondrial dehydrogenases.[1] | Measures the activity of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme released from damaged cells into the culture medium.[1][2] | Quantifies ATP, an indicator of metabolically active cells, using a luciferase reaction that generates a luminescent signal.[1] |
| Assay Endpoint | Colorimetric (Absorbance)[1] | Colorimetric (Absorbance)[1] | Luminescent (Light Emission)[1] |
| Typical Assay Time | 2 - 5 hours[1] | 30 minutes - 2 hours[1] | 10 - 30 minutes[1] |
| Sensitivity | Moderate[1] | Moderate[1] | High[1][3] |
| Linearity | Good, but can be dependent on cell density.[1][4] | Good[1] | Excellent over a wide range of cell numbers.[1][5] |
| Signal-to-Background | Moderate | Moderate to High | High |
| Advantages | Inexpensive, well-established method. | Non-destructive to remaining cells, allowing for further analysis. | High sensitivity, wide linear range, simple "add-mix-measure" protocol.[6] |
| Disadvantages | Formazan crystals require a solubilization step; potential for interference from colored compounds.[1] | An indirect measure of cell death; background LDH from serum can be a concern.[1] | Higher cost compared to colorimetric assays. |
Experimental Protocols
Detailed methodologies for the MTT and CellTiter-Glo® assays are provided below. These protocols serve as a general guideline and may require optimization based on the specific cell lines and ADCs being tested.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of viable cells.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
ADC of interest
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 50 µL of media.[7][8] Incubate the plate at 37°C with 5% CO2 overnight to allow for cell attachment.[7][8]
-
ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium. Add 50 µL of the prepared ADC solution to each well.[8] Include untreated cells as a control.
-
Incubation: Incubate the plate at 37°C for 48-144 hours.[7][8] The incubation time is dependent on the payload of the ADC; for instance, tubulin inhibitors may require 72 or 96 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate at 37°C for 1-4 hours.[7][8]
-
Solubilization: Add 100 µL of 10% SDS-HCl solution and incubate at 37°C overnight in the dark to dissolve the formazan crystals.[7][8]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[7][8]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
ADC of interest
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
ADC Treatment: After 24 hours, treat the cells with serial dilutions of the ADC.[1] Include untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).[1]
-
Reagent Preparation and Addition: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[1] Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[1]
-
Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[1] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
Luminescence Reading: Measure the luminescence using a luminometer.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Mandatory Visualizations
Workflow for In Vitro Cytotoxicity Assay Validation
The following diagram illustrates a typical workflow for the validation of an in vitro cytotoxicity assay for ADCs.
Caption: A generalized workflow for the validation of an in vitro cytotoxicity assay for ADCs.
Simplified Signaling Pathway of ADC-Induced Apoptosis
This diagram depicts the key steps involved in ADC-induced apoptosis, a common mechanism of cell death.
Caption: Simplified signaling pathway of ADC-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 4. scirp.org [scirp.org]
- 5. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [worldwide.promega.com]
- 6. promega.com.cn [promega.com.cn]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
The Long and Short of It: A Head-to-Head Comparison of PEG Linker Lengths in Bioconjugate Development
For researchers, scientists, and drug development professionals, the choice of a linker in a bioconjugate is a critical decision that profoundly impacts its therapeutic success. Polyethylene glycol (PEG) linkers have become a cornerstone in the design of sophisticated therapies like antibody-drug conjugates (ADCs), offering a tunable scaffold to optimize performance. This guide provides an objective, data-driven comparison of different PEG linker lengths, summarizing key experimental findings to inform the rational design of next-generation biotherapeutics.
The length of a PEG linker is a crucial parameter that modulates the physicochemical and biological properties of a bioconjugate, influencing its stability, pharmacokinetics, efficacy, and toxicity.[1] Generally, longer PEG chains increase the hydrodynamic size of the bioconjugate, which can lead to reduced renal clearance and a prolonged circulation half-life.[1][2] This "stealth" effect can also shield the bioconjugate from enzymatic degradation and lessen its immunogenicity.[1][3] Conversely, shorter PEG linkers may be preferred where minimizing steric hindrance is critical for maintaining high binding affinity to a target.[1] The optimal length is therefore a delicate balance, tailored to the specific antibody, payload, and therapeutic goal.[4]
Quantitative Comparison of PEG Linker Performance
The following tables summarize quantitative data from various preclinical studies, highlighting the impact of PEG linker length on key performance indicators in different bioconjugate platforms. It is important to note that these data are synthesized from studies using different molecular constructs and experimental models, illustrating general trends rather than absolute direct comparisons.[2]
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)
| Linker Length | ADC Construct (Antibody-Payload) | Cell Line | IC50 (nM) | Key Observation | Reference |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | ~4.4 | Baseline cytotoxicity. | [2] |
| PEG4K | ZHER2-PEG4K-MMAE | NCI-N87 | ~19.8 | Longer PEG chains can lead to a decrease in in vitro potency, potentially due to steric hindrance.[2] | [5] |
| PEG10K | ZHER2-PEG10K-MMAE | NCI-N87 | ~99 | A significant reduction in cytotoxicity is observed with a 10 kDa PEG chain.[5] | [5] |
| PEG of varying lengths | anti-CD30-MMAE | L540cy | Comparable EC50s | In some systems, cytotoxicity is not significantly affected by PEG linker length. | [2] |
Table 2: Influence of PEG Linker Length on Pharmacokinetics (PK) of ADCs in Rodents
| Linker Length | ADC Construct | Half-Life (t½) | Clearance Rate | Key Observation | Reference |
| PEG2 / PEG4 | Trastuzumab-MMAE | - | Faster | Reduced efficacy due to rapid clearance. | [6] |
| PEG8 / PEG12 | Trastuzumab-MMAE | - | Slower | A PEG8 side chain has been identified as a minimum length for achieving optimal slower clearance.[7][8] | [6][7] |
| mPEG24 | Trastuzumab-MMAE | - | Significantly Slower | Prolonged half-life and enhanced animal tolerability. | [6] |
| No PEG | Affibody-MMAE | 19.6 min (in mice) | - | Miniaturized bioconjugates often have very short half-lives. | [5] |
| 4 kDa PEG | Affibody-MMAE | 49 min (in mice) | - | A 2.5-fold increase in half-life with a 4 kDa PEG linker.[5] | [5] |
| 10 kDa PEG | Affibody-MMAE | 219.6 min (in mice) | - | An 11.2-fold increase in half-life with a 10 kDa PEG linker.[5] | [5] |
Table 3: Effect of PEG Linker Length on In Vivo Anti-Tumor Efficacy of ADCs
| Linker Length | Tumor Model | Tumor Growth Inhibition (TGI) / Tumor Weight Reduction | Key Observation | Reference |
| Non-PEGylated | L540cy xenograft | 11% reduction in tumor weight | Modest efficacy without PEGylation. | [9] |
| 2 and 4 PEG units | L540cy xenograft | 35-45% reduction in tumor weight | A notable increase in efficacy with shorter PEG linkers. | [9] |
| 8, 12, and 24 PEG units | L540cy xenograft | 75-85% reduction in tumor weight | A significant and similar level of high efficacy was observed for ADCs with 8 or more PEG units.[9] | [9] |
| Dox/FL-10K | Folate receptor-overexpressing xenograft | >40% reduction compared to 2K and 5K groups | Longer PEG linkers can enhance tumor accumulation and therapeutic effect in targeted liposomal systems.[10] | [10] |
Table 4: Impact of PEG Linker Length on ADC Stability
| Linker Type | Time Point (hours) | % Payload Loss in Mouse Plasma | Key Observation | Reference |
| ADC-PEG4 | 24 | 22% | Shorter PEG linkers may offer less protection against payload deconjugation. | [11] |
| ADC-PEG8 | 24 | 12% | The longer PEG8 linker demonstrated greater stability in mouse plasma.[11] | [11] |
Visualizing the Workflow and Mechanisms
To better understand the processes involved in evaluating and understanding the function of ADCs with different PEG linkers, the following diagrams illustrate a generalized experimental workflow and a key mechanism of action.
Generalized experimental workflow for comparing ADCs with different PEG linker lengths.
Mechanism of action for a typical antibody-drug conjugate (ADC).
Detailed Experimental Protocols
Reproducible and well-documented experimental methods are crucial for the accurate comparison of different linker technologies. Below are generalized protocols for key experiments used to evaluate the performance of bioconjugates with varying PEG linker lengths.
Protocol 1: Synthesis and Characterization of ADCs via Cysteine Conjugation
Objective: To synthesize and characterize ADCs with varying PEG linker lengths using site-specific cysteine conjugation.
Materials:
-
Monoclonal antibody (mAb)
-
Reducing agent (e.g., tris(2-carboxyethyl)phosphine, TCEP)
-
Drug-linker constructs with different PEG lengths (e.g., Maleimide-PEG4-Drug, Maleimide-PEG8-Drug, Maleimide-PEG24-Drug) dissolved in DMSO
-
Reaction Buffer (e.g., PBS with EDTA, pH 7.4)
-
Quenching solution (e.g., N-acetylcysteine)
-
Size Exclusion Chromatography (SEC) system for purification
Procedure:
-
Antibody Reduction: Incubate the mAb with a 2-3 molar excess of TCEP for 1-2 hours at 37°C to partially reduce interchain disulfide bonds.
-
Removal of Reducing Agent: Immediately purify the reduced antibody using a desalting column equilibrated with degassed Reaction Buffer.
-
Conjugation: Add a 1.5 to 5-fold molar excess of the Maleimide-PEG-Drug construct to the reduced antibody. Incubate for 1-2 hours at room temperature.
-
Quenching: Add a 20-fold molar excess of N-acetylcysteine to quench any unreacted maleimide (B117702) groups and incubate for 30 minutes.[12]
-
Purification: Purify the ADC from unconjugated drug-linker and other reactants using an SEC column.[13]
-
Characterization:
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potential of an ADC on cancer cell lines.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
ADCs with different PEG linkers, control antibody, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13]
-
ADC Treatment: Prepare serial dilutions of the ADCs and controls in complete cell culture medium. Add the diluted compounds to the respective wells.[13][15]
-
Incubation: Incubate the plates for 72 to 120 hours.[15]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.[12]
Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rodents
Objective: To determine the circulation half-life and clearance rate of an ADC.
Materials:
-
Naive rats or mice[4]
-
ADCs with different PEG linkers
-
Equipment for intravenous (IV) administration and blood collection
Procedure:
-
ADC Administration: Administer a single IV dose of the ADC to each animal.[4]
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168 hours).[4]
-
Sample Processing: Isolate plasma from the blood samples.[16]
-
ADC Quantification: Determine the concentration of the ADC in the plasma using an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[4]
-
Data Analysis: Plot the plasma concentration versus time and fit the data to a pharmacokinetic model to calculate parameters such as half-life (t½) and clearance.[17]
Protocol 4: In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the anti-tumor activity of an ADC.
Materials:
-
Immunodeficient mice
-
Human tumor cells
-
ADCs with different PEG linkers and a vehicle control
Procedure:
-
Tumor Implantation: Subcutaneously implant human tumor cells into the mice.[15]
-
Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).[15]
-
Randomization: Randomize mice into treatment and control groups.[15]
-
ADC Administration: Administer the ADCs and vehicle control intravenously at a specified dosing schedule.[2][15]
-
Tumor Measurement: Measure tumor volume bi-weekly using calipers.[2]
-
Efficacy Evaluation: At the end of the study, euthanize the mice and weigh the tumors. Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.[2]
Conclusion
The length of a PEG linker is a critical design parameter that profoundly influences the therapeutic potential of a bioconjugate.[1] The compiled data demonstrates that there is no universally optimal PEG linker length. Longer PEG chains generally enhance pharmacokinetic properties and in vivo efficacy but may come at the cost of reduced in vitro potency.[1][18] Conversely, shorter linkers may preserve high binding affinity and stability but can lead to more rapid clearance.[1][19] The optimal PEG linker length is context-dependent and must be empirically determined for each specific bioconjugate, considering the antibody, payload, and target antigen density.[2] A systematic evaluation of a range of PEG linker lengths, using the experimental frameworks provided, is therefore crucial in the preclinical development of any new bioconjugate to identify the optimal candidate for therapeutic success.[2][20]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. dovepress.com [dovepress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to the In Vivo Stability of Triazole Bonds
For researchers, scientists, and drug development professionals, the choice of chemical linkage in bioconjugation is critical to the efficacy, safety, and pharmacokinetic profile of a therapeutic or diagnostic agent. The 1,2,3-triazole linkage, famously formed via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has become a cornerstone of "click chemistry" due to its efficiency and bioorthogonality.[1][2] This guide provides an objective comparison of the triazole bond's in vivo stability against other common linkages, supported by experimental data and detailed protocols.
The 1,2,3-triazole ring is renowned for its exceptional chemical robustness.[1] It is highly resistant to enzymatic degradation by proteases, hydrolysis under both acidic and basic conditions, and oxidative or reductive environments.[1][3][4] This inherent stability makes it an ideal linker for applications requiring long-term integrity within a biological system.[1][5] Furthermore, its ability to mimic the electronic and spatial properties of a trans-amide bond has led to its successful use as an amide surrogate in peptides, significantly enhancing their metabolic stability without compromising biological function.[3][6]
Quantitative Comparison of Linkage Stability
The stability of a chemical bond is a determining factor for the success of bioconjugates in vivo. The following table summarizes the stability of the 1,2,3-triazole linkage compared to other frequently used bio-orthogonal and conventional linkages under various physiological conditions.
| Linkage Type | Stability to Hydrolysis (pH 7.4) | Stability in Serum/Plasma | Stability to Reducing Agents (e.g., Glutathione, DTT) | Key Considerations |
| 1,2,3-Triazole | Highly Stable | Highly Stable | Highly Stable | Considered one of the most robust and metabolically inert linkages available for bioconjugation.[1] |
| Amide | Highly Stable | Generally Stable | Highly Stable | While chemically stable, it is susceptible to cleavage by specific endogenous proteases. |
| Ester | Prone to Hydrolysis | Rapidly Cleaved by Esterases | Stable | Often employed in prodrug design for controlled release of a payload.[1] |
| Disulfide | Stable | Cleaved by Thiols | Readily Cleaved | Its cleavage in the reducing intracellular environment is utilized for cytoplasmic drug delivery.[1] |
| Oxime | Generally Stable | Moderately Stable | Stable | Stability can be pH-dependent and is generally lower than that of the triazole linkage.[1] |
| Thioether (from Maleimide) | Stable | Prone to Thiol Exchange | Stable | Can undergo a retro-Michael reaction and exchange with thiol-containing proteins like albumin.[1] |
Visualizing the Triazole Advantage and Experimental Workflows
To better understand the structural stability and the methods used for its validation, the following diagrams illustrate the triazole linkage and standard experimental workflows.
Caption: Structure and key stability features of the 1,2,3-triazole bond.
Caption: Experimental workflow for an in vitro serum stability assay.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Experimental Protocols
Reproducible and standardized protocols are essential for the accurate assessment of bioconjugate stability.
Protocol 1: In Vitro Stability in Human Serum
This assay evaluates the stability of a bioconjugate in a complex biological matrix that mimics the circulatory environment.[1]
-
Objective: To determine the rate of degradation or cleavage of a bioconjugate in human serum over time.
-
Materials:
-
Test bioconjugate
-
Pooled human serum, pre-warmed to 37°C
-
Incubator set to 37°C
-
Protein precipitation solution (e.g., cold acetonitrile (B52724) with an internal standard)
-
Microcentrifuge
-
LC-MS/MS system for quantification
-
-
Methodology:
-
Spike the test bioconjugate into the pre-warmed human serum to a final concentration relevant to the intended in vivo dose (e.g., 10 µM).[1]
-
Immediately withdraw a time point zero (T=0) aliquot.
-
Incubate the remaining mixture at 37°C with gentle agitation.
-
At designated time points (e.g., 1, 4, 8, 24, 48 hours), withdraw additional aliquots.[1]
-
For each aliquot, add 3 volumes of cold protein precipitation solution, vortex thoroughly, and incubate at -20°C for at least 30 minutes to precipitate serum proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[7]
-
Carefully collect the supernatant and analyze it using a validated LC-MS/MS method to quantify the concentration of the intact bioconjugate.
-
Data Analysis: Calculate the percentage of intact bioconjugate remaining at each time point relative to the T=0 sample and determine the in vitro half-life.
-
Protocol 2: In Vivo Pharmacokinetic (PK) Study
This experiment provides the most relevant data on a bioconjugate's stability and behavior in a living organism.[8][9]
-
Objective: To determine the pharmacokinetic profile, including the half-life, clearance, and metabolic stability of a bioconjugate in vivo.
-
Materials:
-
Test bioconjugate
-
Animal model (e.g., BALB/c mice)
-
Dosing and blood collection equipment
-
Anticoagulant (e.g., EDTA)
-
Centrifuge
-
Analytical system (e.g., LC-MS/MS or ELISA)
-
-
Methodology:
-
Administer the bioconjugate to a cohort of animals at a specified dose, typically via intravenous (IV) injection.[8]
-
Collect blood samples into tubes containing an anticoagulant at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose).[8]
-
Process the blood samples immediately by centrifugation to separate the plasma.[7] Store plasma samples at -80°C until analysis.
-
Analyze the plasma samples using a validated method to determine the concentration of the intact bioconjugate.[8] Depending on the conjugate, it may also be necessary to measure total antibody and free payload concentrations.
-
Data Analysis: Plot the mean plasma concentration of the intact bioconjugate versus time.[8] Use appropriate software to perform a non-compartmental analysis and calculate key pharmacokinetic parameters, including half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).[7]
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amide-to-Triazole Switch in Somatostatin-14-Based Radioligands: Impact on Receptor Affinity and In Vivo Stability | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Antibody-Drug Conjugate Pharmacokinetics: The Critical Role of Linker Technology
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of how different linker technologies impact the pharmacokinetic profiles of Antibody-Drug Conjugates (ADCs), supported by experimental data and detailed methodologies.
The linker, the chemical bridge between a monoclonal antibody and a potent cytotoxic payload, is a critical determinant of an Antibody-Drug Conjugate's (ADC) efficacy and safety. Its design dictates the stability of the ADC in circulation and the efficiency of payload release at the tumor site. An ideal linker remains stable in the bloodstream to minimize off-target toxicity but efficiently releases the payload upon internalization into the target cancer cell. This guide provides an objective comparison of prominent ADC linker technologies, focusing on their impact on pharmacokinetics (PK).
The Influence of Linker Type on ADC Pharmacokinetics
The choice between a cleavable and a non-cleavable linker is a fundamental decision in ADC design, with each strategy offering distinct advantages that influence the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Cleavable Linkers: These are designed to release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell, such as enzymes, lower pH, or a reducing environment.[1] This targeted release can lead to a "bystander effect," where the released, membrane-permeable payload can kill neighboring antigen-negative tumor cells, which is advantageous in treating heterogeneous tumors.[2] However, premature cleavage in circulation can lead to off-target toxicity.[3]
Non-Cleavable Linkers: These linkers release the payload only after the complete degradation of the antibody in the lysosome.[2] This generally results in greater plasma stability and a more favorable safety profile due to minimal premature payload release.[3][4] The released payload is typically an amino acid-linker-drug complex, which is often less membrane-permeable, thus limiting the bystander effect.[5]
Data Presentation: Comparative Pharmacokinetic Parameters
The following tables summarize quantitative data from preclinical studies, offering a comparative view of the pharmacokinetic parameters of ADCs with different linker technologies. It is important to note that direct head-to-head comparisons across a wide variety of linkers under identical experimental conditions are limited in published literature; therefore, the data presented here is a synthesis from various studies and should be interpreted as illustrative of general trends.
Table 1: Preclinical Pharmacokinetic Parameters of ADCs with Cleavable vs. Non-Cleavable Linkers
| ADC Construct (Antibody-Payload) | Linker Type | Linker Example | Animal Model | Half-life (t½) | Clearance (CL) | Area Under the Curve (AUC) | Reference(s) |
| Trastuzumab-DM1 | Non-cleavable (Thioether) | SMCC | Rat | ~4.56 days | Slower | Higher | [6] |
| Trastuzumab-DM1 | Cleavable (Disulfide) | SPP | Rat | Shorter than SMCC | Faster than SMCC | Lower than SMCC | [6] |
| Anti-CD22-DM1 | Non-cleavable (Thioether) | MCC | Rat | Longer | Slower | Higher | [7] |
| Anti-CD22-DM1 | Cleavable (Disulfide) | SPP | Rat | Shorter | Faster | Lower | [7] |
| Anti-CD79b-MMAE | Cleavable (Val-Cit) | vc-PABC | Rat | - | - | - | [8] |
| Anti-CD79b-MMAE | Tandem-Cleavage (Glucuronide-Val-Cit) | - | Rat | More Stable in Serum | - | - | [8] |
Table 2: Impact of Linker Hydrophilicity (PEGylation) on ADC Pharmacokinetics
| Linker Feature | Key Pharmacokinetic Parameter | Observation | Reference(s) |
| Increasing PEG chain length (e.g., PEG4 to PEG8) | Plasma Stability | Longer PEG chains can shield the payload, leading to greater stability. An ADC with a PEG8 linker showed nearly half the payload loss in mouse plasma over 24 hours compared to a PEG4 linker. | [9] |
| Increasing PEG chain length (PEG2 to PEG24) | Plasma Exposure | Increased plasma and tumor exposures with longer PEG chains. | [10] |
| Increasing PEG chain length (PEG2 to PEG24) | Plasma Clearance | Lower plasma clearances with longer PEG chains. A PEG8 side chain has been identified as a minimum length for achieving optimal slower clearance. | [10] |
| Long PEG (e.g., PEG18-24) | Circulation Time | Maximizes circulation time and exposure, but may have a trade-off with in vitro potency. | [10] |
Table 3: Comparative Plasma Stability of Different Cleavable Linkers
| Linker Class | Linker Example | Stability in Human Plasma | Key Characteristics | Reference(s) |
| Peptide (Cathepsin-Cleavable) | Val-Cit-PABC | High | Stable in human plasma but can be susceptible to premature cleavage by carboxylesterase in mouse plasma. | [11] |
| Peptide (Cathepsin-Cleavable) | Glu-Val-Cit (EVCit) | High | More stable than Val-Cit and resistant to neutrophil elastase-mediated cleavage. | [11] |
| pH-Sensitive | Hydrazone | Moderate | Stable at physiological pH but hydrolyzes in acidic environments. Prone to some hydrolysis in the bloodstream. | [1][11] |
| Redox-Sensitive | Disulfide | Moderate to Low | Susceptible to reduction by glutathione, which is present at low levels in plasma but high concentrations intracellularly. | [1][11] |
Experimental Protocols
Accurate assessment of ADC pharmacokinetics relies on robust and well-defined experimental methodologies. Below are detailed protocols for key experiments cited in the evaluation of ADCs with different linkers.
In Vitro Plasma Stability Assay
Objective: To determine the rate of payload deconjugation from an ADC in plasma from various species over time.
Methodology:
-
ADC Incubation: Thaw frozen plasma (e.g., human, mouse, rat) at 37°C.[9] Dilute the test ADC to a final concentration of approximately 100 µg/mL in the plasma.[9] A control sample of the ADC in a buffer like PBS should be run in parallel.
-
Time Points: Incubate the plasma-ADC mixture at 37°C.[11] Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).[9]
-
Analysis: Analyze the samples to determine the amount of intact ADC or released payload. This is typically done using Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the average Drug-to-Antibody Ratio (DAR) or by quantifying the free payload.[3]
-
Data Analysis: Plot the average DAR or the concentration of free payload against time.[9] The rate of change is a measure of the ADC's plasma stability.
Pharmacokinetic Study in Animal Models
Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) of an ADC in an animal model.
Methodology:
-
Animal Model: Utilize relevant animal models, such as tumor-bearing mice (e.g., with xenograft tumors) or rats.[5]
-
Dosing: Administer the ADC, typically via intravenous injection, at a predetermined dose.[5]
-
Sample Collection: Collect blood samples at multiple time points post-administration.[5] Process the blood to obtain plasma.
-
Quantification of ADC and Payload:
-
Total Antibody and Conjugated ADC (ELISA): Use an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the total antibody concentration and the concentration of the conjugated ADC.[12]
-
Free Payload (LC-MS/MS): Precipitate plasma proteins and analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of the unconjugated payload.[5]
-
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) for the different ADC species.[5]
Biodistribution Study with Radiolabeled ADCs
Objective: To visualize and quantify the distribution of an ADC to various organs and the tumor over time.
Methodology:
-
Radiolabeling: Covalently attach a radioisotope (e.g., 89Zr, 111In, 67Cu) to the antibody component of the ADC using a chelating agent.[13][14]
-
Animal Model and Administration: Use tumor-bearing mice and administer the radiolabeled ADC intravenously.[13]
-
Imaging: At predetermined time points (e.g., 24, 48, 120 hours), perform imaging using techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), depending on the radioisotope used.[14]
-
Ex Vivo Biodistribution: After the final imaging time point, euthanize the animals and harvest tumors and major organs.[13]
-
Radioactivity Measurement: Weigh the tissues and measure the radioactivity in each sample using a gamma counter.[13]
-
Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g) to quantify the uptake of the ADC in different tissues.[13]
Visualizing Key Concepts and Workflows
Diagrams created using the DOT language help to illustrate the complex relationships and processes involved in ADC pharmacokinetic studies.
Conclusion
The selection of a linker is a critical, multifaceted decision in the design of an ADC, with profound implications for its pharmacokinetic profile, and consequently, its therapeutic index. Non-cleavable linkers generally offer superior plasma stability, leading to a longer half-life and a better safety profile, making them well-suited for highly and homogeneously expressed tumor antigens.[3][4] Cleavable linkers, while potentially having a shorter half-life and a higher risk of premature payload release, can provide enhanced potency through the bystander effect, which is particularly advantageous for treating heterogeneous tumors.[3] Furthermore, the incorporation of hydrophilic linkers, such as those with polyethylene (B3416737) glycol (PEG) chains, can significantly improve the overall pharmacological properties of an ADC by increasing its solubility, stability, and circulation time.[10] A thorough understanding of the target biology, tumor microenvironment, and the physicochemical properties of the payload is paramount in selecting the optimal linker strategy to maximize the therapeutic potential of the next generation of antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Determination of ADC Concentration by Ligand-Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
A Comparative Guide to Assessing the Immunogenicity of DBCO-Linked Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy. These complex molecules, comprising a monoclonal antibody (mAb), a cytotoxic payload, and a chemical linker, combine the specificity of antibodies with the potent cell-killing ability of chemotherapy. However, their structural complexity presents unique challenges, particularly the potential to elicit an unwanted immune response. This immunogenicity can lead to the formation of anti-drug antibodies (ADAs), which may alter the ADC's pharmacokinetics, compromise efficacy, and impact patient safety.[1][2]
This guide provides a comparative analysis of the immunogenicity of ADCs, with a specific focus on those utilizing Dibenzocyclooctyne (DBCO) linkers for conjugation. We will delve into the factors influencing immunogenicity, detail the standard experimental protocols for assessment, and compare different analytical platforms.
Factors Influencing the Immunogenicity of ADCs
The potential for an ADC to be immunogenic is multifactorial, with contributions from each of its components.[1] ADAs can be formed against the antibody, the linker, the cytotoxic drug, or neoepitopes created by the conjugation process.[3]
-
The Monoclonal Antibody: The origin and sequence of the mAb are critical. While humanized and fully human antibodies are designed to reduce immunogenicity, they can still elicit an immune response.[1]
-
The Cytotoxic Payload: The small-molecule drug can act as a hapten—a small molecule that becomes immunogenic when attached to a larger carrier like an antibody.[1][2] The hydrophobicity of the payload can also promote aggregation, a known driver of immunogenicity.[1][4]
-
The Linker: The linker's chemical structure is a key determinant of the ADC's overall properties, including its immunogenic potential.[5][6][7] Linkers can also behave as haptens.[1][8] The stability of the linker is crucial; premature release of the payload can lead to off-target toxicity and potential immune responses.[9][10]
Focus on DBCO Linkers:
DBCO linkers are widely used in bioconjugation for their role in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and specific "click chemistry" reaction that does not require a toxic copper catalyst.[11][12] While advantageous for manufacturing, the DBCO moiety itself presents specific challenges. The DBCO group is inherently hydrophobic, which can increase the propensity of the resulting ADC to aggregate.[2][12] This aggregation is a significant risk factor for increased immunogenicity.[1][2] Therefore, while DBCO offers precision in conjugation, its impact on the ADC's physicochemical properties and subsequent immunogenicity risk must be carefully evaluated.
| Linker Type | Key Characteristics | Potential Immunogenicity Considerations | References |
| DBCO (Dibenzocyclooctyne) | Aromatic, relatively rigid. Used in copper-free click chemistry (SPAAC). | Inherently hydrophobic, which can promote aggregation and increase immunogenicity risk. Can act as a hapten. | [2][12] |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Conventional amine-to-thiol linker, non-cleavable. | More constrained and aromatic structures can induce high levels of linker-specific antibodies. | [2] |
| PEG-based (e.g., PEG24) | Hydrophilic, flexible, non-aromatic. | Generally used to reduce immunogenicity by masking epitopes and increasing solubility, thereby preventing aggregation. However, pre-existing anti-PEG antibodies have been reported in the population. | [13] |
| Peptide Linkers (e.g., Val-Cit) | Cleavable by specific lysosomal enzymes (e.g., Cathepsin B). | Generally stable in circulation, reducing premature payload release. The dipeptide itself can be a potential antigenic site. | [6][10] |
Experimental Protocols for Immunogenicity Assessment
A systematic, tiered approach is the industry and regulatory standard for assessing the immunogenicity of ADCs.[1][3][8][14] This strategy involves screening for ADAs, confirming their specificity, and characterizing their potential clinical impact.
The goal of this multi-step process is to produce reliable data that can be correlated with pharmacokinetic (PK), safety, and efficacy outcomes.[3]
-
Screening Assay: The first step is to analyze patient samples for the presence of binding ADAs using a highly sensitive assay. Putative positive samples are flagged for further testing.
-
Confirmatory Assay: Samples that screen positive undergo a confirmatory assay to demonstrate the specificity of the antibody response. This is typically a competition assay where the addition of excess ADC should inhibit the signal, confirming that the detected antibodies bind specifically to the drug.[8]
-
Characterization Assays: Confirmed positive samples are further characterized to understand the nature of the immune response.
-
Titer Determination: The relative concentration of ADAs in a sample is quantified.[15]
-
Domain Specificity: A critical step for ADCs is to determine which part of the molecule the ADAs are targeting: the mAb, the linker-payload, or neoepitopes.[8][16] This is often done using competition assays with the unconjugated mAb or other relevant components.
-
Neutralizing Antibody (NAb) Assay: This assay determines if the ADAs have the potential to inhibit the biological activity of the ADC. For ADCs, which act intracellularly, cell-based bioassays are the preferred and recommended format as they are more reflective of the in vivo mechanism of action.[3]
-
Caption: A typical tiered workflow for ADC immunogenicity assessment.
The selection of the right analytical platform is crucial for the sensitive and reliable detection of ADAs. Each technology has distinct advantages and limitations.
| Assay Platform | Principle | Advantages for ADC Testing | Limitations | References |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Immobilized ADC captures ADAs, which are detected by an enzyme-conjugated secondary antibody. | Widely available, cost-effective. | Can have lower drug tolerance and sensitivity compared to other platforms. | [15] |
| ECL (Electrochemiluminescence) | Uses ruthenium-labeled reagents that emit light upon electrochemical stimulation. | High sensitivity, wide dynamic range, low sample volume, good drug tolerance. | Requires specialized instrumentation. | [15] |
| SPR (Surface Plasmon Resonance) | Measures changes in refractive index upon binding of ADAs to an ADC-coated sensor chip. | Real-time, label-free detection. Can provide kinetic data (on/off rates). | Lower throughput, potential for non-specific binding. | [15] |
| BLI (Biolayer Interferometry) | Measures changes in the interference pattern of white light reflected from a biosensor tip as molecules bind. | Real-time, label-free, higher throughput than SPR. | Can be less sensitive than SPR for certain interactions. | [15] |
Early assessment of immunogenicity risk can help guide the selection and engineering of ADC candidates.
-
In Silico Tools: Computational algorithms can predict potential T-cell and B-cell epitopes on the protein sequence of the mAb.
-
In Vitro T-cell Assays: These assays involve co-culturing peripheral blood mononuclear cells (PBMCs) from a diverse pool of human donors with the ADC. The activation of T-cells, a key step in initiating an adaptive immune response, is then measured by assessing cell proliferation or the release of cytokines (e.g., IL-2, IFN-γ).[1]
-
In Vivo Animal Models: While the predictive value for human immunogenicity is limited, animal studies are essential for preclinical safety assessment.[8] Specialized models, such as human leukocyte antigen (HLA) transgenic mice or humanized mice (immunodeficient mice engrafted with human immune cells), can provide more relevant insights into potential human immune responses.[17]
Signaling Pathways and Immune Response
The induction of an immune response to an ADC is a complex process involving multiple components of the immune system. The ADC can be taken up by antigen-presenting cells (APCs), such as dendritic cells. Inside the APC, the ADC is processed into smaller peptides, which are then presented on the cell surface by major histocompatibility complex (MHC) class II molecules. These peptide-MHC complexes can be recognized by specific T-helper cells, which in turn activate B-cells to differentiate into plasma cells and produce ADAs.
Caption: Simplified signaling pathway of an ADC-induced immune response.
Conclusion and Recommendations
Assessing the immunogenicity of ADCs is a critical component of their development, directly impacting their safety and efficacy profile. While DBCO linkers provide significant advantages in the precise and efficient manufacturing of ADCs through copper-free click chemistry, their inherent hydrophobicity introduces a potential risk factor for aggregation-induced immunogenicity.[2][12]
Therefore, for DBCO-linked ADCs, it is imperative to:
-
Conduct Thorough Physicochemical Characterization: Early and rigorous assessment of aggregation propensity and solubility under various formulation conditions is essential.
-
Employ a Comprehensive, Tiered Bioanalytical Strategy: A robust testing cascade, including sensitive screening, specific confirmation, and detailed characterization (titer, domain specificity, and neutralization), is required to fully understand any potential immune response.[1][8]
-
Prioritize Cell-Based Neutralizing Antibody Assays: Given the intracellular mechanism of action of ADCs, cell-based NAb assays that can measure the inhibition of the drug's biological function are the most clinically relevant and are preferred by regulatory agencies.[3]
-
Integrate Data: Immunogenicity data should not be viewed in isolation. A holistic risk assessment requires correlating ADA results with pharmacokinetic, pharmacodynamic, efficacy, and safety data to determine any clinical impact.[3]
By adopting a proactive and comprehensive approach to immunogenicity assessment, researchers and developers can better mitigate risks and advance the development of safer and more effective DBCO-linked ADCs for patients in need.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creativepegworks.com [creativepegworks.com]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Immunogenicity of antibody-drug conjugates: observations across 8 molecules in 11 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Immunogenicity Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 16. tandfonline.com [tandfonline.com]
- 17. creative-biolabs.com [creative-biolabs.com]
A Researcher's Guide to Validating ADC Internalization and Trafficking
For researchers, scientists, and drug development professionals, the successful development of Antibody-Drug Conjugates (ADCs) hinges on a thorough understanding of their internalization and intracellular trafficking. The precise delivery of a cytotoxic payload to the target cancer cell is paramount for ADC efficacy and safety. This guide provides a comparative overview of key assays used to validate these critical processes, complete with experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most appropriate methods for your research needs.
The journey of an ADC from binding to a cell surface antigen to releasing its payload within the lysosome is a multi-step process. Validating each stage is crucial for optimizing ADC design and predicting its therapeutic potential. Key questions that researchers must answer include: Does the ADC internalize into the target cell? How quickly and to what extent does it internalize? Does it reach the lysosome, the intended site of payload release? And is the payload effectively released in the lysosomal environment?
This guide explores a range of assays designed to answer these questions, from live-cell imaging techniques that provide real-time kinetic data to functional assays that measure the ultimate cytotoxic effect. We will delve into the principles, advantages, and limitations of each method, supported by comparative data to inform your experimental design.
Comparative Analysis of ADC Internalization and Trafficking Assays
Choosing the right assay depends on various factors, including the specific research question, required throughput, and available instrumentation. The following table summarizes the key characteristics of commonly used ADC internalization and trafficking assays.
| Assay Type | Principle | Throughput | Key Advantages | Key Limitations |
| Live-Cell Imaging (pH-Sensitive Dyes) | Utilizes fluorescent dyes (e.g., pHrodo, CypHer5E) that exhibit increased fluorescence in the acidic environment of endosomes and lysosomes.[1][2][3][4] | High (96- to 1536-well plates)[1] | Real-time kinetic data, high signal-to-noise ratio, no-wash protocols.[1][3] | Requires specialized imaging equipment (e.g., high-content imager, live-cell analysis system). |
| Quench-Based Fluorescence Assays | An antibody labeled with a fluorescent dye is used. A quenching agent that cannot enter the cell is added to extinguish the fluorescence of non-internalized antibodies.[5][6][7] | Medium to High | Quantitative measurement of internalization, can be adapted for flow cytometry and microscopy.[5][8] | Requires wash steps, potential for incomplete quenching. |
| Toxin-Based Functional Assays | A secondary antibody conjugated to a toxin (e.g., saporin) is used. Internalization of the primary antibody-secondary conjugate leads to cell death, which is measured.[9][10][11][12] | High (96- to 384-well plates)[9] | Highly sensitive due to the catalytic nature of the toxin, directly measures a functional outcome.[9] | Indirect measure of internalization, potential for off-target toxicity of the toxin. |
| Lysosomal Co-localization Assays | The ADC is labeled with a fluorescent dye, and lysosomes are stained with a fluorescent marker (e.g., LysoTracker or anti-LAMP1 antibody). Co-localization of the two signals is assessed by microscopy.[8] | Low to Medium | Provides direct visual evidence of lysosomal trafficking. | Can be subjective, requires sophisticated microscopy for quantification. |
| Payload Release Assays (LC-MS/MS) | The concentration of the released cytotoxic payload is measured in cell lysates or subcellular fractions using liquid chromatography-mass spectrometry. | Low to Medium | Directly quantifies the active drug, provides information on drug metabolism. | Requires specialized equipment and expertise, lower throughput. |
Quantitative Performance Metrics:
| Metric | Live-Cell Imaging (pH-Sensitive Dyes) | Quench-Based Fluorescence Assays | Toxin-Based Functional Assays |
| Sensitivity | High | Moderate to High | Very High |
| Throughput | High (Z'-factor > 0.5 achievable)[13] | Medium to High | High |
| Cost per Sample | Moderate | Low to Moderate | Low to Moderate |
| Time to Result | Hours to days | Hours | Days |
Experimental Workflows and Signaling Pathways
To visualize the processes involved in ADC internalization and the assays used to measure them, the following diagrams have been generated using Graphviz.
Caption: A diagram illustrating the key steps in the ADC mechanism of action, from binding to a cancer cell to inducing cell death.
Caption: The workflow for a live-cell imaging assay to measure ADC internalization using pH-sensitive dyes.
Caption: The workflow for a quench-based fluorescence assay to quantify the percentage of internalized ADC.
References
- 1. High-Throughput Screening for Internalizing Antibodies by Homogeneous Fluorescence Imaging of a pH-Activated Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlating Internalization and Potency to Accelerate Antibody Discovery and Development | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. thermofisher.com [thermofisher.com]
- 4. Improved Labeling Tools for Antibody–Drug Conjugate Screening & Characterization | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Antibody Internalization | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Antibody Internalization | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Quantitative Assessment of Antibody Internalization with Novel Monoclonal Antibodies against Alexa Fluorophores | PLOS One [journals.plos.org]
- 9. news-medical.net [news-medical.net]
- 10. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsbio.com [atsbio.com]
- 12. atsbio.com [atsbio.com]
- 13. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Safety Operating Guide
Personal protective equipment for handling DBCO-PEG4-Ahx-DM1
Essential Safety and Handling Guide for DBCO-PEG4-Ahx-DM1
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for the handling and disposal of this compound, an antibody-drug conjugate (ADC) linker containing the potent cytotoxic agent DM1. Due to the hazardous nature of the DM1 payload, stringent safety protocols must be followed to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Safety Precautions
This compound is comprised of a DBCO linker and Mertansine (DM1), a potent microtubule inhibitor. While the Safety Data Sheet (SDS) for the full conjugate may not fully reflect the hazards of its components, the DM1 payload is classified as a hazardous substance.[1][2] It is suspected of causing genetic defects, cancer, and damage to fertility or an unborn child.[1][2] It can also cause severe skin, eye, and respiratory irritation.[1][3] Therefore, this compound must be handled with extreme caution in a controlled environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent skin, eye, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption of the cytotoxic agent. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects eyes and face from splashes of liquids or airborne particles. |
| Body Protection | Disposable, solid-front, back-closure chemotherapy gown with long sleeves and elastic cuffs. | Provides a barrier against contamination of clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling the powder form or creating aerosols. | Prevents inhalation of the potent cytotoxic compound. |
| Foot Protection | Disposable shoe covers. | Prevents the spread of contamination outside of the designated handling area. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound should be performed within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (gloves, lab coat, and eye protection) when unpacking.
-
Store the compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, away from incompatible materials.
2. Preparation of Solutions:
-
Before handling, ensure the work area within the fume hood is clean and decontaminated.
-
Lay down a disposable, absorbent bench liner to contain any potential spills.
-
Wear full PPE as specified in the table above.
-
Carefully weigh the required amount of the powdered compound using a tared, closed container to avoid generating dust.
-
When dissolving the compound, add the solvent slowly to the powder to minimize aerosolization.
-
Use a closed system for any transfers of the solution.
3. Use in Experiments:
-
Conduct all experimental procedures involving this compound within the fume hood.
-
Avoid any skin contact with the compound or solutions.
-
If any part of the PPE becomes contaminated, remove it immediately and dispose of it as cytotoxic waste.
Disposal Plan
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations for hazardous waste.
1. Waste Segregation:
-
Sharps: All needles, syringes, and other sharp objects contaminated with the compound must be placed in a designated, puncture-proof sharps container for cytotoxic waste.
-
Solid Waste: Contaminated gloves, gowns, bench liners, and other solid materials should be collected in a clearly labeled, leak-proof cytotoxic waste container.
-
Liquid Waste: Unused solutions and contaminated liquids should be collected in a sealed, labeled container for chemical waste. Do not pour down the drain.
2. Decontamination:
-
All surfaces and equipment that may have come into contact with the compound should be decontaminated.
-
Use a suitable decontamination solution (e.g., a solution of sodium hypochlorite (B82951) followed by a neutralizing agent like sodium thiosulfate, or a commercially available cytotoxic drug decontamination agent).
-
Dispose of all cleaning materials as cytotoxic waste.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[1] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Spill:
-
Evacuate the area and restrict access.
-
Wear full PPE, including respiratory protection.
-
Cover the spill with an absorbent material.
-
Carefully clean the area with a suitable decontamination solution.
-
Collect all spill cleanup materials in a cytotoxic waste container.
-
Workflow for Safe Handling of this compound
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
